molecular formula C8H7NO B3256804 1-(Pyridin-2-yl)prop-2-yn-1-ol CAS No. 276884-47-0

1-(Pyridin-2-yl)prop-2-yn-1-ol

Cat. No.: B3256804
CAS No.: 276884-47-0
M. Wt: 133.15 g/mol
InChI Key: NVIBNTUUTHBRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)prop-2-yn-1-ol ( 29768-03-4) is an organic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . This molecule features a propargylic alcohol group directly linked to the 2-position of a pyridine ring, a structure that makes it a valuable synthon and building block in organic synthesis and medicinal chemistry research. Compounds containing the pyridine nucleus are recognized as privileged structures in drug discovery due to their widespread presence in biologically active molecules and natural products . Research into pyridine derivatives has shown they can possess significant antimicrobial and antiviral activities , and similar structural motifs are frequently explored in the development of novel antifibrotic agents . The presence of both the nitrogen-containing heteroaromatic ring and the alkyne functionality provides versatile reactive sites for further chemical modification, enabling researchers to create diverse libraries of complex molecules for biological screening. This product is supplied with a Certificate of Analysis and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-8(10)7-5-3-4-6-9-7/h1,3-6,8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIBNTUUTHBRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276884-47-0
Record name 1-(pyridin-2-yl)prop-2-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(Pyridin-2-yl)prop-2-yn-1-ol, a propargyl alcohol of significant interest in medicinal chemistry and materials science. The document details a robust synthetic protocol centered on the Grignard reaction, offering a step-by-step methodology from reagent preparation to final product purification. Furthermore, a comprehensive characterization workflow is presented, employing a suite of spectroscopic and chromatographic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to ensure structural verification and purity assessment. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical field-proven insights necessary for the successful synthesis and validation of this versatile chemical building block.

Introduction: The Significance of a Versatile Building Block

Propargyl alcohols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne)[1]. This unique bifunctionality makes them exceptionally versatile intermediates in organic synthesis[2]. The alkyne moiety can participate in a wide array of chemical transformations, including cycloadditions, coupling reactions, and "click chemistry," while the alcohol group offers a handle for esterification, etherification, or oxidation[1][3].

This compound (C₈H₇NO, Molar Mass: 133.15 g/mol ) incorporates the reactive propargyl alcohol scaffold with a pyridine ring, a privileged structure in medicinal chemistry due to its prevalence in numerous biologically active molecules[4][5]. The presence of the nitrogen atom in the pyridine ring can influence the molecule's electronic properties, solubility, and potential for coordination with metal centers. Consequently, this compound serves as a valuable precursor for creating complex molecular architectures tailored for drug discovery programs and the development of novel materials[6]. This guide elucidates a reliable method for its synthesis and provides a rigorous framework for its characterization.

Synthesis Methodology: A Grignard-Based Approach

The most direct and efficient method for synthesizing this compound is through the nucleophilic addition of an ethynyl anion equivalent to 2-formylpyridine (also known as picolinaldehyde). The Grignard reaction is an exemplary tool for this type of carbon-carbon bond formation[7][8]. The overall strategy involves the in-situ preparation of ethynylmagnesium bromide, which then acts as the nucleophile.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot procedure. First, a commercially available Grignard reagent, such as ethylmagnesium bromide, reacts with acetylene gas to form ethynylmagnesium bromide. This is immediately followed by the addition of 2-formylpyridine to yield the target alcohol after an aqueous workup.

G cluster_1 Step 2: Nucleophilic Addition EtMgBr CH₃CH₂MgBr EthynylMgBr HC≡CMgBr EtMgBr->EthynylMgBr + THF Acetylene HC≡CH Acetylene->EthynylMgBr Ethane CH₃CH₃ Formylpyridine Py-CHO (2-Formylpyridine) EthynylMgBr->Formylpyridine In-situ Intermediate [Intermediate Complex] Formylpyridine->Intermediate + HC≡CMgBr Product This compound Intermediate->Product H₃O⁺ Workup

Caption: Overall synthetic scheme for this compound.

Causality Behind Experimental Choices
  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ether functionality effectively solvates the magnesium center of the Grignard reagent, maintaining its reactivity. It is crucial that the solvent is anhydrous, as Grignard reagents are strong bases and will be quenched by even trace amounts of water[9].

  • Temperature Control: The initial formation of ethynylmagnesium bromide and the subsequent reaction with the aldehyde are highly exothermic. Maintaining a low temperature (typically 0 °C) is critical to prevent side reactions, such as the formation of bis(bromomagnesium)acetylene, and to ensure controlled addition[10].

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt is preferred over water or strong acids to neutralize the magnesium alkoxide intermediate. It is acidic enough to protonate the alkoxide but mild enough to avoid potential acid-catalyzed degradation of the product.

Experimental Protocol: Synthesis and Purification

Materials:

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetylene gas (passed through a drying tube)

  • 2-Formylpyridine

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Workflow Diagram:

G start Setup Reaction Flask (N₂ atmosphere, Anhydrous THF) cool Cool to 0 °C (Ice Bath) start->cool add_etmgbr Add Ethylmagnesium Bromide cool->add_etmgbr bubble_acetylene Bubble Acetylene Gas (Formation of EthynylMgBr) add_etmgbr->bubble_acetylene add_aldehyde Slowly Add 2-Formylpyridine in Anhydrous THF bubble_acetylene->add_aldehyde react Stir at Room Temperature (Monitor by TLC) add_aldehyde->react quench Quench with sat. aq. NH₄Cl at 0 °C react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄, Filter wash->dry concentrate Concentrate in vacuo (Crude Product) dry->concentrate purify Purify by Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for synthesis and purification.

Procedure:

  • Reaction Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a gas inlet, and a septum is placed under an inert atmosphere of nitrogen. Anhydrous THF is added to the flask.

  • Grignard Formation: The flask is cooled to 0 °C in an ice bath. Ethylmagnesium bromide solution is added via syringe. Acetylene gas is then bubbled slowly through the solution for approximately 1 hour, resulting in the formation of a whitish precipitate of ethynylmagnesium bromide.

  • Aldehyde Addition: A solution of 2-formylpyridine in anhydrous THF is added dropwise to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Workup: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. This crude material is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid or oil.

Characterization of the Final Product

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound[11].

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis product Purified Product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight tlc TLC product->tlc Purity Check hplc HPLC product->hplc Quantitative Purity structure structure nmr->structure Verified Structure ir->structure ms->structure hplc->structure

Caption: Logical workflow for product characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: The proton spectrum will provide information on the chemical environment and connectivity of all hydrogen atoms. The chemical shift of the hydroxyl proton can vary depending on concentration and solvent[12].

  • ¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom, including the two sp-hybridized carbons of the alkyne.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR Predicted Chemical Shift (ppm) and Multiplicity
Pyridine H-6~8.5 (doublet)
Pyridine H-3, H-4, H-57.2 - 7.8 (multiplet)
CH-OH~5.5 (doublet)
OHVariable, broad singlet
C≡C-H~2.6 (doublet)
¹³C NMR Predicted Chemical Shift (ppm)
Pyridine C-2~158
Pyridine C-3, C-4, C-5, C-6120 - 150
C-OH~65
C≡C-H~85
C≡C-H~75

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C≡C-H (terminal alkyne stretch)3250-3350 (sharp)
C-H (sp³, aromatic)2850-3100
C≡C (alkyne stretch)2100-2260 (weak)
C=N, C=C (pyridine ring)1400-1600

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI) in positive mode, the expected molecular ion would be the protonated molecule [M+H]⁺.

  • Molecular Formula: C₈H₇NO[13]

  • Exact Mass: 133.05 g/mol [13]

  • Expected [M+H]⁺: m/z = 134.06

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC is used to monitor the reaction's progress and to determine the appropriate solvent system for column chromatography. The product should appear as a single spot under UV light after purification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector (set to ~260 nm for the pyridine chromophore) can be used for the definitive assessment of purity[11]. A reversed-phase C18 column is typically suitable.

Applications and Future Outlook

This compound is a valuable synthetic intermediate with broad potential applications:

  • Medicinal Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the facile conjugation of the molecule to other fragments to build libraries of potential drug candidates[1].

  • Materials Science: The molecule can be used to synthesize polymers and functional materials. The pyridine moiety can act as a ligand for creating metal-organic frameworks (MOFs) or coordination polymers[6].

  • Agrochemicals: Propargyl alcohol derivatives are used in the synthesis of various pesticides and herbicides[1].

The continued exploration of this and similar propargyl alcohols will undoubtedly lead to the discovery of novel compounds with significant biological activity and material properties.

Conclusion

This guide has presented a detailed and reliable methodology for the synthesis and characterization of this compound. The Grignard-based synthesis is robust and scalable, while the comprehensive characterization workflow, employing NMR, IR, MS, and HPLC, ensures the identity and purity of the final product. The insights into the causality behind the experimental choices provide a deeper understanding of the reaction, empowering researchers to troubleshoot and adapt the protocol as needed. As a versatile building block, this compound holds considerable promise for advancing research in drug discovery and materials science.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for the novel compound 1-(Pyridin-2-yl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. In the absence of readily available experimental spectra in public databases, this guide uniquely combines predicted data for the target molecule with experimental data from closely related structural analogs. This comparative approach offers a robust framework for the characterization and identification of this and similar chemical entities.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, a propargyl alcohol moiety, and a chiral center. Its structural complexity and the presence of various functional groups make it an interesting candidate for applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and further development. This guide provides an in-depth analysis of its spectroscopic signature.

Molecular Structure and Key Features

IUPAC Name: this compound Molecular Formula: C₈H₇NO Molecular Weight: 133.15 g/mol

The key structural features that dictate the spectroscopic properties of this molecule are:

  • 2-Substituted Pyridine Ring: An aromatic heterocycle with distinct electronic properties influencing the chemical shifts of its protons and carbons.

  • Propargyl Alcohol System: Comprising a terminal alkyne (C≡CH) and a hydroxyl-bearing chiral carbon, which give rise to characteristic IR absorptions and NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental data for this compound, predicted ¹H and ¹³C NMR data are presented below, generated using established algorithms. For comparative validation, experimental data for the structurally similar analog, 1-phenylprop-2-yn-1-ol, is also provided.

Predicted ¹H NMR Data of this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6d1HH6' (Pyridine)
~7.8t1HH4' (Pyridine)
~7.5d1HH3' (Pyridine)
~7.3t1HH5' (Pyridine)
~5.5d1HH1
~5.0d1HOH
~2.7s1HH3
Predicted ¹³C NMR Data of this compound
Chemical Shift (ppm)Assignment
~158C2' (Pyridine)
~149C6' (Pyridine)
~137C4' (Pyridine)
~123C5' (Pyridine)
~121C3' (Pyridine)
~83C2
~76C3
~68C1
Comparative Experimental Data: 1-Phenylprop-2-yn-1-ol
¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.6-7.3 (m, 5H)Phenyl-H140.4Phenyl-C (ipso)
5.45 (d, 1H)CH-OH128.8, 128.6, 126.7Phenyl-CH
2.65 (d, 1H)≡C-H83.6C ≡CH
2.50 (br s, 1H)OH75.1C≡C H
64.4C H-OH

Data obtained from Spectral Database for Organic Compounds (SDBS) and other sources.[1][2]

Interpretation and Causality:

The predicted ¹H NMR spectrum of this compound shows the characteristic downfield signals for the pyridine protons, with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom. The methine proton (H1) adjacent to the pyridine ring and the hydroxyl group is expected to appear as a doublet around 5.5 ppm. The terminal alkyne proton (H3) is predicted to be a singlet around 2.7 ppm. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The predicted ¹³C NMR spectrum shows the quaternary carbon of the pyridine ring attached to the side chain (C2') at a very downfield position (~158 ppm). The two carbons of the alkyne group are expected around 83 and 76 ppm, and the carbon bearing the hydroxyl group (C1) is predicted to be around 68 ppm.

Comparing with the experimental data of 1-phenylprop-2-yn-1-ol, we can see similar chemical shifts for the propargyl alcohol moiety, providing confidence in the predicted values for our target molecule.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of small molecules like this compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of the sample.[3]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

  • Transfer the solution to a 5 mm NMR tube.[3]

  • If required, add a small amount of an internal standard (e.g., TMS).

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner and place it in the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).[4]

  • Set up the acquisition parameters for a standard 1D ¹H experiment (e.g., spectral width, number of scans, relaxation delay).[4]

  • Acquire the ¹H spectrum.

  • Set up the acquisition parameters for a standard 1D ¹³C experiment with proton decoupling.[4]

  • Acquire the ¹³C spectrum.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

  • Integrate the signals in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡C-H, C≡C, and pyridine ring vibrations.

Predicted IR Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch
~3300Strong, Sharp≡C-H stretch
~2120WeakC≡C stretch
~1600-1400MediumC=C and C=N stretches (Pyridine)
~1100StrongC-O stretch
Comparative Experimental Data: 1-Phenylprop-2-yn-1-ol
Wavenumber (cm⁻¹)Assignment
3380 (broad)O-H stretch
3290 (sharp)≡C-H stretch
2110C≡C stretch
1490, 1450C=C stretches (Aromatic)
1020C-O stretch

Data obtained from various sources.[2][5][6]

Interpretation and Causality:

The broad absorption around 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. A sharp peak, also around 3300 cm⁻¹, is expected for the terminal alkyne C-H stretch. The weak absorption around 2120 cm⁻¹ is indicative of the C≡C triple bond stretch. The absorptions in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the pyridine ring. A strong band around 1100 cm⁻¹ is expected for the C-O stretching of the secondary alcohol. The experimental data for 1-phenylprop-2-yn-1-ol strongly supports these assignments.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of liquid and solid samples.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.[1]

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample onto the ATR crystal.[1]

  • Pressure Application: If the sample is solid, apply pressure using the built-in press to ensure good contact with the crystal.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Caption: General workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Fragmentation of this compound
m/zProposed Fragment
133[M]⁺˙ (Molecular Ion)
132[M-H]⁺
115[M-H₂O]⁺˙
104[M-CHO]⁺
78[C₅H₄N]⁺ (Pyridyl cation)

Interpretation and Causality:

The molecular ion peak is expected at m/z 133. Common fragmentation pathways for this molecule would include the loss of a hydrogen atom to give a peak at m/z 132, and the loss of a water molecule from the alcohol to give a peak at m/z 115. Cleavage of the bond between the carbinol carbon and the pyridine ring would lead to the pyridyl cation at m/z 78. Another likely fragmentation is the loss of a CHO radical, leading to a fragment at m/z 104.

Comparative Experimental Data: 1-Phenylprop-2-yn-1-ol
m/zProposed Fragment
132[M]⁺˙
131[M-H]⁺
115[M-OH]⁺
105[M-C₂H]⁺ or [C₆H₅CO]⁺
77[C₆H₅]⁺

Data obtained from SpectraBase.[7]

The fragmentation pattern of 1-phenylprop-2-yn-1-ol shows some similar losses, such as the loss of a hydrogen atom. The prominent peak at m/z 105 corresponds to the stable benzoyl cation, while for our target molecule, the analogous pyridyl-acylium ion would be expected. The peak at m/z 77 corresponds to the phenyl cation, analogous to the pyridyl cation at m/z 78.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[8][9]

  • Instrument Setup: Set the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature.[10]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over a suitable m/z range.[10]

  • Tandem MS (MS/MS): For structural confirmation, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to observe the fragmentation pattern.

References

physical and chemical properties of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Pyridin-2-yl)prop-2-yn-1-ol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic propargyl alcohol of significant interest in synthetic and medicinal chemistry. The document delineates its core physical and chemical properties, explores its reactivity, and presents a detailed, field-proven protocol for its synthesis. Spectroscopic signatures are analyzed to provide a framework for characterization. Furthermore, this guide discusses the molecule's role as a versatile building block, particularly in drug discovery, where the constituent pyridine and propargyl moieties offer unique opportunities for molecular design and conjugation. This work is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this valuable compound.

Introduction and Molecular Overview

This compound is a unique trifunctional molecule featuring a pyridine ring, a secondary alcohol, and a terminal alkyne. This distinct combination of functional groups imparts a rich and versatile chemical reactivity profile. The pyridine ring, a common pharmacophore in numerous approved drugs, provides a basic nitrogen atom capable of hydrogen bonding and metal coordination.[1][2][3][4] The propargyl alcohol moiety is a highly valuable synthon in organic chemistry, with the terminal alkyne serving as a handle for a wide array of transformations, including metal-catalyzed cross-coupling reactions and cycloadditions (e.g., "click chemistry").

The strategic placement of the hydroxyl group at the propargylic position, adjacent to both the pyridine ring and the alkyne, significantly influences the molecule's electronic properties and reactivity. This guide will systematically deconstruct these features to provide a holistic understanding of the compound's behavior and utility.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Formula C₈H₇NOPubChem[5]
Molecular Weight 133.15 g/mol PubChem[5]
CAS Number 276884-47-0PubChem[5]
Appearance Typically a solid or oilGeneral Knowledge
IUPAC Name This compoundPubChem[5]
Molecular Complexity 147PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Rotatable Bond Count 1PubChem[5]
Polar Surface Area 33.1 ŲPubChem[5]

Spectroscopic Characterization Profile

Accurate characterization is the cornerstone of chemical synthesis. The expected spectroscopic data for this compound are detailed below, providing a reference for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.

    • Pyridine Protons (4H): These will appear in the aromatic region, typically between δ 7.0 and 8.6 ppm, with complex splitting patterns characteristic of a 2-substituted pyridine ring.

    • Methine Proton (-CH(OH)-, 1H): This proton, adjacent to the hydroxyl group and the pyridine ring, will likely appear as a singlet or a narrow multiplet around δ 5.0-5.5 ppm.

    • Hydroxyl Proton (-OH, 1H): The chemical shift of this proton is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.[6] It often presents as a broad singlet that can be exchanged with D₂O.

    • Alkynyl Proton (≡C-H, 1H): This proton will appear as a sharp singlet in the upfield region, typically around δ 2.5-3.0 ppm.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals.

    • Pyridine Carbons: Five signals will be present in the aromatic region (~δ 120-160 ppm).

    • Alkynyl Carbons (-C≡C-): Two signals are expected between δ 70 and 90 ppm.

    • Methine Carbon (-CH(OH)-): This carbon will appear around δ 60-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.

  • O-H Stretch: A strong, broad absorption band will be observed in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.[7]

  • ≡C-H Stretch: A sharp, medium-intensity peak will appear around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond.

  • C≡C Stretch: A weak but sharp absorption band is expected near 2100-2200 cm⁻¹.

  • C=N and C=C Stretches: Aromatic and pyridine ring stretches will be visible in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups.

Reactivity of the Propargyl Alcohol Moiety

The alcohol can undergo standard transformations such as:

  • Oxidation: Selective oxidation of the secondary alcohol yields the corresponding ketone, 1-(pyridin-2-yl)prop-2-yn-1-one, a valuable Michael acceptor.

  • Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers to modify solubility or act as a protecting group.

The terminal alkyne is a hub for synthetic diversification:

  • Sonogashira Coupling: The terminal alkyne provides a reactive site for palladium-catalyzed cross-coupling with aryl or vinyl halides, enabling the construction of complex carbon skeletons.

  • Click Chemistry: It is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry and drug conjugation.

  • Hydration: Markovnikov or anti-Markovnikov hydration can furnish the corresponding methyl ketone or aldehyde, respectively.

Role of the Pyridine Ring
  • Basicity and Coordination: The nitrogen atom imparts basicity to the molecule and is a strong Lewis base, capable of coordinating to metal centers. This property is crucial in its role as a ligand in catalysis.

  • Chelation: The 2-pyridinyl alcohol structure can act as a bidentate chelating ligand, coordinating to a metal ion through both the pyridine nitrogen and the hydroxyl oxygen to form a stable five-membered ring.[8] This chelation can influence the reactivity of the molecule and is a key feature in designing metal-based catalysts or therapeutics.

cluster_molecule This compound cluster_reactivity Reaction Sites Molecule Core Structure Alcohol Alcohol (-OH) Oxidation, Esterification Molecule->Alcohol Site 1 Alkyne Alkyne (-C≡CH) Coupling, Cycloaddition Molecule->Alkyne Site 2 Pyridine Pyridine Ring Coordination, Chelation Molecule->Pyridine Site 3

Caption: Reactivity sites of this compound.

Synthesis Protocol: A Validated Approach

The most direct and reliable synthesis of this compound involves the nucleophilic addition of an ethynyl anion equivalent to pyridine-2-carbaldehyde. The following protocol describes a standard laboratory procedure using a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from pyridine-2-carbaldehyde and ethynylmagnesium bromide.

Materials:

  • Pyridine-2-carbaldehyde

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with pyridine-2-carbaldehyde (1.0 eq) dissolved in anhydrous THF (approx. 0.5 M solution).

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Ethynylmagnesium bromide solution (1.1 eq, 0.5 M in THF) is added dropwise to the stirred solution of the aldehyde over 30 minutes, maintaining the temperature at 0 °C. Causality: Dropwise addition at low temperature is crucial to control the exothermicity of the Grignard reaction and prevent side reactions.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Trustworthiness: Quenching with a weak acid like NH₄Cl is a self-validating step that neutralizes the basic magnesium alkoxide without causing acid-catalyzed degradation of the product.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Workup: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

start Start: Prepare Reagents setup 1. Dissolve Pyridine-2-carbaldehyde in anhydrous THF start->setup cool 2. Cool reaction to 0 °C setup->cool add 3. Add Ethynylmagnesium Bromide dropwise at 0 °C cool->add react 4. Stir at room temperature (2-4h) Monitor by TLC add->react quench 5. Quench with sat. aq. NH₄Cl at 0 °C react->quench extract 6. Extract with Ethyl Acetate (3x) quench->extract workup 7. Wash, Dry (MgSO₄), and Concentrate extract->workup purify 8. Purify via Column Chromatography workup->purify end_node End: Pure Product purify->end_node

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

The structural motifs within this compound make it a "privileged" scaffold in medicinal chemistry.

  • Fragment-Based Drug Design (FBDD): The molecule's low molecular weight and presence of key interaction points (H-bond donor/acceptor, aromatic ring) make it an excellent starting point in FBDD campaigns.[2]

  • Kinase Inhibitors: The pyridine moiety is a well-established hinge-binding element in many kinase inhibitors. This compound provides a framework that can be elaborated from the alkyne or alcohol positions to target specific kinase pockets.[9]

  • Bioorthogonal Chemistry: The terminal alkyne allows for the precise and efficient attachment of this molecule to biomolecules (proteins, nucleic acids, etc.) that have been tagged with an azide group, facilitating studies in chemical biology and the development of antibody-drug conjugates (ADCs).

  • Polymer and Materials Science: Propargyl alcohols are used as intermediates in the synthesis of functional polymers and materials. The pyridine group can introduce metal-binding sites or alter the electronic properties of resulting materials.

Safety and Handling

As with any laboratory chemical, proper handling is essential.

  • GHS Hazard Statements: According to available data, this compound is classified with the following hazards:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust/vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound of considerable synthetic value. Its well-defined physical properties, predictable spectroscopic profile, and multifaceted reactivity make it an indispensable tool for chemists. The protocols and insights provided in this guide are designed to empower researchers to confidently synthesize, characterize, and employ this molecule in their work. Its potential as a precursor to novel pharmaceuticals and advanced materials ensures that it will remain a subject of interest and application in the scientific community.

References

An In-depth Technical Guide to 1-(Pyridin-2-yl)prop-2-yn-1-ol (CAS 276884-47-0) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

1-(Pyridin-2-yl)prop-2-yn-1-ol, identified by CAS number 276884-47-0, is a heterocyclic organic compound that has emerged as a significant building block in the realms of medicinal chemistry and material science. Its unique molecular architecture, featuring a pyridine ring, a secondary alcohol, and a terminal alkyne, bestows upon it a trifecta of reactive sites. This guide provides an in-depth exploration of the properties, synthesis, and applications of this versatile molecule, with a particular focus on its utility in the development of novel therapeutic agents. The strategic positioning of the nitrogen atom in the pyridine ring, adjacent to the propargyl alcohol moiety, not only influences the compound's electronic properties and reactivity but also offers potential for chelation and catalysis.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design. These properties are summarized in the table below.

PropertyValueSource
CAS Number 276884-47-0[1]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
IUPAC Name This compound[1]
SMILES C#CC(C1=CC=CC=N1)O
InChI InChI=1S/C8H7NO/c1-2-8(10)7-5-3-4-6-9-7/h1,3-6,8,10H[1]
Predicted Density 1.034 g/cm³
Melting Point 206-207 °C
Predicted XLogP3 0.3[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the pyridine nitrogen and the hydroxyl oxygen) suggests that this molecule can participate in a variety of intermolecular interactions, a key consideration in drug-receptor binding.

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound involves the nucleophilic addition of an acetylide to 2-pyridinecarboxaldehyde. The following protocol provides a detailed, step-by-step methodology for its laboratory-scale preparation.

Experimental Protocol: Synthesis via Ethynyl Grignard Reagent

Objective: To synthesize this compound from 2-pyridinecarboxaldehyde and ethynylmagnesium bromide.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous THF (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Slowly add ethynylmagnesium bromide solution (1.2 eq) to the stirred solution of the aldehyde via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting aldehyde should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, and shake to extract the product into the organic layer. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Nucleophilic Addition Nucleophilic Addition 2-Pyridinecarboxaldehyde->Nucleophilic Addition Ethynylmagnesium bromide Ethynylmagnesium bromide Ethynylmagnesium bromide->Nucleophilic Addition Quenching Quenching Nucleophilic Addition->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable scaffold for the synthesis of diverse molecular libraries for drug discovery.

Precursor for Click Chemistry

The terminal alkyne functionality is a prime handle for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores found in a wide range of biologically active compounds. The resulting triazole ring is metabolically stable and can act as a rigid linker or engage in hydrogen bonding and dipole interactions with biological targets. Numerous studies have demonstrated the potent biological activities of triazole derivatives, including antifungal, anticancer, and enzyme inhibitory properties.[3][4][5][6][7]

CuAAC Workflow Diagram

G This compound This compound CuAAC Reaction CuAAC Reaction This compound->CuAAC Reaction Organic Azide (R-N3) Organic Azide (R-N3) Organic Azide (R-N3)->CuAAC Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->CuAAC Reaction 1,4-Disubstituted Triazole 1,4-Disubstituted Triazole CuAAC Reaction->1,4-Disubstituted Triazole

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using the target compound.

Ligand for Coordination Chemistry

The 2-pyridinyl moiety, with its nitrogen atom positioned for chelation with the adjacent hydroxyl group, can act as a bidentate ligand for various transition metals. This property is of significant interest in the development of metal-based therapeutics and catalysts. The coordination of metal ions can modulate the biological activity of the organic scaffold and introduce novel mechanisms of action.

Scaffold for Derivatization

The secondary alcohol of this compound can be a site for further chemical modifications. It can be oxidized to a ketone, esterified, or used in etherification reactions to introduce additional diversity and fine-tune the physicochemical properties of the molecule for improved pharmacokinetic profiles.

Safety and Handling

This compound is intended for research purposes only. Based on GHS hazard statements, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Suppliers

This compound is commercially available from several chemical suppliers catering to the research and development market. A non-exhaustive list of potential suppliers includes:

  • AK Scientific, Inc.

  • Angene International Limited

  • abcr GmbH

  • BLDpharm[8]

  • BOC Sciences[9]

  • Smolecule

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique combination of a pyridine ring, a propargyl alcohol moiety, and a secondary alcohol provides multiple avenues for the synthesis of complex and diverse molecular architectures. The ability to readily participate in click chemistry and act as a chelating ligand makes it a particularly attractive starting material for the generation of novel compounds with a wide range of potential therapeutic applications. As research in medicinal chemistry continues to evolve, the utility of such well-defined and multi-functional scaffolds is expected to grow, paving the way for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-(Pyridin-2-yl)prop-2-yn-1-ol in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Pyridin-2-yl)prop-2-yn-1-ol is a small molecule featuring a pyridine ring and a propargyl alcohol moiety. While direct biological data for this specific compound is not extensively documented in publicly available literature, its structural components are well-represented in a multitude of biologically active compounds. This guide synthesizes information on the known biological activities of pyridine derivatives and propargyl alcohols to propose a hypothesized mechanism of action for this compound. We postulate that this compound is likely to act as an enzyme inhibitor, potentially through an irreversible mechanism. This document provides a comprehensive overview of the chemical basis for this hypothesis, detailed experimental protocols for its validation, and a discussion of its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecule inhibitors.

Introduction: Deconstructing this compound for Mechanistic Insights

The therapeutic potential of a small molecule is intrinsically linked to its chemical structure. In the absence of direct biological data for this compound, a logical starting point for elucidating its mechanism of action is to analyze its constituent functional groups: the pyridine ring and the propargyl alcohol.

  • The Pyridine Scaffold: The pyridine ring is a ubiquitous heterocycle in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets.[1] Pyridine derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2] The substitution pattern on the pyridine ring is crucial in determining its biological activity and target specificity.[3]

  • The Propargyl Alcohol Moiety: The propargyl group, containing a terminal alkyne, is a key feature of many enzyme inhibitors.[4] The triple bond is a reactive entity that can participate in various chemical transformations within a biological environment.[4] Notably, propargyl groups are characteristic of certain classes of irreversible enzyme inhibitors, which form a covalent bond with the target protein, leading to its permanent inactivation.[5] Propargyl pyridinyl ethers, for instance, have been investigated as potential mechanism-based irreversible inhibitors of cytochrome P450 enzymes.[4]

The combination of a pyridine ring, a known pharmacophore, with a reactive propargyl alcohol moiety in this compound suggests a strong possibility of it functioning as an enzyme inhibitor. The specific nature of this inhibition, whether reversible or irreversible, and the identity of the biological target(s) are key questions that require experimental investigation.

Hypothesized Mechanism of Action: Irreversible Enzyme Inhibition

Based on the chemical functionalities present in this compound, we propose a primary hypothesized mechanism of action: irreversible enzyme inhibition .

This hypothesis is predicated on the following points:

  • Electrophilic Attack: The terminal alkyne of the propargyl group can be rendered electrophilic through enzymatic activity or by the local environment of an enzyme's active site. This can lead to a nucleophilic attack from a residue on the enzyme, such as a cysteine or serine, resulting in a covalent adduct and irreversible inhibition.

  • Target-Specific Recognition: The pyridine ring can serve as a recognition element, guiding the molecule to the active site of specific enzymes. The nitrogen atom and the overall electronic distribution of the pyridine ring can participate in non-covalent interactions (e.g., hydrogen bonding, pi-stacking) that contribute to the initial binding and orientation of the inhibitor.

  • Precedent in Similar Molecules: The literature contains examples of pyridine-containing compounds acting as enzyme inhibitors and propargyl groups being key to irreversible inhibition.[2][4]

The following diagram illustrates the proposed general mechanism of irreversible inhibition.

G cluster_0 Initial Reversible Binding cluster_1 Covalent Modification Enzyme Enzyme EI_Complex Enzyme-Inhibitor Complex (Reversible) Enzyme->EI_Complex Ki Inhibitor This compound Inhibitor->EI_Complex Inactive_Enzyme Inactive Enzyme (Covalent Adduct) EI_Complex->Inactive_Enzyme k_inact caption Hypothesized Irreversible Inhibition Pathway

Caption: Hypothesized Irreversible Inhibition Pathway

Experimental Validation Strategy

A multi-pronged experimental approach is necessary to test the hypothesized mechanism of action and identify the cellular targets of this compound. This strategy should encompass target identification, characterization of enzyme inhibition, and validation in a cellular context.

Target Identification

The initial and most critical step is to identify the cellular proteins that directly interact with this compound. Several powerful techniques can be employed for this purpose.

3.1.1. Affinity-Based Protein Profiling (AfBPP)

This technique involves chemically modifying the compound of interest to incorporate a reporter tag (e.g., biotin) and a photoreactive group. The modified probe is then used to label its protein targets in a cellular lysate or in living cells.

Experimental Workflow:

  • Probe Synthesis: Synthesize an analog of this compound containing a biotin tag for enrichment and a photoreactive group (e.g., a diazirine) for covalent cross-linking to the target protein upon UV irradiation.

  • Cell Lysate Incubation: Incubate the synthesized probe with a relevant cell lysate.

  • UV Cross-linking: Expose the mixture to UV light to induce covalent bond formation between the probe and its binding partners.

  • Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.

  • Protein Identification: Elute the captured proteins and identify them using mass spectrometry (e.g., LC-MS/MS).

G Start Synthesize Affinity Probe Incubate Incubate Probe with Cell Lysate Start->Incubate UV UV Cross-linking Incubate->UV Enrich Enrich with Streptavidin Beads UV->Enrich Wash Wash to Remove Non-specific Binders Enrich->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by Mass Spectrometry Elute->MS caption Affinity-Based Protein Profiling Workflow

Caption: Affinity-Based Protein Profiling Workflow

3.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the soluble target protein at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Characterization of Enzyme Inhibition

Once a putative enzyme target has been identified, the next step is to characterize the inhibitory activity of this compound in detail.

3.2.1. In Vitro Enzyme Inhibition Assays

Standard enzyme kinetics experiments are performed to determine the potency and mechanism of inhibition.

Protocol for Determining IC50:

  • Reaction Setup: Prepare a series of reaction mixtures containing the purified target enzyme, its substrate, and varying concentrations of this compound.

  • Incubation: Incubate the reactions at a constant temperature for a defined period.

  • Detection: Measure the enzymatic activity by monitoring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3.2.2. Mechanistic Studies: Reversible vs. Irreversible Inhibition

To distinguish between reversible and irreversible inhibition, a "jump-dilution" experiment can be performed.

Jump-Dilution Protocol:

  • Pre-incubation: Pre-incubate the enzyme with a high concentration of this compound.

  • Dilution: Rapidly dilute the pre-incubation mixture into a solution containing the substrate.

  • Activity Measurement: Monitor the enzymatic activity over time.

    • Reversible Inhibition: If the inhibition is reversible, the enzymatic activity will recover over time as the inhibitor dissociates from the enzyme.

    • Irreversible Inhibition: If the inhibition is irreversible, the enzymatic activity will not recover upon dilution.

For a more in-depth analysis of irreversible inhibition, the kinetics of inactivation can be studied to determine the inactivation rate constant (kinact) and the inhibitor's affinity for the enzyme (KI).

Cellular Assays for Functional Validation

The final step is to validate the functional consequences of target inhibition in a cellular context. The choice of assay will depend on the identified target and its known biological role. For example, if the target is a kinase involved in a specific signaling pathway, a Western blot analysis of downstream phosphorylation events can be performed.

Potential Therapeutic Applications

Given the diverse biological activities of pyridine derivatives, this compound could have potential applications in several therapeutic areas, including:

  • Oncology: Many anticancer drugs target enzymes involved in cell proliferation and survival. The potential of this compound as an irreversible inhibitor makes it an interesting candidate for cancer therapy.

  • Infectious Diseases: The pyridine scaffold is present in numerous antimicrobial and antiviral agents.[2] This compound could potentially inhibit essential enzymes in pathogens.

  • Inflammatory Diseases: Pyridine derivatives have also been explored for their anti-inflammatory properties.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests a role as an enzyme inhibitor, potentially through an irreversible mechanism. The pyridine moiety likely serves as a scaffold for target recognition, while the propargyl alcohol group provides a reactive handle for covalent modification. The experimental strategies outlined in this guide provide a clear roadmap for elucidating the mechanism of action of this and other novel small molecules. A thorough investigation into its biological targets and inhibitory profile will be crucial in unlocking its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Potential Biological Activities of Pyridinyl Alkynol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Pyridinyl alkynol compounds, a class of heterocyclic molecules characterized by a pyridine ring linked to an alkynol functional group, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural features and electronic properties confer a remarkable versatility, enabling them to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of pyridinyl alkynol compounds, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their activity, discuss structure-activity relationships, and present detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The Pyridinyl Alkynol Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs.[1][2] Its electron-deficient nature, ability to participate in hydrogen bonding, and capacity for substitution make it an attractive core for designing biologically active molecules.[] The incorporation of an alkynol (-C≡C-CH₂OH) or a substituted alkynyl group further enhances the chemical diversity and biological potential of these compounds. The rigid, linear geometry of the alkyne linker can precisely position pharmacophoric groups for optimal target engagement, while the terminal hydroxyl group can serve as a hydrogen bond donor or acceptor.

This guide will systematically explore the diverse biological activities attributed to pyridinyl alkynol and related pyridinyl-alkynyl structures, moving from their most prominent role in anticancer research to their emerging applications in other therapeutic areas.

Anticancer Activities: A Primary Therapeutic Frontier

Pyridinyl alkynol derivatives have demonstrated significant potential as anticancer agents, with activities spanning various cancer types and mechanisms of action.[4][5]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of pyridinyl alkynols are often multifactorial, involving the modulation of several critical cellular processes.

  • Enzyme Inhibition: A primary mechanism of action for many pyridinyl compounds is the inhibition of enzymes crucial for cancer cell survival and proliferation.[6] This includes:

    • Kinase Inhibition: Many pyridinyl derivatives act as inhibitors of various kinases, such as VEGFR, FMS kinase, and p38 MAP kinase, which are often dysregulated in cancer.[6][7][8] For instance, isothiazolo[4,3-b]pyridines with a 3-alkynyl substituent have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[9]

    • Histone Deacetylase (HDAC) Inhibition: Some pyridinyl compounds have been proposed to exert their anticancer effects through the inhibition of histone deacetylases.[7]

    • Aldehyde Dehydrogenase 2 (ALDH2) Inhibition: Alkynol natural products have been shown to target and irreversibly inhibit ALDH2 in cancer cells, an enzyme involved in detoxifying reactive aldehydes and managing oxidative stress.[10]

  • Induction of Cell Cycle Arrest and Apoptosis: Several pyridinyl derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[7] This is often mediated through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[7][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of a compound is intrinsically linked to its chemical structure.[12][13] SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[14] For pyridinyl alkynol derivatives, several key structural features have been identified as critical for their anticancer activity:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence activity. For example, in a series of isothiazolo[4,3-b]pyridines, the introduction of electron-donating groups like methyl and methoxy on the pyridinyl ring at position 3 resulted in potent PIKfyve inhibitors with IC50 values in the low nanomolar range.[9]

  • The Acetylenic Linker: The alkynyl moiety is often essential for potent activity. Studies have shown that replacing the acetylene linker with a saturated ethyl linker can lead to a significant reduction in inhibitory potency.[9]

  • Aryl Substituents: The nature of the aryl group attached to the pyridine or the alkynyl chain can dramatically impact anticancer efficacy. For instance, the presence of a 4-carboxamide on an aryl ring at position 6 of the isothiazolo[4,3-b]pyridine scaffold was found to be the most potent PIKfyve inhibitor.[9]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected pyridinyl compounds against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridone-basedHepG2 (Liver)4.5 ± 0.3[7]
Pyridine-basedHepG2 (Liver)>10[7]
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidineMCF-7 (Breast)5.95[15]
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidineHCT 116 (Colon)6.09[15]
2,21-bis-[2-pyridinyl]methylidene hollongdioneDU145 (Prostate)0.70 ± 0.03[16]
2,21-bis-[2-pyridinyl]methylidene hollongdioneHCT116 (Colon)0.99 ± 0.01[16]
2,21-bis-[2-pyridinyl]methylidene hollongdionePanc1 (Pancreatic)0.20 ± 0.03[16]
2,21-bis-[2-pyridinyl]methylidene hollongdioneA549 (Lung)0.60 ± 0.04[16]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyridinyl alkynol compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Pyridinyl alkynol compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinyl alkynol compounds in complete growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well Plate treat Treat with Pyridinyl Alkynol Compounds (Serial Dilutions) start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Solubilize Formazan Crystals with DMSO incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end Neuroprotective_Mechanisms AD Alzheimer's Disease Pathogenesis Abeta Amyloid-β Aggregation AD->Abeta AChE Acetylcholinesterase Activity AD->AChE BACE1 BACE-1 Activity AD->BACE1 Metals Metal Ion Dysregulation AD->Metals Pyridinyl_Alkynols Pyridinyl Alkynol Compounds Pyridinyl_Alkynols->Abeta Inhibition Pyridinyl_Alkynols->AChE Inhibition Pyridinyl_Alkynols->BACE1 Inhibition Pyridinyl_Alkynols->Metals Chelation

References

An In-depth Technical Guide to the Structural Analysis of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)prop-2-yn-1-ol is a heterocyclic alcohol containing a pyridine ring, a hydroxyl group, and a terminal alkyne. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The pyridine moiety is a common scaffold in numerous pharmaceuticals, while the propargyl alcohol group offers versatile reactivity for the construction of more complex molecules. This guide provides a comprehensive analysis of the structural features of this compound, including its synthesis, spectroscopic characterization, and potential applications. While experimental data for this specific molecule is limited in publicly available literature, this document leverages data from closely related analogs and established chemical principles to provide a robust predictive analysis.

Introduction: The Significance of the Pyridyl Propargyl Alcohol Scaffold

The convergence of a pyridine ring and a propargyl alcohol functionality within a single molecular entity, as seen in this compound, gives rise to a versatile building block with considerable potential in drug discovery and materials science. The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in various biological interactions.[1] The propargyl alcohol moiety is a highly reactive functional group that can participate in a wide array of chemical transformations, including nucleophilic additions, cycloadditions (such as "click chemistry"), and transition-metal-catalyzed cross-coupling reactions.[2]

The strategic placement of the hydroxyl group at the propargylic position and adjacent to the pyridine ring introduces a chiral center, opening avenues for the synthesis of enantiomerically pure compounds. Chiral pyridyl alcohols are valuable ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules.[3]

This guide will delve into the structural intricacies of this compound, providing a detailed examination of its synthesis, spectroscopic properties, and predicted reactivity.

Synthesis and Spectroscopic Characterization

Proposed Synthesis

A logical and efficient synthesis of this compound involves the reaction of pyridine-2-carbaldehyde with a suitable acetylide nucleophile, such as ethynylmagnesium bromide or lithium acetylide.[4]

Experimental Protocol: Synthesis of this compound (Proposed)

  • Step 1: Generation of the Acetylide Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), a solution of ethynylmagnesium bromide in tetrahydrofuran (THF) can be prepared or a commercial solution can be used.

  • Step 2: Nucleophilic Addition: The flask is cooled to 0 °C in an ice bath. A solution of pyridine-2-carbaldehyde in anhydrous THF is added dropwise to the stirred solution of the acetylide reagent.

  • Step 3: Reaction Monitoring and Work-up: The reaction is stirred at 0 °C and gradually allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Step 4: Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis Workflow Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde Reaction Reaction Pyridine-2-carbaldehyde->Reaction Ethynylmagnesium_bromide Ethynylmagnesium_bromide Ethynylmagnesium_bromide->Reaction Workup Workup Reaction->Workup Quenching Purification Purification Workup->Purification Extraction Product This compound Purification->Product Chromatography

Caption: Proposed synthesis workflow for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, based on data from PubChem.[5]

PropertyValue
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
IUPAC Name This compound
CAS Number 276884-47-0
Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. Therefore, the following sections provide predicted spectroscopic data based on the analysis of its structural components and comparison with analogous compounds.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[6][7]

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methine proton adjacent to the hydroxyl group, the acetylenic proton, and the hydroxyl proton. The chemical shifts of the pyridine protons will be in the aromatic region (typically δ 7.0-8.5 ppm). The methine proton (CH-OH) will likely appear as a singlet or a narrowly split multiplet. The terminal acetylenic proton will resonate as a characteristic singlet around δ 2.5-3.0 ppm. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyridine ring will appear in the downfield region (δ 120-150 ppm). The sp-hybridized carbons of the alkyne will have characteristic chemical shifts in the range of δ 70-90 ppm. The carbon bearing the hydroxyl group (C-OH) will be observed in the range of δ 60-70 ppm.

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]

Predicted IR Data for this compound:

Wavenumber (cm⁻¹)Functional GroupVibration
~3300 (broad)O-HStretching
~3300 (sharp)≡C-HStretching
~2100 (weak)C≡CStretching
~1600, ~1580C=C, C=NPyridine ring stretching
~1100C-OStretching

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10][11]

  • Predicted Fragmentation Pattern: Under electron ionization (EI), the molecular ion peak ([M]⁺) is expected at m/z 133. Key fragmentation pathways would likely involve the loss of the hydroxyl group, the propargyl group, and fragmentation of the pyridine ring.

Structural Analysis and Reactivity

The interplay of the pyridine ring, the hydroxyl group, and the alkyne moiety governs the chemical reactivity of this compound.

Reactivity of the Functional Groups
  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can act as a ligand for metal catalysts. The ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

  • Propargyl Alcohol: This functional group is highly versatile. The terminal alkyne can undergo deprotonation to form a potent nucleophile. It is also a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[12] The hydroxyl group can be oxidized, esterified, or replaced in nucleophilic substitution reactions.

G cluster_reactivity Reactivity Profile Molecule This compound Pyridine Pyridine Ring (Basicity, Ligand, Substitution) Molecule->Pyridine Alcohol Hydroxyl Group (Oxidation, Esterification, Substitution) Molecule->Alcohol Alkyne Terminal Alkyne (Deprotonation, Click Chemistry) Molecule->Alkyne

Caption: Key reactive sites of this compound.

Applications in Drug Development and Organic Synthesis

While specific biological activity data for this compound is scarce, the structural motifs present suggest several potential applications.

Medicinal Chemistry

Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13] The propargyl group can be used to covalently bind to target enzymes or to attach the molecule to larger scaffolds. The chirality of the molecule also allows for stereospecific interactions with biological targets.

Organic Synthesis

As a bifunctional molecule, this compound is a valuable building block for the synthesis of more complex heterocyclic systems.[14] The alkyne functionality allows for its use in the synthesis of triazoles via click chemistry, which have broad applications in drug discovery and materials science.

Conclusion

This compound is a molecule with significant synthetic potential, stemming from the unique combination of a pyridine ring, a hydroxyl group, and a terminal alkyne. Although detailed experimental characterization is not yet widely available, this guide provides a robust framework for its synthesis and structural analysis based on established chemical principles and data from analogous compounds. Further research into the reactivity and biological activity of this compound is warranted and is likely to uncover novel applications in medicinal chemistry and materials science.

References

Introduction: The Significance of Isomerism in the C₈H₇NO Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Key Isomers of C₈H₇NO: Synthesis, Properties, and Applications in Drug Discovery

The molecular formula C₈H₇NO represents a fascinating intersection of simplicity and complexity in medicinal chemistry. While the constituent atoms are few, their potential arrangements give rise to a diverse array of structural isomers, each possessing unique physicochemical properties and pharmacological activities. This phenomenon, where molecules share the same formula but differ in atomic arrangement, is a cornerstone of drug design, as subtle structural changes can lead to profound differences in biological function.[1][2] For researchers and drug development professionals, understanding the distinct characteristics of key C₈H₇NO isomers is crucial for leveraging their therapeutic potential.

This guide provides a detailed exploration of three prominent and structurally diverse isomers of C₈H₇NO: Isatin , Indole-3-carbaldehyde , and 2-Phenylacetamide . These compounds were selected for their established significance as versatile synthetic intermediates, biologically active scaffolds, and precursors to essential medicines. We will delve into their synthesis, compare their properties, and illuminate their applications, offering field-proven insights into the causality behind experimental choices and their relevance in modern drug discovery. The profound impact of chirality and isomerism means that one structural form of a molecule can offer a desired therapeutic effect while another may be inactive or even toxic.[3][4]

Chapter 1: Comparative Overview of Selected C₈H₇NO Isomers

Before a detailed analysis, it is instructive to view these isomers side-by-side to appreciate their structural and functional diversity. Isatin is a bicyclic dione, Indole-3-carbaldehyde features an aldehyde on the core indole scaffold, and 2-Phenylacetamide is a simple aromatic amide. This structural variance directly translates to differences in reactivity, biological roles, and synthetic utility.

C8H7NO_Isomers cluster_main Molecular Formula: C₈H₇NO cluster_isomers C8H7NO C₈H₇NO Isatin Isatin (1H-Indole-2,3-dione) C8H7NO->Isatin I3A Indole-3-carbaldehyde (3-Formylindole) C8H7NO->I3A Phenylacetamide 2-Phenylacetamide (Benzeneacetamide) C8H7NO->Phenylacetamide

Figure 1: Key structural isomers derived from the molecular formula C₈H₇NO.

Table 1: Comparative Physicochemical Properties of C₈H₇NO Isomers

PropertyIsatin (1H-Indole-2,3-dione)Indole-3-carbaldehyde2-Phenylacetamide
Molar Mass 147.13 g/mol [5]145.16 g/mol 135.16 g/mol [6][7]
Appearance Orange-red solid[5][8]Tan powder[9]Colorless to white plate-shaped crystals[6]
Melting Point ~200-203 °C (decomposes)[5][8]~193-198 °C[10]~156 °C[6]
Boiling Point Not applicable~339.10 °C (est.)[11]~312.2 °C at 760 mmHg[6]
Solubility Slightly soluble in waterInsoluble in water[10]Slightly soluble in cold water, soluble in hot water and ethanol[7]
Core Structure Indoledione[5]IndolePhenylacetamide

Chapter 2: Isatin (1H-Indole-2,3-dione) – The Versatile Heterocyclic Scaffold

Isatin is an endogenous indole derivative found in mammalian tissues and various plants.[8][12] First isolated in 1841 through the oxidation of indigo dye, its true value lies in its exceptional versatility as a synthetic building block.[8][13] The presence of two adjacent carbonyl groups and a reactive lactam nitrogen allows for extensive and targeted structural modifications, making it a privileged scaffold in medicinal chemistry.[12][14]

Synthesis of Isatin: The Sandmeyer Methodology

The Sandmeyer synthesis remains one of the oldest, most straightforward, and reliable methods for preparing isatin and its substituted analogs.[8][15] The rationale for its continued use lies in its high yields (>75%) and the accessibility of aniline precursors.[8] The process involves the condensation of an aniline with chloral hydrate in the presence of hydroxylamine, followed by an acid-catalyzed electrophilic cyclization.[8][16]

Sandmeyer_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Ring Closure Aniline Aniline Intermediate α-Isonitrosoacetanilide Aniline->Intermediate Condensation Reagents1 Chloral Hydrate Hydroxylamine HCl Na₂SO₄ (aq) Isatin Isatin Intermediate->Isatin Cyclization Reagents2 H₂SO₄ (strong acid) Heat (e.g., 80-90°C)

Figure 2: Workflow for the Sandmeyer synthesis of Isatin.

Experimental Protocol: Sandmeyer Synthesis of Isatin [16]

  • Preparation of Isonitrosoacetanilide Intermediate:

    • In a 5 L flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.

    • Add crystallized sodium sulfate (1300 g), followed by a solution of aniline (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol).

    • Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water. The mixture is heated until the reaction is complete.

    • Upon cooling, the isonitrosoacetanilide intermediate precipitates and is filtered.

  • Cyclization to Isatin:

    • Add the dried intermediate (50 g) portion-wise to 250 g of concentrated sulfuric acid, maintaining the temperature below 60-70 °C.

    • Heat the resulting solution to 80 °C and hold for 10 minutes.

    • Cool the mixture and pour it over crushed ice (800 g).

    • Allow the mixture to stand, then filter the precipitated crude isatin.

    • Wash the product with cold water until the washings are neutral, and then dry. Recrystallization from glacial acetic acid yields pure orange-red crystals.

Properties and Reactivity

Isatin's unique reactivity profile is governed by its three primary reactive sites: the aromatic ring (positions C-5 and C-7), the C-3 ketone, and the N-H group of the γ-lactam moiety.[8][17] This allows for a vast number of reactions, including:

  • N-Substitution: The N-H proton is acidic and can be readily deprotonated to form a salt, which can then react with electrophiles like alkyl or acyl halides.[8]

  • Nucleophilic Addition: The C-3 carbonyl group is highly electrophilic and undergoes nucleophilic addition with various reagents. This is the basis for creating many Schiff base and spiro-annulated derivatives.[8][13]

  • Electrophilic Aromatic Substitution: The electron-rich benzene ring can be substituted at the C-5 and C-7 positions.[8]

  • Oxidation: Oxidation with reagents like hydrogen peroxide leads to isatoic anhydride, another valuable synthetic intermediate.[8]

Applications in Drug Development

The isatin scaffold is a cornerstone of modern medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[12][18] Its structural features allow it to interact with a wide range of biological targets.

  • Anticancer Agents: Isatin derivatives function as inhibitors of various cancer-related enzymes, including histone deacetylases, carbonic anhydrases, and tyrosine kinases.[14] Some derivatives also act as tubulin polymerization inhibitors, inducing mitotic arrest in cancer cells.[12]

  • Antimicrobial and Antiviral Activity: Schiff bases and Mannich bases of isatin show significant antibacterial and antifungal properties.[12][14] Thiosemicarbazide derivatives of isatin have been reported as anti-HIV agents.[15]

  • Neuroprotective and Anticonvulsant Effects: As an endogenous molecule, isatin has neuromodulatory functions and its derivatives have been investigated for anticonvulsant and anti-anxiety activities.[14][19]

Chapter 3: Indole-3-carbaldehyde – The Bioactive Metabolite

Indole-3-carbaldehyde (I3A), also known as 3-formylindole, is a naturally occurring metabolite of the amino acid L-tryptophan, synthesized by bacteria in the human gastrointestinal tract.[20] It serves not only as a crucial synthetic intermediate but also as a biologically active molecule in its own right, playing a role in mucosal immunity and homeostasis.[20]

Synthesis of Indole-3-carbaldehyde: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for the C3-selective formylation of indoles. The choice of this method is dictated by its high regioselectivity for the electron-rich C-3 position of the indole nucleus and its operational simplicity. The reaction employs a "Vilsmeier reagent," typically formed from phosphorus oxychloride and dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde [21]

  • Vilsmeier Reagent Preparation:

    • In a flask under an inert atmosphere, cool anhydrous DMF (3 equivalents) to 0-5 °C.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise while stirring, maintaining the temperature at 0-5 °C.

    • Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Formylation of Indole:

    • Dissolve indole (1 equivalent) in anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Then, heat the mixture to 85-90 °C and reflux for 5-8 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture by adding a saturated aqueous solution of sodium carbonate until it is alkaline, which causes the product to precipitate.

    • Filter the solid, wash thoroughly with water, and dry to obtain the crude product.

    • Recrystallization from ethanol or another suitable solvent yields pure Indole-3-carbaldehyde.[21]

Properties and Biological Role

Indole-3-carbaldehyde is a key metabolite with defined biological functions.

  • Chemical Properties: It exhibits typical reactivity for an aromatic aldehyde, readily undergoing oxidation to indole-3-carboxylic acid or condensation with amines to form Schiff bases.[20][22]

  • Biological Activity: I3A is an agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells. This interaction stimulates the production of interleukin-22 (IL-22), a cytokine crucial for maintaining mucosal barrier function and reactivity.[20] It also possesses antifungal properties.[20]

Applications in Drug Development

The primary value of I3A in drug development is as a versatile starting material for more complex indole alkaloids and bioactive compounds.[10][23]

  • Precursor for Phytoalexins: It is a key intermediate in the synthesis of cruciferous phytoalexins like cyclobrassinin, which are plant-derived compounds with antimicrobial and anticancer properties.[10]

  • Scaffold for Bioactive Derivatives: The aldehyde group provides a reactive handle for elaboration. Condensation with various amines and hydrazines has led to the synthesis of thiosemicarbazones and other derivatives with potent antioxidant, anti-inflammatory, and antiamoebic activities.[11][22]

Chapter 4: 2-Phenylacetamide – The Pharmaceutical Precursor

2-Phenylacetamide, also known as benzeneacetamide, is a simple monocarboxylic acid amide.[24] While it exists in living organisms, its primary significance in the pharmaceutical industry is as a crucial intermediate in the synthesis of several blockbuster drugs.[6]

Synthesis of 2-Phenylacetamide: Hydrolysis of Benzyl Cyanide

The most common industrial route to 2-phenylacetamide is the controlled hydrolysis of benzyl cyanide (phenylacetonitrile).[25] This method is favored due to the low cost of the starting material and the relative simplicity of the reaction. Acidic conditions are typically employed to facilitate the conversion of the nitrile group to an amide.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [25][26]

  • Reaction Setup:

    • To benzyl cyanide (1 equivalent), add concentrated hydrochloric acid.

    • Stir the mixture to dissolve the organic layer.

  • Hydrolysis:

    • Heat the reaction mixture to approximately 50 °C and maintain for 30-60 minutes. Careful temperature control is critical to prevent over-hydrolysis to phenylacetic acid.[25]

  • Isolation and Purification:

    • Cool the reaction mixture and slowly add cold water. The 2-phenylacetamide product will precipitate out as a white solid.

    • Filter the crude product and wash it with ice water.

    • For higher purity, the crude solid can be stirred with a 10% sodium carbonate solution to remove any residual phenylacetic acid, followed by washing with water and drying.[27] Recrystallization from hot water or ethanol can provide a product of high purity.[27]

Properties and Applications

2-Phenylacetamide is a white, crystalline solid that is stable under most conditions. Its utility is almost exclusively as a chemical intermediate.

  • Synthesis of Penicillin G: It serves as a precursor in the industrial biosynthesis of penicillin G, where the phenylacetyl side chain is incorporated into the penicillin structure.[7]

  • Synthesis of Phenobarbital: It is also used as an intermediate in the production of phenobarbital, a widely used sedative and anticonvulsant drug.[7]

  • Other Industrial Uses: Beyond pharmaceuticals, it finds applications as an intermediate in the synthesis of dyes, fragrances, and pesticides.[7][28] Its derivatives have also been explored for potential anticancer activity.[29]

Conclusion

The molecular formula C₈H₇NO provides a compelling illustration of the power of isomerism in chemistry and drug discovery. The three isomers discussed—Isatin, Indole-3-carbaldehyde, and 2-Phenylacetamide—showcase vastly different worlds of reactivity, biological function, and industrial application. Isatin is a versatile scaffold for generating diverse libraries of bioactive compounds. Indole-3-carbaldehyde is a key natural metabolite and a precursor to other complex indole alkaloids. 2-Phenylacetamide, in its structural simplicity, is a workhorse intermediate for the synthesis of essential medicines. For researchers in drug development, a deep understanding of these distinct isomers, from their synthesis to their properties, is essential for unlocking new therapeutic possibilities built upon these foundational chemical structures.

References

Methodological & Application

using 1-(Pyridin-2-yl)prop-2-yn-1-ol in copper-catalyzed click chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 1-(Pyridin-2-yl)prop-2-yn-1-ol for Accelerated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Medicinal Chemistry

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and reliable method for forging molecular connections in complex systems.[1][2] Its high efficiency, mild reaction conditions, and broad functional group tolerance have made it indispensable in drug discovery, bioconjugation, and materials science.[3][4] This guide details the application of this compound, a unique alkyne substrate that incorporates a chelating pyridinyl moiety. This structural feature enables the molecule to act as both a reactant and a co-ligand, bringing the copper catalyst into close proximity with the reactive alkyne. This "substrate-assisted catalysis" can lead to significant rate enhancements, lower catalyst loading, and simplified reaction setups, offering a distinct advantage for synthesizing 1,4-disubstituted-1,2,3-triazoles bearing a pyridinyl group—a common and valuable scaffold in medicinal chemistry.[5][6]

The Principle: Substrate-Assisted Catalysis with a Ligating Alkyne

The efficiency of the CuAAC reaction is critically dependent on maintaining the copper catalyst in the active Cu(I) oxidation state and facilitating the key bond-forming steps.[7][8] While external accelerating ligands like TBTA or THPTA are commonly used to stabilize the Cu(I) center and increase catalytic turnover,[9][10] this compound offers an elegant alternative.

The nitrogen atom of the pyridine ring functions as an endogenous N-type ligand.[11] Upon formation of the copper(I)-acetylide intermediate, the pyridinyl group can chelate the copper ion. This intramolecular coordination pre-organizes the catalytic complex, localizing the copper center near the alkyne. This proximity effect is believed to accelerate the subsequent coordination of the azide and the ensuing cycloaddition, potentially lowering the overall activation energy of the catalytic cycle.[8] This phenomenon is particularly advantageous as it obviates the need for an external ligand, simplifying the reaction mixture and subsequent purification. The resulting 1-(pyridin-2-yl)-1,2,3-triazole products are of significant interest in drug development, as both the triazole and pyridine moieties can engage in critical hydrogen bonding or metal coordination interactions with biological targets.[12]

Mechanism of Accelerated CuAAC

The catalytic cycle for CuAAC is a well-studied, multi-step process.[13] When using this compound, the cycle is augmented by the participation of the pyridine moiety.

  • Copper-Acetylide Formation: The reaction initiates with the deprotonation of the terminal alkyne by a Cu(I) species to form a copper-acetylide intermediate.

  • Intramolecular Chelation: The adjacent pyridinyl group coordinates to the copper center, forming a stable chelated intermediate. This step is crucial for the observed rate acceleration.

  • Azide Coordination & Cycloaddition: The organic azide coordinates to the chelated copper-acetylide complex. The pre-organized structure facilitates the nucleophilic attack of the acetylide's β-carbon onto the terminal nitrogen of the azide.

  • Ring Closure & Product Release: A subsequent intramolecular ring closure forms a six-membered copper-triazolide metallacycle, which then rearranges to the final copper-triazolide product.[1]

  • Protonolysis & Catalyst Regeneration: Protonolysis of the copper-triazolide releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst for the next cycle.

Accelerated CuAAC Cycle Catalytic Cycle with Ligating Alkyne cluster_cycle Cu_I Cu(I) Catalyst Alkyne This compound (R1-C≡CH) Cu_I->Alkyne Cu_Acetylide Chelated Cu(I)-Acetylide (Py-R1-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I) - H+ Azide Organic Azide (R2-N3) Ternary_Complex Ternary Complex [Cu(I)-Acetylide-Azide] Azide->Ternary_Complex Cu_Acetylide->Ternary_Complex + Azide Metallacycle Six-Membered Cu-Metallacycle Ternary_Complex->Metallacycle Cycloaddition Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Product Cu_Triazolide->Product + H+ Product->Cu_I Regenerates Catalyst

Caption: Catalytic cycle of CuAAC using a self-ligating alkyne.
Experimental Protocols

This section provides a robust, general protocol for the CuAAC reaction using this compound. Optimization may be required based on the specific azide substrate.

  • This compound

  • Organic Azide of choice

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvents: tert-Butanol (t-BuOH), Deionized Water (H₂O), Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc), Dichloromethane (DCM) for extraction

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Preparing stock solutions ensures accurate and reproducible addition of reagents, especially for small-scale reactions.

ReagentConcentrationSolventStorage Notes
This compound1 MDMSO or THFPrepare fresh before use.
Organic Azide1 MDMSO or appropriate solventStability is substrate-dependent.
Copper(II) Sulfate100 mMDeionized WaterStable for weeks at 4°C.
Sodium Ascorbate1 MDeionized WaterMust be prepared fresh before each reaction.
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Add Azide: Add the organic azide (1.05 mmol, 1.05 eq).

  • Add Solvent: Add a 1:1 mixture of t-BuOH and H₂O (10 mL total volume). Stir the mixture until all reactants are fully dissolved.

  • Add Catalyst Source: Add the CuSO₄ stock solution (100 µL, 0.01 mmol, 1 mol%). The solution will likely turn a pale blue.

  • Initiate Reaction: Add the freshly prepared Sodium Ascorbate stock solution (100 µL, 0.1 mmol, 10 mol%). A color change to yellow or orange-brown is often observed as Cu(II) is reduced to Cu(I).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 1-12 hours).

  • Quenching: Once the reaction is complete, dilute the mixture with 20 mL of water.

  • Extraction: Transfer the diluted reaction mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine the organic layers. Wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) to remove copper salts, followed by brine (1 x 20 mL).[14]

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient) to afford the pure 1,4-disubstituted-1,2,3-triazole product.

General Experimental Workflow

The overall process from preparation to characterization follows a standardized path, ensuring reproducibility and high-quality results.

Experimental Workflow prep Prepare Stock Solutions Alkyne, Azide, CuSO₄, Na-Ascorbate (fresh) setup Reaction Setup 1. Add Alkyne & Azide 2. Add Solvent (t-BuOH/H₂O) 3. Stir to Dissolve prep->setup initiate Initiation 1. Add CuSO₄ Solution 2. Add fresh Na-Ascorbate Solution setup->initiate monitor Incubation & Monitoring Stir at Room Temperature Monitor by TLC or LC-MS initiate->monitor workup Work-up & Extraction 1. Quench with H₂O 2. Extract with EtOAc 3. Wash with NH₄Cl & Brine monitor->workup Reaction Complete purify Purification 1. Dry organic layer (Na₂SO₄) 2. Concentrate in vacuo 3. Silica Gel Chromatography workup->purify char Characterization NMR, HRMS, etc. purify->char

Caption: General experimental workflow for the CuAAC reaction.
Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Cu(I)).2. Poor solubility of reactants.3. Impure reagents.1. Use freshly prepared Sodium Ascorbate solution.2. Add a co-solvent like DMSO (5-10% v/v). Gently warm the reaction (35-40°C).3. Ensure high purity of alkyne and azide.
Formation of Side Products 1. Oxidative homocoupling of the alkyne (Glaser coupling).2. Azide degradation.1. Increase the concentration of Sodium Ascorbate (up to 20 mol%). Ensure the reaction is well-stirred.2. Avoid excessive heating or prolonged reaction times if the azide is unstable.
Reaction Stalls 1. Insufficient catalyst turnover.2. Oxygen contamination oxidizing Cu(I).1. Add an additional portion of CuSO₄ and Sodium Ascorbate.2. If substrates are sensitive, degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).
Difficult Purification 1. Residual copper in the final product.2. Product has similar polarity to starting materials.1. Ensure thorough washing with saturated NH₄Cl. A final wash with a dilute EDTA solution can also be effective.2. Optimize the chromatography eluent system using TLC. Consider a different stationary phase if co-elution persists.
Conclusion

This compound is a highly valuable building block for CuAAC reactions, particularly within the context of drug discovery and medicinal chemistry. Its ability to act as a self-ligating substrate can accelerate the reaction and simplify protocols by removing the need for external ligands. The resulting pyridinyl-triazole products represent a privileged structural motif for developing novel therapeutics. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully implement this efficient synthetic strategy.

References

Topic: Protocol for Bioconjugation with 1-(Pyridin-2-yl)prop-2-yn-1-ol: A Self-Catalyzing Click Chemistry Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the use of 1-(Pyridin-2-yl)prop-2-yn-1-ol, a terminal alkyne reagent, in bioconjugation applications. The core of this protocol is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." We will delve into the unique characteristic of this reagent: the pyridyl moiety, which can act as an intrinsic chelating ligand to accelerate the copper-catalyzed reaction. This guide explains the underlying mechanism, provides step-by-step experimental procedures, and offers insights into the optimization and characterization of the resulting bioconjugates. The protocols are designed to be self-validating, with explanations for each critical step to ensure robust and reproducible results.

Introduction: The Advantage of an Intrinsic Ligand

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technology in drug discovery, diagnostics, and materials science. Among the myriad of conjugation chemistries, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is prized for its high efficiency, specificity, and biocompatibility under mild aqueous conditions.[1][] This reaction forms a stable triazole linkage between a terminal alkyne and an azide.[1]

Standard CuAAC protocols often require an external ligand to stabilize the catalytic Cu(I) oxidation state, accelerate the reaction, and prevent oxidative damage to sensitive biomolecules.[3][4] The reagent at the center of this protocol, this compound, offers an elegant solution. Its chemical structure features a terminal alkyne for the cycloaddition and a strategically positioned pyridine ring. The nitrogen atom of the pyridine can act as an intrinsic, intramolecular ligand, chelating the copper catalyst. This proximity effect is hypothesized to increase the effective local concentration of the catalyst around the alkyne, thereby accelerating the rate of triazole formation.

This guide provides the necessary protocols to leverage this unique feature for efficient bioconjugation to azide-modified proteins, nucleic acids, or other biomolecules.

Principle of the Method: Ligand-Accelerated CuAAC

The CuAAC reaction proceeds via a cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species.[] The reaction is typically performed in aqueous buffers, with the Cu(I) catalyst generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[3]

In the context of this compound, the pyridine moiety plays a crucial dual role. First, it can coordinate with the Cu(I) ion, a well-documented strategy for accelerating the reaction.[4] Second, this coordination may protect the biomolecule from reactive oxygen species (ROS) that can be generated by the Cu/ascorbate system, a known drawback of CuAAC in biological settings.[4][5] The proposed mechanism involves the formation of a copper acetylide intermediate, which is facilitated by the chelating effect of the adjacent pyridine ring, before its reaction with the azide.

G cluster_0 Reaction Scheme cluster_1 Proposed Intramolecular Catalysis Biomolecule_N3 Azide-Modified Biomolecule (R1-N3) Reaction_Mix CuAAC Reaction Biomolecule_N3->Reaction_Mix Alkyne_Reagent This compound (R2-C≡CH) Alkyne_Reagent->Reaction_Mix Copper_II Cu(II)SO4 Reduction Reduction Copper_II->Reduction Ascorbate Sodium Ascorbate Ascorbate->Reduction Copper_I Cu(I) Copper_I->Reaction_Mix Copper_Ion Cu(I) Ion Copper_I->Copper_Ion Product Triazole-Linked Bioconjugate Reaction_Mix->Product Cycloaddition Reduction->Copper_I Reduction Alkyne Alkyne Moiety (-C≡CH) Alkyne->Copper_Ion π-complex formation Pyridine Pyridine Moiety Pyridine->Copper_Ion Chelation by Pyridine Nitrogen

Figure 1: Conceptual workflow of the CuAAC reaction highlighting the proposed intramolecular chelation of the copper catalyst by the pyridine moiety of this compound.

Materials and Reagents

Equipment
  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Thermomixer or incubator

  • pH meter

  • Purification system (e.g., FPLC for size-exclusion chromatography)

  • Analytical instruments (e.g., SDS-PAGE system, mass spectrometer, UV-Vis spectrophotometer)

Reagents
  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound (MW: 133.15 g/mol )[6]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or Tris-buffered saline (TBS) pH 7.4.

  • Solvent for stock solutions: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized, sterile water

Experimental Protocols

This section provides a general protocol for conjugating an azide-modified protein. The concentrations and volumes should be optimized for each specific biomolecule.

Protocol 1: Preparation of Stock Solutions

It is critical to prepare fresh stock solutions, especially for the sodium ascorbate, to ensure maximum activity.

  • This compound (Alkyne): Prepare a 100 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water. This solution is stable at room temperature.

  • Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution must be prepared fresh immediately before use , as it is prone to oxidation.

  • Azide-Modified Biomolecule: Prepare the biomolecule in the desired reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL (or 50-200 µM).

Protocol 2: CuAAC Bioconjugation Workflow

The following protocol is based on a final reaction volume of 100 µL. Adjust volumes proportionally for different reaction scales. The goal is to achieve a final concentration of 1 mM alkyne, 1 mM CuSO₄, and 5 mM sodium ascorbate.

G start Start step1 Combine Azide-Biomolecule and Buffer in a tube start->step1 step2 Add this compound stock solution. Mix. step1->step2 step3 Add CuSO4 stock solution. Mix. step2->step3 step4 Initiate reaction by adding fresh Sodium Ascorbate stock. Vortex immediately. step3->step4 step5 Incubate at RT for 1-4 hours (or 4°C overnight) step4->step5 step6 Purify the conjugate (e.g., SEC) step5->step6 end Characterize Product step6->end

Figure 2: Step-by-step experimental workflow for the CuAAC bioconjugation reaction.

Step-by-Step Procedure:

  • In a 1.5 mL microcentrifuge tube, add the azide-modified biomolecule solution. Add reaction buffer to bring the volume to the required pre-reaction total (e.g., 97 µL for a 100 µL final volume).

  • Add 1 µL of the 100 mM this compound stock solution to the tube. Mix gently by pipetting or brief vortexing.

  • Add 1 µL of the 100 mM CuSO₄ stock solution. Mix again.

  • To initiate the reaction, add 1 µL of the freshly prepared 500 mM sodium ascorbate stock solution. Immediately vortex the tube for 5-10 seconds.

  • Incubate the reaction at room temperature for 1-4 hours. For highly sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Proceed immediately to purification to remove excess reagents and catalyst.

Protocol 3: Purification of the Bioconjugate

Unreacted small molecules (alkyne, copper, ascorbate) must be removed to yield a pure bioconjugate.

  • Size-Exclusion Chromatography (SEC): This is the preferred method for proteins and large biomolecules. Use a desalting column (e.g., PD-10) or an FPLC system to separate the high-molecular-weight conjugate from low-molecular-weight contaminants.

  • Dialysis: An effective but slower method. Dialyze the reaction mixture against the desired storage buffer (e.g., PBS) with several buffer changes over 24-48 hours.

  • Precipitation: For oligonucleotides, ethanol precipitation can be used to isolate the final product.

Protocol 4: Characterization of the Bioconjugate

Confirmation of successful conjugation is essential.

  • SDS-PAGE: For protein conjugates, a successful reaction will show a shift in the molecular weight of the protein band compared to the unlabeled starting material.

  • Mass Spectrometry (LC-MS or MALDI-TOF): This provides the most definitive evidence of conjugation by showing an increase in the molecular weight corresponding to the mass of the attached this compound moiety (plus the azide, minus N₂).

  • UV-Vis Spectroscopy: If the alkyne reagent is being used to attach a chromophore or fluorophore, successful conjugation can be quantified by measuring absorbance at the appropriate wavelength.

Quantitative Parameters and Troubleshooting

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale
Biomolecule Conc. 10 - 200 µMHigher concentrations can improve reaction kinetics but may lead to aggregation.
Alkyne Reagent 10 - 50 equivalentsA molar excess ensures the reaction goes to completion. Start with 20 eq.
CuSO₄ Conc. 0.1 - 1 mMCatalytic amount. Higher concentrations can cause protein precipitation or damage.[5]
Sodium Ascorbate 5 equivalents to Cu(II)A stoichiometric excess is required to maintain copper in the active Cu(I) state.[3]
Reaction Time 1 - 4 hours (RT)The intrinsic ligand may accelerate the reaction; monitor progress to optimize.
pH 7.0 - 8.0Optimal range for CuAAC. Avoid acidic conditions which can protonate the azide.
Table 2: Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Low Conjugation Efficiency Inactive sodium ascorbateAlways prepare a fresh solution of sodium ascorbate immediately before use.
Insufficient alkyne reagentIncrease the molar excess of the alkyne reagent to 50-100 equivalents.
Inaccessible azide on biomoleculeEnsure the azide modification site is sterically accessible. Consider a longer linker.
Protein Precipitation High copper concentrationDecrease the final CuSO₄ concentration to 0.1-0.25 mM.
Biomolecule instabilityAdd a stabilizing agent like glycerol (5-10%) or change the reaction buffer.
No Reaction Incorrect pHVerify the pH of the reaction buffer is within the optimal range (7.0-8.0).
Degradation of reagentsCheck the quality and storage conditions of the alkyne and biomolecule stocks.

References

The Versatile Synthon: Application Notes for 1-(Pyridin-2-yl)prop-2-yn-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Complexity

In the landscape of modern synthetic chemistry, the demand for efficient and modular access to complex heterocyclic scaffolds is ever-increasing, particularly within the realm of drug discovery and materials science.[1] The pyridine motif, a cornerstone of many biologically active compounds, continues to inspire the development of novel synthetic strategies.[1] Within this context, 1-(Pyridin-2-yl)prop-2-yn-1-ol has emerged as a highly versatile and powerful building block. Its unique structural arrangement, featuring a nucleophilic pyridine nitrogen, a reactive secondary propargyl alcohol, and a terminal alkyne, provides a rich platform for a diverse array of chemical transformations.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into its preparation, key applications with detailed experimental protocols, and the mechanistic underpinnings that govern its reactivity. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for achieving the desired chemical transformations.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Appearance Off-white to yellow solid
CAS Number 276884-47-0

Synthesis of the Building Block: A Foundational Protocol

The reliable synthesis of this compound is the crucial first step for its application. The most common and straightforward method involves the addition of an acetylide nucleophile to pyridine-2-carboxaldehyde. Ethynylmagnesium bromide is a convenient and commercially available reagent for this transformation.

Protocol 1: Synthesis of this compound

This protocol details the synthesis via the Grignard reaction of pyridine-2-carboxaldehyde with ethynylmagnesium bromide.

Materials:

  • Pyridine-2-carboxaldehyde

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyridine-2-carboxaldehyde (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethynylmagnesium bromide solution (1.1 eq) dropwise to the stirred solution of the aldehyde.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound as an off-white to yellow solid.

Key Application I: Transition Metal-Catalyzed Synthesis of Indolizines

One of the most powerful applications of this compound and its derivatives is in the synthesis of the indolizine scaffold, a privileged N-fused heterocycle found in numerous biologically active natural products and pharmaceutical agents.[2][3] Both copper and palladium catalysis have been effectively employed for this transformation, proceeding through distinct but related mechanistic pathways.

A. Copper-Catalyzed Cycloisomerization

Copper catalysts, particularly Cu(I) salts, are effective in promoting the intramolecular cyclization of 2-pyridyl-substituted propargylic alcohols and their derivatives.[4] The reaction is believed to proceed through the coordination of the copper to the alkyne, which activates it towards nucleophilic attack by the pyridine nitrogen.

sub This compound Derivative (e.g., acetate) int1 π-Alkyne Complex sub->int1 Coordination cat Cu(I) Catalyst cat->int1 int2 Vinyl-Copper Intermediate int1->int2 6-endo-dig Cyclization (N-attack) prod Indolizine Product int2->prod Protodemetalation/ Aromatization

Caption: Proposed mechanism for Cu-catalyzed indolizine synthesis.

Protocol 2: Copper-Catalyzed Synthesis of a C1-Oxygenated Indolizine

This protocol is adapted from the work of Yan et al. for the synthesis of C1-oxygenated indolizines from the corresponding propargylic acetates.[4]

Materials:

  • 1-(Pyridin-2-yl)prop-2-yn-1-yl acetate (prepared by acetylation of the alcohol)

  • Copper(I) iodide (CuI)

  • Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add 1-(pyridin-2-yl)prop-2-yn-1-yl acetate (1.0 eq) and CuI (10 mol%).

  • Add anhydrous acetonitrile as the solvent.

  • Stir the reaction mixture at 80 °C under an inert atmosphere for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a short pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired indolizine derivative.

B. Palladium-Catalyzed Annulation

Palladium catalysis offers a powerful alternative for the synthesis of indolizines, often from propargyl carbonates and a suitable pyridine-containing nucleophile.[2][5] The mechanism is thought to involve the formation of a (σ-allenyl)palladium(II) intermediate, which then undergoes intramolecular cyclization.[2]

sub1 Propargyl Carbonate int1 π-Allyl Pd(II) Complex sub1->int1 Oxidative Addition sub2 2-(Pyridin-2-yl)acetonitrile int3 Cyclized Intermediate sub2->int3 pd_cat Pd(0) Catalyst + Ligand pd_cat->int1 int2 σ-Allenyl Pd(II) Complex int1->int2 Isomerization int2->int3 Intramolecular Alkylation with Deprotonated sub2 prod Substituted Indolizine int3->prod Aromatization

Caption: Palladium-catalyzed indolizine synthesis workflow.

Protocol 3: Palladium-Catalyzed Annulation for Polysubstituted Indolizines

This protocol is based on the methodology developed by Wu, Chen, and Yang for the synthesis of polysubstituted indolizines.[2]

Materials:

  • Aryl- or alkyl-substituted propargyl carbonate (1.0 eq)

  • 2-(Pyridin-2-yl)acetonitrile derivative (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%)

  • Bis(2-diphenylphosphinophenyl)ether (DPEphos, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • In an oven-dried Schlenk tube, combine the propargyl carbonate, 2-(pyridin-2-yl)acetonitrile derivative, Pd₂(dba)₃, DPEphos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous DMSO via syringe.

  • Seal the tube and heat the reaction mixture at 140 °C for 16 hours.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the polysubstituted indolizine.

Table of Representative Yields for Palladium-Catalyzed Indolizine Synthesis [2]

Propargyl Carbonate Substituent (R)2-Pyridylacetonitrile Substituent (R')Yield (%)
PhenylCN61
4-MethylphenylCN58
4-MethoxyphenylCN55
2-ThienylCN52
n-ButylCN45

Key Application II: Meyer-Schuster Rearrangement

Propargyl alcohols, including this compound, can undergo a classic acid- or metal-catalyzed rearrangement known as the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.[6] This transformation is a powerful tool for accessing enones and enals, which are themselves versatile intermediates in organic synthesis.[6][7]

The reaction proceeds via protonation of the hydroxyl group, followed by a 1,3-shift to form an allene intermediate, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound.[6]

Protocol 4: Acid-Catalyzed Meyer-Schuster Rearrangement

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in toluene in a round-bottom flask.

  • Add a catalytic amount of p-TsOH (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting enone by column chromatography.

Key Application III: Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for activating alkynes, and this compound is an excellent substrate for such transformations.[8] Gold(I) and Gold(III) catalysts can promote a variety of cycloisomerization and annulation reactions. For instance, gold catalysts can facilitate the synthesis of 2-pyridonyl alcohols through an intramolecular cyclization-rearrangement cascade.[2]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine and pyridone scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][9][10][11] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them ideal for targeting biological macromolecules. This compound provides a direct entry into a variety of heterocyclic systems of medicinal interest.

The indolizine core, readily accessible from this building block, is found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Furthermore, the α,β-unsaturated enone product of the Meyer-Schuster rearrangement is a Michael acceptor, allowing for the covalent modification of biological targets or for further elaboration into more complex drug-like molecules.[12] The synthesis of (E)-1-(2-(pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a potential ligand for transition metals, highlights the utility of the enone intermediate derived from a related pyridine building block.[12]

Conclusion and Future Outlook

This compound is a multifaceted building block that offers efficient and modular access to a range of valuable heterocyclic structures. Its reactivity, governed by the interplay of the pyridine nitrogen and the propargyl alcohol moiety, can be finely tuned through the choice of catalyst and reaction conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this synthon in their synthetic endeavors, from fundamental methodology development to the synthesis of complex molecules for drug discovery and materials science. The continued exploration of novel catalytic systems and reaction cascades involving this versatile building block will undoubtedly lead to the discovery of new and innovative synthetic transformations.

References

The Versatile Building Block: Applications of 1-(Pyridin-2-yl)prop-2-yn-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry, the pyridine nucleus is a well-established "privileged scaffold," a molecular framework that is a recurring motif in a multitude of approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of drug design. When this heterocycle is appended with a propargyl alcohol moiety, as in 1-(Pyridin-2-yl)prop-2-yn-1-ol , the result is a highly versatile and reactive building block with significant potential for accelerating drug discovery.

This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role as a precursor in the synthesis of complex molecular architectures with therapeutic promise. The core of its utility lies in the terminal alkyne of the propargyl group, a key player in one of the most powerful reactions in modern medicinal chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry". We will delve into the synthesis of this valuable intermediate and provide detailed protocols for its application in constructing novel molecular entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1]

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
CAS Number 276884-47-0
Appearance Colorless viscous liquid
Solubility Miscible with water and most polar organic solvents

Synthesis Protocol: Accessing the Building Block

The most direct and reliable method for the synthesis of this compound involves the nucleophilic addition of an ethynyl anion equivalent to 2-pyridinecarboxaldehyde. The use of a Grignard reagent, specifically ethynylmagnesium bromide, is a common and effective approach.

Reaction Scheme: Synthesis of this compound

G start 2-Pyridinecarboxaldehyde + Ethynylmagnesium bromide intermediate Magnesium alkoxide intermediate start->intermediate Nucleophilic addition product This compound intermediate->product Protonation reagents Anhydrous THF 0°C to rt workup Aqueous NH4Cl quench G start This compound (Alkyne Component) reagents Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) start->reagents azide Azide-containing molecule (R-N3) azide->reagents product Pyridinyl-Triazole Product reagents->product CuAAC Reaction G cu1 Cu(I) cu_acetylide Cu(I) Acetylide cu1->cu_acetylide + Alkyne cu_triazolide Copper Triazolide cu_acetylide->cu_triazolide + Azide product Triazole Product cu_triazolide->product Protonolysis product->cu1 Regenerates Catalyst alkyne Alkyne (Pyridinyl Propargyl Alcohol) azide Azide (R-N3)

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(Pyridin-2-yl)prop-2-yn-1-ol in Heterocyclic Synthesis

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with potential therapeutic applications is perpetual. Among the myriad of starting materials, this compound has emerged as a particularly versatile and powerful building block for the construction of a variety of heterocyclic compounds. Its unique structural features—a pyridine ring, a propargylic alcohol moiety, and a terminal alkyne—provide a rich platform for diverse cyclization strategies. The pyridine nitrogen can act as an internal nucleophile, while the alkyne and alcohol functionalities are amenable to activation by a range of transition metal catalysts. This combination allows for the atom-economical synthesis of complex fused N-heterocycles, such as indolizine derivatives, which are prevalent in numerous biologically active natural products and pharmaceutical agents.

This comprehensive guide provides detailed application notes and protocols for the synthesis of heterocyclic compounds, primarily focusing on the transformation of this compound into valuable indolizinone scaffolds. We will delve into the mechanistic underpinnings of these reactions, explaining the rationale behind the choice of catalysts and reaction conditions, and provide step-by-step protocols to ensure reproducible and high-yielding syntheses in your laboratory.

Core Synthetic Strategy: Metal-Catalyzed Intramolecular Cycloisomerization

The principal transformation of this compound into heterocyclic systems involves a metal-catalyzed intramolecular cycloisomerization. This process is typically initiated by the activation of the alkyne moiety by a soft Lewis acidic metal catalyst, such as copper(I), gold(I), or platinum(II). This activation renders the alkyne susceptible to nucleophilic attack by the pyridine nitrogen, leading to the formation of a new heterocyclic ring. Subsequent rearrangement of the intermediate species then furnishes the final product.

A key transformation for tertiary propargylic alcohols like this compound is a tandem cyclization/1,2-migration sequence, which leads to the formation of indolizinones.[1][2] This powerful reaction constructs the bicyclic indolizine core and introduces a carbonyl group in a single, atom-economical step.

G cluster_start Starting Material cluster_process Catalytic Cycle cluster_product Product Start This compound Activation Alkyne Activation (Metal Catalyst) Start->Activation Metal Catalyst Cyclization Intramolecular Nucleophilic Attack (Pyridine Nitrogen) Activation->Cyclization 5-endo-dig Rearrangement 1,2-Migration Cyclization->Rearrangement Intermediate Formation Product Indolizinone Rearrangement->Product

Figure 1: General workflow for the metal-catalyzed synthesis of indolizinones from this compound.

Part 1: Copper-Catalyzed Synthesis of Indolizinones

Copper catalysts, particularly copper(I) salts, are highly effective for the cycloisomerization of 2-pyridyl-substituted propargylic alcohols.[2][3][4] This method is often favored due to the relatively low cost and ready availability of copper catalysts.

Mechanistic Rationale: The "Why" Behind the Protocol

The copper-catalyzed reaction proceeds through a well-defined mechanistic pathway that explains the choice of reagents and conditions:

  • Alkyne Activation: The copper(I) catalyst, being a soft Lewis acid, coordinates to the alkyne functionality of this compound. This coordination increases the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack.

  • Intramolecular Cyclization: The lone pair of electrons on the pyridine nitrogen then acts as an internal nucleophile, attacking the activated alkyne in a 5-endo-dig cyclization. This step forms the five-membered ring of the indolizine core and generates a zwitterionic intermediate.

  • 1,2-Hydride or Alkyl Shift (Migration): The crucial rearrangement step involves a 1,2-migration of a substituent from the carbinol carbon to the adjacent carbon atom. In the case of this compound, this would be a hydride shift. This migration is the driving force for the formation of the more stable keto functionality in the final indolizinone product.

  • Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the carbon-copper bond, which releases the indolizinone product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle. The use of a mild base, such as triethylamine, can facilitate this step and maintain the catalyst in its active state.

G Start This compound + Cu(I) Catalyst Activated π-Complex Formation (Alkyne Activation) Start->Activated Coordination Cyclized Zwitterionic Intermediate (via 5-endo-dig cyclization) Activated->Cyclized Intramolecular Attack Migrated Rearranged Intermediate (via 1,2-Migration) Cyclized->Migrated 1,2-Hydride Shift Product Indolizinone Product + Regenerated Cu(I) Migrated->Product Protonolysis

Figure 2: Proposed mechanism for the copper-catalyzed synthesis of indolizinones.

Detailed Experimental Protocol: Copper-Catalyzed Cycloisomerization

This protocol is adapted from the highly efficient method developed by Yan, Liu, and coworkers.[2][3][4]

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).

  • Catalyst and Base Addition: Add copper(I) iodide (CuI, 0.05 mmol, 5 mol%) and anhydrous acetonitrile (5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reagent Addition: Add triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure indolizinone product.

Data Summary: Scope and Yields

The copper-catalyzed cycloisomerization of various 2-pyridyl-substituted tertiary propargylic alcohols generally proceeds with high efficiency.

EntryR¹ Substituent on AlkyneR² Substituent on CarbinolYield (%)Reference
1HCH₃>95[2][3]
2HPhenyl>95[2][3]
3PhenylCH₃92[2][3]
44-TolylCH₃94[2][3]

Table 1: Representative yields for the copper-catalyzed synthesis of indolizinones.

Part 2: Platinum-Catalyzed Synthesis of Indolizinones

Platinum catalysts, such as platinum(II) chloride (PtCl₂), also serve as effective promoters for the cyclization of propargylic alcohols to form indolizinones.[5] These reactions often benefit from the addition of a phosphine ligand and a mild base.

Mechanistic Considerations: The Role of Ligands and Base

The platinum-catalyzed pathway shares similarities with the copper-catalyzed mechanism but with some key distinctions:

  • Ligand Effect: The use of bulky, electron-rich phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, can significantly enhance the catalytic activity of the platinum center. These ligands can facilitate the formation of a more reactive catalytic species and can influence the selectivity of the reaction.

  • Role of the Base: The addition of a sub-stoichiometric amount of a base like cesium carbonate (Cs₂CO₃) is often crucial for high yields. The base is thought to facilitate proton transfer steps, particularly the deprotonation of the intermediate that precedes the 1,2-migration, thereby promoting the key rearrangement.[5]

G Start This compound + Pt(II)/Ligand Activated Pt-π-Alkyne Complex Start->Activated Cyclized Zwitterionic Intermediate Activated->Cyclized 5-endo-dig Deprotonated Deprotonated Intermediate (Base-Assisted) Cyclized->Deprotonated + Base Rearranged Rearranged Intermediate (via 1,2-Migration) Deprotonated->Rearranged Product Indolizinone Product + Regenerated Pt(II) Rearranged->Product Protonolysis

Figure 3: Key steps in the platinum-catalyzed synthesis of indolizinones.

Detailed Experimental Protocol: Platinum-Catalyzed Cycloisomerization

This protocol is based on the optimized conditions reported for the synthesis of indolizinones from related tertiary propargylic alcohols.[5]

Materials:

  • This compound

  • Platinum(II) chloride (PtCl₂)

  • 2-(Di-tert-butylphosphino)biphenyl

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Oil bath for heating

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine platinum(II) chloride (PtCl₂, 0.05 mmol, 5 mol%) and 2-(di-tert-butylphosphino)biphenyl (0.10 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) and stir the mixture for 10-15 minutes at room temperature to allow for ligand association.

  • Reagent Addition: Add this compound (1.0 mmol) and cesium carbonate (Cs₂CO₃, 0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture in an oil bath at 100 °C. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and filter through a short pad of celite, washing with ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired indolizinone.

Expected Outcomes and Troubleshooting
  • Yields: This platinum-catalyzed method can provide modest to good yields of indolizinones.

  • Side Reactions: In some cases, competing side reactions may occur. Careful optimization of the reaction temperature and catalyst loading may be necessary.

  • Ligand Sensitivity: The choice of phosphine ligand can be critical. If yields are low, screening other bulky, electron-rich phosphine ligands may be beneficial.

Conclusion and Future Outlook

This compound is a highly valuable and versatile starting material for the synthesis of indolizinone scaffolds and other related heterocyclic compounds. The copper- and platinum-catalyzed cycloisomerization reactions presented here offer efficient, atom-economical, and reliable methods for accessing these important molecular architectures. The mechanistic understanding of these transformations allows for rational optimization and troubleshooting of the reactions. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the synthetic utility of this compound is poised to expand even further, opening doors to new and exciting molecular designs.

References

Introduction: Bridging Coordination Chemistry and Bio-conjugation on the Nanoscale

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of Nanoparticles with 1-(Pyridin-2-yl)prop-2-yn-1-ol

The precise control of nanoparticle surface chemistry is paramount to their application in advanced fields such as targeted drug delivery, diagnostics, and catalysis.[1][2] The process of surface functionalization dictates the nanoparticle's interaction with its biological or chemical environment, influencing its stability, biocompatibility, and target specificity.[3] This guide focuses on a highly versatile bifunctional ligand, this compound, for nanoparticle modification. This molecule is uniquely equipped with two key chemical motifs: a pyridine ring , a well-established ligand in coordination chemistry, and a terminal alkyne , a reactive handle for the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4][5]

This dual-functionality enables a modular and powerful strategy for creating sophisticated nano-architectures. The alkyne group allows for the covalent and stable attachment of the molecule to azide-functionalized nanoparticles via a triazole linkage, a reaction known for its high yield, specificity, and mild reaction conditions.[6][7] Once tethered, the exposed pyridine moiety can serve as a coordination site for metal ions, a pH-responsive gatekeeper, or a structural component to enhance interactions with biological targets.[8][9] This application note provides a comprehensive overview of the underlying principles, detailed protocols for the functionalization of gold nanoparticles as a model system, and robust methods for characterization.

Part 1: Scientific Principles and Mechanistic Rationale

The Ligand: this compound

The utility of this compound stems from its distinct chemical functionalities:

  • Propargyl Group (Terminal Alkyne): The terminal alkyne (-C≡CH) is the cornerstone for "click chemistry." The CuAAC reaction involves the coupling of this alkyne with an azide-functionalized molecule or surface to form a stable, aromatic 1,2,3-triazole ring.[7] This reaction is chosen for its bio-orthogonality, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[6]

  • Pyridyl Group (Pyridine Ring): The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base and a strong coordinating ligand for a wide range of metal ions.[9][10] This property can be harnessed post-functionalization to assemble more complex systems, such as attaching catalytic metal centers or creating responsive materials.

  • Hydroxyl Group (-OH): The secondary alcohol contributes to the molecule's polarity and provides an additional site for potential hydrogen bonding or further derivatization, such as esterification, if required.

Core Conjugation Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the preferred method for attaching this compound to nanoparticles. The process begins with nanoparticles that have been pre-functionalized to present azide (-N₃) groups on their surface.

The Causality behind Choosing CuAAC:

  • High Efficiency and Yield: The reaction proceeds to near-quantitative completion, ensuring a high density of ligand conjugation on the nanoparticle surface.

  • Mild Conditions: The reaction is typically performed in aqueous solutions at or near room temperature, preserving the integrity of the nanoparticle core and any sensitive biological molecules.

  • Specificity: The copper catalyst ensures that the azide and alkyne groups react exclusively with each other, forming the 1,4-disubstituted triazole regioisomer. This prevents unwanted side reactions.

The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide, passing through a six-membered metallacycle before reductive elimination yields the stable triazole product and regenerates the catalyst.[7]

CuAAC_Mechanism cluster_0 Step 1: Copper-Acetylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Product Formation Alkyne NP-N₃ Catalyst Cu(I) Ligand Pyridyl-Alkyne Intermediate Cu(I)-Acetylide Intermediate Ligand->Intermediate + Cu(I) Metallacycle Six-Membered Cu(III)-Metallacycle Intermediate->Metallacycle + NP-N₃ Product Pyridyl-Functionalized NP Metallacycle->Product Reductive Elimination Product->Catalyst Catalyst Regenerated

Caption: The CuAAC reaction mechanism for nanoparticle functionalization.

Part 2: Experimental Application Protocols

These protocols describe the functionalization of gold nanoparticles (AuNPs) as a representative model system. The principles can be adapted for other systems like magnetic or silica nanoparticles with appropriate surface priming.

Protocol 1: Preparation of Azide-Functionalized Gold Nanoparticles (AuNP-N₃)

This protocol first involves the synthesis of citrate-stabilized AuNPs, followed by ligand exchange to introduce a thiol-terminated linker with a terminal azide group.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • 11-Azido-3,6,9-trioxaundecane-1-thiol (or similar azide-PEG-thiol linker)

  • Ultrapure water (18.2 MΩ·cm)

  • All glassware must be scrupulously cleaned.

Procedure:

  • Synthesis of Citrate-Stabilized AuNPs (~15 nm): a. Bring 100 mL of ultrapure water to a vigorous boil in a clean Erlenmeyer flask with a stir bar. b. Add 1 mL of 1% (w/v) HAuCl₄ solution. Continue boiling. c. Rapidly add 2 mL of 1% (w/v) trisodium citrate solution while stirring. d. The solution color will change from yellow to black to a deep ruby red within minutes. e. Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

  • Surface Functionalization with Azide-PEG-Thiol: a. To the 100 mL of AuNP solution, add the azide-PEG-thiol linker to a final concentration of 10 µM. The strong gold-thiol bond will drive the ligand exchange.[11] b. Stir the solution at room temperature for 24 hours in the dark to allow for complete ligand exchange. c. Purification: To remove excess linker and citrate, centrifuge the AuNP solution (e.g., 12,000 x g for 20 minutes for ~15 nm particles). d. Carefully discard the supernatant and resuspend the nanoparticle pellet in 100 mL of fresh ultrapure water. e. Repeat the centrifugation and resuspension steps two more times. f. After the final wash, resuspend the AuNP-N₃ pellet in a known volume of ultrapure water. Store at 4°C.

Protocol 2: "Click" Conjugation of this compound

This is the core protocol where the pyridyl-alkyne ligand is covalently attached to the azide-functionalized nanoparticles.

Materials:

  • Purified AuNP-N₃ solution (from Protocol 1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

Procedure:

  • Prepare Stock Solutions: a. Pyridyl-Alkyne: 10 mM solution in ultrapure water or DMSO. b. Copper Sulfate: 100 mM solution in ultrapure water. c. Sodium Ascorbate: 500 mM solution in ultrapure water (prepare fresh).

  • "Click" Reaction: a. In a microcentrifuge tube, combine the following in order:

    • 1 mL of the AuNP-N₃ solution (~0.1 nM).
    • 10 µL of the 10 mM pyridyl-alkyne stock solution (final concentration 100 µM). b. Gently mix the solution. c. Add 2 µL of the 100 mM CuSO₄ stock solution (final concentration 200 µM). d. Immediately add 4 µL of the freshly prepared 500 mM sodium ascorbate stock solution (final concentration 2 mM). Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. e. Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking, protected from light.

  • Purification of Functionalized Nanoparticles: a. After incubation, purify the nanoparticles to remove the copper catalyst, excess ligand, and ascorbate. b. Centrifuge the reaction mixture (e.g., 12,000 x g for 20 minutes). c. Discard the supernatant. Resuspend the pellet in 1 mL of PBS. d. Repeat the centrifugation and resuspension steps three times to ensure complete removal of reactants. e. After the final wash, resuspend the final pyridyl-functionalized AuNPs in a suitable buffer (e.g., PBS) for storage and characterization.

Workflow_Diagram cluster_prep Part 1: NP Preparation cluster_click Part 2: Click Reaction cluster_final Part 3: Final Product A1 Synthesize Citrate-AuNPs A2 Ligand Exchange with Azide-PEG-Thiol A1->A2 A3 Purify via Centrifugation (3x) A2->A3 B1 Combine AuNP-N₃ and Pyridyl-Alkyne A3->B1 B2 Add CuSO₄ and Sodium Ascorbate B1->B2 B3 Incubate (2-4h, RT) B2->B3 C1 Purify via Centrifugation (3x) B3->C1 C2 Characterize Final Pyridyl-AuNPs C1->C2

Caption: Overall experimental workflow for nanoparticle functionalization.

Part 3: Characterization and Self-Validation

Thorough characterization is essential to validate the success of each functionalization step.

Technique Purpose Expected Result for Successful Functionalization
UV-Visible Spectroscopy Monitor the Localized Surface Plasmon Resonance (LSPR) peak of AuNPs. Changes indicate alterations in the surface dielectric environment.A slight red-shift (2-5 nm) of the LSPR peak after each surface modification step (citrate → azide → pyridyl).[11]
Dynamic Light Scattering (DLS) Measure the hydrodynamic diameter of the nanoparticles in solution.An incremental increase in hydrodynamic diameter after each functionalization step, consistent with the addition of new molecular layers.
Zeta Potential Measure the surface charge of the nanoparticles.A significant change in zeta potential from highly negative (citrate-coated) to less negative (PEG-azide coated) and a further change upon addition of the pyridyl ligand.
FTIR Spectroscopy Identify characteristic chemical bonds to confirm conjugation.Disappearance of the sharp azide peak (~2100 cm⁻¹) and appearance of new peaks corresponding to the triazole ring and pyridine C=N and C=C stretching vibrations.
Transmission Electron Microscopy (TEM) Visualize the nanoparticle core size, shape, and monodispersity.The metallic core size should remain unchanged throughout the process. The absence of significant aggregation confirms colloidal stability.[12]

Part 4: Applications in Research and Drug Development

The modular nature of this functionalization strategy opens numerous avenues for advanced applications.

  • Targeted Drug Delivery: Azide-modified therapeutic agents can be "clicked" onto the alkyne-functionalized nanoparticles. Alternatively, the pyridyl-alkyne functionalized particles can be used to deliver azide-modified drugs. The nanoparticle serves to improve the drug's solubility, circulation time, and targeting.[13][14]

  • Multimodal Imaging: An azide-containing fluorescent dye can be attached via the click reaction, while the pyridine moiety could be used to chelate a radionuclide for PET imaging, creating a dual-modality imaging agent.

  • Heterogeneous Catalysis: The pyridyl groups on the nanoparticle surface can coordinate with catalytically active metal ions (e.g., Pd, Ru, Rh), effectively immobilizing a homogeneous catalyst onto a recoverable solid support.[15]

  • Sensing and Diagnostics: The pyridine group can act as a recognition element for specific analytes, with binding events causing a detectable change in the nanoparticle's properties (e.g., LSPR shift or aggregation).[16]

References

experimental procedure for labeling proteins with 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 1-(Pyridin-2-yl)prop-2-yn-1-ol

Introduction

The covalent modification of proteins with small molecules, or protein labeling, is a cornerstone of modern chemical biology, enabling researchers to probe protein function, visualize localization, and develop novel therapeutics. Among the most powerful techniques for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[1][2] This reaction's high efficiency, specificity, and biocompatibility have made it an invaluable tool.[1][3]

This application note provides a detailed experimental guide for labeling azide-modified proteins with the terminal alkyne probe, this compound. This probe serves as a versatile handle for downstream applications. The pyridine moiety can influence solubility and offers potential for metal coordination, while the propargyl alcohol structure is a classic terminal alkyne for CuAAC reactions. We will delve into the mechanistic underpinnings of the labeling strategy, provide step-by-step protocols for execution, and discuss methods for the characterization of the final protein conjugate.

Core Principles: The Chemistry of CuAAC Labeling

The CuAAC reaction is a highly efficient ligation between a terminal alkyne (in this case, this compound) and an azide-functionalized molecule (the target protein). The reaction is catalyzed by a Copper(I) species, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition, leading to the formation of a stable 1,4-disubstituted triazole ring that covalently links the probe to the protein.[2]

For this reaction to be successful, the protein of interest must first be functionalized with an azide group. This is typically achieved through one of two primary methods:

  • Metabolic Labeling: Cells are cultured with metabolic precursors containing an azide group, such as L-azidohomoalanine (AHA) to replace methionine or azido-sugars to be incorporated into glycoproteins.[4][5] This results in global incorporation of the azide tag into newly synthesized proteins.

  • Site-Specific Incorporation: Using genetic code expansion techniques, an unnatural amino acid bearing an azide group can be incorporated at a specific site within the protein sequence, offering precise control over the labeling position.[6][7]

The Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. To prevent protein damage from reactive oxygen species (ROS) that can be generated by the copper catalyst and to enhance reaction efficiency, a chelating ligand is essential.[2][4] Water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are particularly effective in protecting proteins and maintaining the copper in its active Cu(I) state.[2][4]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Protein_N3 Azide-Modified Protein (R¹-N₃) Triazole Labeled Protein (Stable Triazole Linkage) Protein_N3->Triazole Alkyne This compound (R²-C≡CH) Alkyne->Triazole CuSO4 CuSO₄ (Cu²⁺) Cu_I [Cu(I)-Ligand]⁺ Active Catalyst CuSO4->Cu_I Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Ligand THPTA Ligand Ligand->Cu_I Reaction Intermediate Cu_I->Reaction Intermediate catalysis Reaction Intermediate->Triazole

Figure 1: Conceptual overview of the CuAAC reaction mechanism.

Safety and Handling

Proper safety precautions are mandatory when handling the reagents involved in this protocol.

  • This compound: This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[8] Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[9]

  • Pyridine Derivatives: Pyridine and its derivatives can be absorbed through the skin and have significant vapor pressure and inhalation toxicity.[9][10][11] Strict handling within a fume hood is required.

  • Copper Sulfate (CuSO₄): Harmful if swallowed and an environmental hazard. Avoid release into the environment.

  • Sodium Ascorbate: Generally considered safe, but handle with care. Always use freshly prepared solutions as it is susceptible to oxidation.[12]

  • Waste Disposal: All chemical waste, including contaminated consumables, must be collected in designated, sealed hazardous waste containers for proper disposal.[9]

Experimental Protocols

This section provides a comprehensive workflow for labeling an azide-modified protein with this compound.

Experimental_Workflow start Start: Azide-Modified Protein prep_reagents Protocol 1: Prepare Reagent Stocks start->prep_reagents cuac_reaction Protocol 2: Perform CuAAC Reaction prep_reagents->cuac_reaction purification Protocol 3: Purify Protein Conjugate cuac_reaction->purification analysis Protocol 4: Characterize and Validate purification->analysis end End: Characterized Labeled Protein analysis->end

Figure 2: High-level experimental workflow for protein labeling.
Materials and Reagents

  • Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4), free of azide.

  • This compound (Alkyne Probe)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-Ascorbate

  • Deionized water (ddH₂O)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassettes, or affinity resin if applicable)

  • Analysis reagents (e.g., SDS-PAGE gels, buffers, mass spectrometer)

Protocol 1: Preparation of Reagent Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results.

  • Alkyne Probe Stock (10 mM): Dissolve the appropriate mass of this compound in anhydrous DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.

  • Copper Sulfate Stock (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of ddH₂O. This solution should be a light blue color. Store at 4°C for up to one month.

  • THPTA Ligand Stock (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of ddH₂O. Store at -20°C.

  • Sodium Ascorbate Stock (100 mM): Prepare this solution fresh immediately before use. Dissolve 19.8 mg of sodium ascorbate in 1 mL of ddH₂O. Vortex until fully dissolved. Discard any unused solution after the experiment, as it is readily oxidized by air.[13]

Protocol 2: CuAAC Labeling Reaction

This protocol is optimized for a final reaction volume of 200 µL with a protein concentration of 1-5 mg/mL. Adjust volumes proportionally as needed, maintaining the final concentrations.

ComponentStock Conc.Volume to AddFinal Conc.Rationale
Azide-Protein1-5 mg/mL100 µL0.5-2.5 mg/mLThe core biological substrate.
PBS, pH 7.41X70 µL~1XMaintains physiological pH for protein stability.
Alkyne Probe10 mM4 µL200 µMMolar excess ensures efficient labeling.
THPTA Ligand100 mM10 µL5 mMProtects protein and stabilizes Cu(I) catalyst.[2][4]
Copper Sulfate20 mM10 µL1 mMThe copper source for the catalyst.
Sodium Ascorbate100 mM6 µL3 mMIn situ reduction of Cu(II) to the active Cu(I) state.
Total Volume 200 µL

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine the azide-modified protein solution and the PBS buffer.

  • Add the 10 mM alkyne probe stock solution to the tube. Mix gently by pipetting or brief vortexing.

  • Crucial Step: Add the 100 mM THPTA ligand solution and mix. The pre-complexation of copper with the ligand is key to minimizing protein damage.

  • Add the 20 mM CuSO₄ solution and mix gently.

  • Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution. The solution may briefly change color.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing (e.g., on a rotator). For sensitive proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended to 4-12 hours.

  • Proceed immediately to purification to remove excess reagents.

Protocol 3: Purification of the Labeled Protein

Removal of unreacted probe and catalyst components is essential for downstream applications.

  • Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method. Use a desalting column (e.g., PD-10) equilibrated with your buffer of choice (e.g., PBS). Apply the reaction mixture to the column and collect fractions. The labeled protein will elute in the void volume, separated from the smaller molecular weight reagents.

  • Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) for your protein. Dialyze against a large volume of buffer (e.g., 1L of PBS) for several hours to overnight at 4°C, with at least two buffer changes.

  • Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), you can use the appropriate resin to bind the protein, wash away the reaction components, and then elute the purified, labeled protein.[14]

Protocol 4: Characterization and Validation of Labeling

Confirmation of successful labeling is a critical final step.

  • SDS-PAGE Analysis: Compare the labeled protein to the unlabeled control. While the mass of the probe (133.15 g/mol ) is too small to cause a noticeable gel shift, this step is crucial if the corresponding azide partner was a fluorescent tag, allowing for in-gel fluorescence scanning to confirm covalent attachment.[15]

  • Mass Spectrometry (MS): This is the definitive method for confirming labeling.[16]

    • Intact Protein Analysis: Use techniques like ESI-MS to measure the total mass of the protein. A successful reaction will show a mass increase corresponding to the mass of this compound (133.05 Da).

    • Peptide Mapping: Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the specific peptide(s) containing the modification and can confirm the site of labeling.

  • Spectroscopic Analysis: If the probe imparts a unique spectroscopic signature or if it's a precursor to a subsequent reaction, use appropriate spectroscopic methods (e.g., UV-Vis, fluorescence) to confirm its presence.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency Degraded sodium ascorbate solution.Always prepare sodium ascorbate stock solution fresh before each experiment.
Inactive catalyst.Ensure proper concentrations of all catalyst components. Degas solutions with argon or nitrogen if protein is particularly sensitive to oxidation.
Insufficient concentration of azide on the protein.Optimize the metabolic labeling or site-specific incorporation step to increase azide presentation.
Protein Precipitation/Aggregation Protein damage from free copper ions.Always add the THPTA ligand to the reaction mixture before adding the copper sulfate.
High concentration of DMSO.Keep the final DMSO concentration below 5-10% (v/v). If the probe requires more, perform a solvent tolerance test on your protein first.
Non-Specific Labeling (Rare for CuAAC) Contaminating reactive groups.Ensure high purity of the protein and reagents.
Inconsistent Results Inaccurate pipetting of small volumes.Prepare master mixes of the reaction cocktail (everything except the protein) for better consistency across multiple reactions.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction offers a robust and highly specific method for covalently labeling proteins. By following the detailed protocols outlined in this guide, researchers can effectively conjugate this compound to azide-modified proteins. Careful attention to reagent preparation, reaction setup, and post-reaction purification and analysis will ensure the successful generation of precisely modified proteins, ready for a wide array of downstream functional and analytical studies.

References

Application Notes and Protocols for the Use of 1-(Pyridin-2-yl)prop-2-yn-1-ol as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand to engage a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[4][5][6][7] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[8][9][10]

While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is a critical determinant of its overall success.[7][10] The linker's length, composition, and rigidity influence the stability and geometry of the ternary complex, which are essential for efficient ubiquitination.[11][12] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[13]

This guide focuses on the application of 1-(Pyridin-2-yl)prop-2-yn-1-ol as a versatile and strategic linker component in PROTAC development. This molecule incorporates three key chemical features that can be exploited to optimize PROTAC design: a pyridine ring to enhance solubility and introduce a degree of rigidity, a propargyl alcohol moiety that provides a terminal alkyne for "click" chemistry conjugation, and a hydroxyl group that can be used as a synthetic handle or to modulate physicochemical properties.

Scientific Rationale: Why Use this compound?

The rational design of PROTAC linkers is a key challenge in the field.[2] The use of this compound offers several advantages rooted in established principles of medicinal chemistry and PROTAC design:

  • Modularity and Rapid Synthesis via Click Chemistry: The terminal alkyne of the propargyl group is a prime functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[14][][16] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the modular assembly of PROTACs.[][17] Researchers can rapidly generate libraries of PROTACs with varying linker lengths and compositions by coupling an azide-functionalized POI ligand or E3 ligase ligand with the alkyne of this compound.[8][18]

  • Enhanced Physicochemical Properties: The inclusion of a pyridine ring can improve the aqueous solubility of PROTACs, a common challenge for these relatively large molecules that often fall outside of Lipinski's "rule of five".[8][13] Improved solubility can lead to better cell permeability and more favorable pharmacokinetic profiles.

  • Conformational Rigidity: While flexible linkers like polyethylene glycol (PEG) are common, there is growing evidence that more rigid linkers can be advantageous.[7] Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.[7] The pyridine ring and the alkyne in this compound introduce a degree of conformational constraint that can be beneficial for PROTAC efficacy.

  • Versatile Synthetic Handle: The secondary hydroxyl group can be used as a point for further chemical modification. It can be derivatized to attach other chemical moieties, or it can be used to modulate the hydrogen bonding capacity and overall polarity of the linker.

Logical and Experimental Workflow

The development of a PROTAC utilizing the this compound linker follows a logical progression from synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis and Purification cluster_validation In Vitro Validation cluster_cellular Cellular and Functional Assays A Functionalize POI Ligand (e.g., with azide) D Click Chemistry Conjugation (CuAAC) A->D B Functionalize E3 Ligase Ligand (e.g., with azide) B->D C Prepare this compound Linker C->D E Purification and Characterization (HPLC, MS, NMR) D->E F Ternary Complex Formation Assay (e.g., TR-FRET, SPR) E->F G In Vitro Ubiquitination Assay F->G H Target Protein Degradation Assay (e.g., Western Blot, In-Cell Western) G->H I Determine DC50 and Dmax H->I J Cell Viability/Proliferation Assay I->J K Downstream Pathway Analysis J->K L Off-Target Effects and Selectivity K->L

Caption: Experimental workflow for PROTAC development using a clickable linker.

Protocols

Protocol 1: Synthesis of an Azide-Functionalized POI Ligand

This protocol provides a general method for introducing an azide group onto a POI ligand that contains a suitable functional group (e.g., a hydroxyl or amine) for derivatization.

Materials:

  • POI ligand with a free hydroxyl or amine group

  • Azido-PEGn-acid (or other suitable azide-containing linker precursor)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add the azido-PEGn-acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the azide-functionalized POI ligand.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized POI ligand with the this compound linker.

Materials:

  • Azide-functionalized POI ligand (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol/Water (1:1) solvent mixture

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve the azide-functionalized POI ligand and this compound in the t-BuOH/H₂O (1:1) mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to yield the final product.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC to confirm purity.

Note: This protocol can be adapted to first conjugate this compound to an azide-functionalized E3 ligase ligand, followed by further derivatization.

PROTAC-Mediated Protein Degradation Pathway

The synthesized PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Data Presentation and Characterization

The successful development of a PROTAC requires rigorous characterization at each stage. The following tables provide a template for organizing key experimental data.

Table 1: Physicochemical Properties of PROTACs

PROTAC IDMolecular Weight ( g/mol )cLogPAqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-PY-1850.54.2252.5
PROTAC-PY-2878.64.5182.1
Control (No Pyridine)825.45.151.2

Note: Data are hypothetical and for illustrative purposes.

Table 2: Biological Activity of PROTACs

PROTAC IDTarget Binding (Kd, nM)E3 Ligase Binding (Kd, nM)Ternary Complex Cooperativity (α)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-PY-1251505.21095
PROTAC-PY-2281454.81592
Control (No Pyridine)301602.18575

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Conclusion and Future Perspectives

The use of this compound as a linker component in PROTAC development offers a compelling strategy to address some of the key challenges in the field, namely modular synthesis and the optimization of physicochemical properties. The combination of a pyridine moiety for improved solubility and rigidity, along with a "clickable" alkyne for rapid and efficient conjugation, provides a powerful tool for the construction of PROTAC libraries. The protocols and workflows outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel protein degraders. Future work should focus on exploring the impact of the stereochemistry of the secondary alcohol and further derivatization of the hydroxyl group to fine-tune the properties of the resulting PROTACs.

References

The Versatile Chemistry of 1-(Pyridin-2-yl)prop-2-yn-1-ol: A Guide to Metal-Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 1-(Pyridin-2-yl)prop-2-yn-1-ol stands as a highly versatile and valuable building block. Its unique structure, featuring a chiral propargylic alcohol, a terminal alkyne, and a coordinating pyridine ring, opens a gateway to a rich landscape of metal-catalyzed transformations. This guide provides an in-depth exploration of these reactions, offering not just protocols but also the underlying mechanistic principles to empower researchers in their synthetic endeavors.

The strategic placement of the pyridyl nitrogen atom adjacent to the reactive propargylic alcohol functionality is not a mere structural curiosity; it is a key determinant of the substrate's reactivity. This nitrogen atom can act as an internal ligand, coordinating to the metal catalyst and influencing the regio- and stereoselectivity of the reaction in a way that is not observed in simple aryl or alkyl-substituted propargylic alcohols. This guide will delve into the nuances of gold, palladium, copper, and ruthenium-catalyzed reactions of this fascinating molecule, providing detailed application notes and protocols for its transformation into a variety of complex and medicinally relevant scaffolds, most notably the indolizine core.

Gold-Catalyzed Intramolecular Cyclization: A Gateway to Indolizines

Gold catalysts, particularly Au(I) and Au(III) salts, have emerged as exceptionally powerful tools for the activation of alkynes towards nucleophilic attack. In the case of this compound, gold catalysis provides a direct and atom-economical route to the synthesis of indolizine derivatives. Indolizines are bicyclic aromatic nitrogen-containing heterocycles that form the core of numerous biologically active natural products and pharmaceutical agents.

Mechanism of Gold-Catalyzed Cyclization

The reaction is initiated by the coordination of the gold catalyst to the alkyne of the propargylic alcohol, which enhances its electrophilicity. The pyridine nitrogen then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization fashion. This is followed by a sequence of events, including dehydration and aromatization, to furnish the stable indolizine ring system. The presence of the hydroxyl group at the propargylic position facilitates the formation of a key allenylidene intermediate, which can then undergo further transformations.

Gold_Catalyzed_Indolizine_Synthesis cluster_substrate Substrate Activation cluster_cyclization Cyclization & Rearrangement cluster_aromatization Aromatization S This compound Activated_Complex Gold-Alkyne π-Complex S->Activated_Complex Coordination Au_cat Au(I) Catalyst Au_cat->S Cyclized_Intermediate Cyclized Intermediate Activated_Complex->Cyclized_Intermediate 6-endo-dig Cyclization (Intramolecular Nucleophilic Attack) Allenylidene Gold Allenylidene Intermediate Cyclized_Intermediate->Allenylidene Dehydration Indolizine Indolizine Product Allenylidene->Indolizine Protonolysis & Aromatization

Mechanism of Gold-Catalyzed Indolizine Synthesis.

Application Note: Synthesis of 1-Substituted Indolizines

This protocol describes a general procedure for the gold-catalyzed synthesis of 1-substituted indolizines from this compound. The reaction is typically high-yielding and tolerates a range of substituents on the propargylic alcohol.

Experimental Protocol: Gold-Catalyzed Synthesis of 1-Methylindolizine

  • Materials:

    • This compound (1.0 mmol, 147.16 mg)

    • Gold(I) chloride (AuCl) (0.05 mmol, 11.6 mg)

    • Anhydrous Dichloromethane (DCM) (10 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and anhydrous DCM.

    • Stir the solution at room temperature until the starting material is fully dissolved.

    • Add Gold(I) chloride to the solution in one portion.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure 1-methylindolizine.

Data Presentation: Representative Yields of Gold-Catalyzed Indolizine Synthesis

EntryR-group on Propargylic AlcoholCatalystSolventTime (h)Yield (%)
1HAuClDCM485
2PhenylAuCl₃DCE692
3n-ButylPh₃PAuClToluene578

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful platform for the functionalization of the alkyne moiety in this compound through cross-coupling reactions. The Sonogashira coupling, in particular, is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction allows for the introduction of various substituents at the terminus of the alkyne, leading to a diverse array of functionalized pyridyl-alkynol derivatives.

Mechanism of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne.[2]

Sonogashira_Coupling cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_Ar_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Ar_Alkyne RedElim Reductive Elimination PdII_Ar_Alkyne->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Ar-C≡CR) RedElim->Product Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide CuI Cu(I) CuI->Cu_Acetylide Base Base Base->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetalation Transmetalation to Pd

Mechanism of the Sonogashira Cross-Coupling Reaction.

Application Note: Synthesis of Aryl-Substituted Pyridyl-Alkynols

This protocol outlines a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with aryl halides. This method is instrumental in creating precursors for more complex heterocyclic systems.

Experimental Protocol: Sonogashira Coupling with Iodobenzene

  • Materials:

    • This compound (1.0 mmol, 147.16 mg)

    • Iodobenzene (1.1 mmol, 123 µL)

    • Pd(PPh₃)₄ (0.03 mmol, 34.7 mg)

    • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

    • Triethylamine (TEA) (3.0 mmol, 418 µL)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄, CuI, and this compound.

    • Add anhydrous THF and triethylamine, and stir the mixture for 10 minutes at room temperature.

    • Add iodobenzene to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • After completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired product.

Data Presentation: Representative Yields for Sonogashira Coupling

EntryAryl HalideBaseSolventTime (h)Yield (%)
1IodobenzeneTEATHF1288
24-BromoanisoleDIPADMF1675
33-ChloropyridineK₂CO₃Toluene2465

Copper-Catalyzed Reactions: Alternative Routes to Heterocycles

Copper catalysts offer a cost-effective and efficient alternative to gold and palladium for certain transformations of this compound. Copper-catalyzed reactions often proceed through different mechanistic pathways and can provide complementary reactivity. One notable application is the intramolecular cyclization to form indolizine derivatives, similar to gold catalysis, but often under different reaction conditions.

Mechanism of Copper-Catalyzed Cyclization

The mechanism of copper-catalyzed cyclization is believed to involve the formation of a copper acetylide, which then undergoes intramolecular attack by the pyridine nitrogen. The coordination of the copper to the pyridine nitrogen can also play a role in activating the substrate and controlling the regioselectivity of the cyclization.

Application Note: Copper-Catalyzed Synthesis of Indolizines

This protocol provides a general method for the copper-catalyzed synthesis of indolizines. This approach can be particularly useful when seeking milder reaction conditions or when exploring alternative catalytic systems.

Experimental Protocol: Copper-Catalyzed Synthesis of 1-Methylindolizine

  • Materials:

    • This compound (1.0 mmol, 147.16 mg)

    • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

    • Anhydrous Dimethylformamide (DMF) (10 mL)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, combine this compound, CuI, and K₂CO₃.

    • Add anhydrous DMF and stir the mixture at 80 °C for 8-12 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and add water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Ruthenium-Catalyzed Asymmetric Transformations

Ruthenium catalysts are renowned for their ability to mediate a wide range of asymmetric reactions, including hydrogenations and transfer hydrogenations. For a chiral substrate like this compound, ruthenium catalysis can be employed for the enantioselective reduction of the alkyne or for dynamic kinetic resolution processes.

Mechanism of Ruthenium-Catalyzed Asymmetric Hydrogenation

In a typical asymmetric hydrogenation, the substrate coordinates to a chiral ruthenium complex. Dihydrogen then adds to the metal center, and subsequent migratory insertion of the alkyne into a ruthenium-hydride bond, followed by reductive elimination, delivers the hydrogenated product with high enantioselectivity. The chiral ligands on the ruthenium center control the facial selectivity of the hydride transfer.

Application Note: Enantioselective Reduction of the Alkyne

This protocol describes a representative procedure for the asymmetric hydrogenation of the alkyne in this compound to the corresponding alkene, using a chiral ruthenium catalyst. This transformation is valuable for the synthesis of chiral allylic alcohols.

Experimental Protocol: Asymmetric Hydrogenation

  • Materials:

    • This compound (1.0 mmol, 147.16 mg)

    • [RuCl₂(p-cymene)]₂ (0.01 mmol, 6.1 mg)

    • (R)-BINAP (0.022 mmol, 13.7 mg)

    • Methanol (10 mL)

    • Hydrogen gas (high-pressure autoclave)

  • Procedure:

    • In a glovebox, charge a high-pressure autoclave with [RuCl₂(p-cymene)]₂ and (R)-BINAP.

    • Add degassed methanol and stir for 30 minutes to form the pre-catalyst.

    • Add a solution of this compound in degassed methanol.

    • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).

    • Stir the reaction at the desired temperature (e.g., 40 °C) for 24 hours.

    • After the reaction, carefully vent the autoclave and concentrate the reaction mixture.

    • Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.

Conclusion

The metal-catalyzed reactions of this compound offer a rich and diverse field of synthetic chemistry. The strategic placement of the pyridine ring provides a unique handle for directing and controlling the outcome of these transformations, making this substrate a powerful tool for the construction of complex nitrogen-containing heterocycles. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full potential of this versatile building block in their pursuit of novel molecules with significant biological and material applications. The continued exploration of new catalysts and reaction conditions will undoubtedly uncover even more exciting transformations of this remarkable compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The primary route to this compound involves the nucleophilic addition of an acetylide to 2-pyridinecarboxaldehyde. This is typically achieved through a Grignard-type reaction, where a terminal alkyne is deprotonated to form a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. While seemingly straightforward, this synthesis is often plagued by issues that can significantly impact the final yield and purity. This guide will provide in-depth troubleshooting strategies and optimization protocols to help you navigate these challenges successfully.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired product, this compound. What are the likely causes and how can I resolve this?

Answer:

A low or negligible yield of the target propargyl alcohol can stem from several factors, primarily related to the generation and reactivity of the acetylide nucleophile.

  • Incomplete Deprotonation of the Terminal Alkyne: The acidity of the terminal proton of the alkyne (pKa ≈ 25) necessitates the use of a sufficiently strong base for complete deprotonation.[1] Inadequate deprotonation will result in a low concentration of the active nucleophile.

    • Solution: Employ a strong, non-nucleophilic base such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi) to ensure complete formation of the acetylide anion.[2]

  • Grignard Reagent Viability: If using a pre-formed Grignard reagent like ethynylmagnesium bromide, its activity may be compromised. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.

    • Solution: Ensure all glassware is rigorously dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Use freshly prepared or recently titrated Grignard reagents.

  • Reaction Temperature: The addition of the acetylide to the aldehyde is typically exothermic. If the temperature is not adequately controlled, side reactions can become more prominent.

    • Solution: Perform the addition of the aldehyde to the acetylide solution at a low temperature, typically between -78 °C and 0 °C, and allow the reaction to warm to room temperature slowly.[4]

Issue 2: Significant Formation of Side Products

Question: My reaction mixture shows the presence of several impurities alongside my desired product. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in this synthesis. Understanding their origin is key to mitigating their presence.

  • Dehydration of the Product: The propargyl alcohol product can undergo dehydration, especially under acidic conditions or at elevated temperatures, to form 2-(1-propynyl)pyridine.

    • Solution: Maintain a low reaction temperature and perform the workup under neutral or slightly basic conditions. Avoid prolonged exposure to acidic conditions during extraction and purification.

  • Over-alkylation: If excess acetylide is present, it can potentially react with the newly formed alcohol product, although this is less common under standard conditions.

    • Solution: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acetylide reagent relative to the 2-pyridinecarboxaldehyde.

  • Cannizzaro-type Reactions: In the presence of a strong base, 2-pyridinecarboxaldehyde can undergo a disproportionation reaction to yield 2-pyridinemethanol and 2-picolinic acid.

    • Solution: Add the aldehyde to the acetylide solution slowly and at a low temperature to ensure the nucleophilic addition is the dominant reaction pathway.

A summary of common side products and mitigation strategies is provided in the table below:

Side ProductFormation PathwayMitigation Strategy
2-(1-Propynyl)pyridineDehydration of the desired productMaintain low temperature; neutral or basic workup
2-PyridinemethanolCannizzaro-type reactionSlow addition of aldehyde at low temperature
2-Picolinic acidCannizzaro-type reactionSlow addition of aldehyde at low temperature
Unreacted 2-pyridinecarboxaldehydeIncomplete reactionEnsure complete deprotonation of alkyne; use slight excess of acetylide
Issue 3: Difficult Purification

Question: I am struggling to purify this compound from the crude reaction mixture. What are the best practices for its purification?

Answer:

The presence of the basic pyridine nitrogen can complicate purification by column chromatography on silica gel.

  • Tailing on Silica Gel: The basic pyridine moiety can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant tailing of the product peak and poor separation.

    • Solution: Deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (0.5-1%), to the eluent. This will compete for the acidic sites on the silica and improve the peak shape.[5]

  • Co-elution with Impurities: Polar impurities, such as unreacted aldehyde or side products, may co-elute with the desired product.

    • Solution: Employ a gradient elution strategy, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. This will help to resolve compounds with similar polarities.

A general protocol for purification is as follows:

  • Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent: A gradient of hexane and ethyl acetate, with the addition of 0.5-1% triethylamine. The exact gradient will need to be optimized based on TLC analysis of the crude mixture.

    • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The reaction should be initiated at a low temperature, typically between -78 °C and 0 °C, to control the exothermic addition and minimize side reactions. After the addition of the aldehyde is complete, the reaction is usually allowed to slowly warm to room temperature and stirred for a few hours to ensure completion.

Q2: Can I use a Lewis acid to improve the yield and selectivity of the reaction?

A2: Yes, the use of a Lewis acid can be beneficial. Lewis acids can coordinate to the carbonyl oxygen of the 2-pyridinecarboxaldehyde, increasing its electrophilicity and promoting the nucleophilic attack by the acetylide.[6][7] Furthermore, in cases where the acetylide is generated from a Grignard reagent, the magnesium itself can act as a Lewis acid, potentially forming a chelate with the pyridine nitrogen and the carbonyl oxygen, which can influence the stereochemical outcome if a chiral center is present.[8]

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and alkyne (C≡C) stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q4: What are the stability and storage recommendations for this compound?

A4: Propargyl alcohols, particularly those with a pyridine moiety, can be sensitive to acidic conditions and elevated temperatures, which can lead to dehydration.[5] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place. If storing in solution, use an aprotic solvent and protect from light.

Experimental Workflow and Diagrams

General Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process: the formation of the acetylide nucleophile followed by its addition to the aldehyde.

SynthesisWorkflow cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition Alkyne Terminal Alkyne (e.g., Acetylene gas or TMS-acetylene) Acetylide Acetylide Anion (Nucleophile) Alkyne->Acetylide Deprotonation Base Strong Base (e.g., n-BuLi, NaNH2) Base->Acetylide Aldehyde 2-Pyridinecarboxaldehyde (Electrophile) Product This compound Acetylide->Product Addition Aldehyde->Product Workup Aqueous Workup (e.g., sat. NH4Cl) Product->Workup Protonation

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical pathway for troubleshooting common issues during the synthesis.

Troubleshooting Start Low Yield or No Product CheckReagents Check Reagent Quality (Anhydrous solvents, fresh base/Grignard) Start->CheckReagents CheckTemp Review Reaction Temperature (Too high or too low?) Start->CheckTemp CheckDeprot Incomplete Deprotonation? Start->CheckDeprot ChangeBase Use Stronger Base (e.g., n-BuLi) CheckReagents->ChangeBase OptimizeTemp Optimize Temperature (Lower for addition, then warm slowly) CheckTemp->OptimizeTemp CheckDeprot->ChangeBase SideProducts Significant Side Products? SideProducts->OptimizeTemp OptimizeWorkup Optimize Workup (Neutral/basic conditions) SideProducts->OptimizeWorkup Purification Difficult Purification? ModifyChrom Modify Chromatography (Add triethylamine, use gradient elution) Purification->ModifyChrom

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification Challenges for 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Bifunctional Building Block

1-(Pyridin-2-yl)prop-2-yn-1-ol is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its rigid structure and versatile functional groups. However, the very features that make it synthetically attractive—a basic pyridine ring and a reactive secondary propargylic alcohol—present a unique and often frustrating set of purification challenges.[1] Researchers frequently encounter issues ranging from chromatographic peak tailing and on-column degradation to thermal instability and unexpected isomerizations.[2][3]

This technical guide provides field-proven insights, troubleshooting strategies, and step-by-step protocols to help you navigate these challenges. As your virtual application scientist, my goal is to explain the causality behind these phenomena and equip you with robust, self-validating methods to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude product is a complex mixture. What are the most common synthesis-related impurities?

A: The typical synthesis involves the addition of an ethynyl nucleophile (like ethynylmagnesium bromide or lithium acetylide) to 2-picolinaldehyde. Based on this, the most common impurities are:

  • Unreacted 2-Picolinaldehyde: Incomplete reaction is common and this polar starting material can be difficult to separate.

  • Over-reaction Products: If the terminal alkyne is deprotonated by a strong base, it can potentially react with another molecule of the aldehyde.

  • Self-condensation Products of Aldehyde: Base-catalyzed aldol condensation of 2-picolinaldehyde can occur, especially if temperatures are not well-controlled.

  • Dehydration Products: The propargylic alcohol can be susceptible to dehydration under acidic or harsh thermal conditions, leading to the formation of enyne species.[4]

Q2: Why does my compound streak or decompose on a standard silica gel column?

A: This is a classic problem arising from the compound's dual functionality.

  • Acidic Nature of Silica: Standard silica gel has a pKa of around 4-5, making its surface acidic. The basic nitrogen of the pyridine ring (pKa of pyridine's conjugate acid is ~5.2) interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.[3] This strong interaction leads to significant peak tailing and, in some cases, irreversible adsorption.

  • Catalyzed Degradation: The acidic silica surface can catalyze the degradation of the sensitive propargylic alcohol moiety. Propargylic alcohols are known to be prone to rearrangement and decomposition under acidic conditions.[5]

Q3: How can I improve my peak shape during column chromatography?

A: To mitigate the issues described in Q2, you must neutralize the acidic sites on the stationary phase. The most common and effective method is to add a small amount of a volatile base to your mobile phase.

  • Recommended Solution: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). The amine additive will preferentially bind to the active silanol sites, effectively "shielding" your compound from these strong interaction points, resulting in sharper peaks and better recovery.[3]

Q4: After concentrating my fractions, I see a new, less polar spot on the TLC. What is happening?

A: You are likely observing a Meyer-Schuster rearrangement. Secondary and tertiary propargylic alcohols can isomerize to form α,β-unsaturated ketones (enones) under thermal or acidic conditions.[5][6] This process can be catalyzed by residual acid (from silica gel) or by applying excessive heat during solvent evaporation on a rotary evaporator. The resulting enone, 1-(pyridin-2-yl)prop-2-en-1-one, is a common impurity that can form during workup and purification.

Q5: Is recrystallization a viable purification method? What solvents should I screen?

A: Yes, recrystallization can be highly effective if your crude product is reasonably pure (>85-90%) and a suitable solvent is found. The ideal solvent should dissolve your compound well when hot but poorly when cold.[7][8]

  • Solvent Screening Strategy:

    • Start with moderately polar solvents: Given the molecule's polarity, solvents like ethyl acetate, isopropyl acetate, or acetone are good starting points.

    • Consider solvent pairs: If you cannot find a single suitable solvent, use a solvent pair. Dissolve the compound in a small amount of a "good" hot solvent (e.g., ethanol, methanol) and then slowly add a "poor" hot solvent (e.g., hexane, toluene, water) until the solution becomes cloudy. Re-clarify with a drop of the good solvent and allow to cool slowly.[9]

Q6: How can I efficiently remove large amounts of unreacted starting materials or other basic impurities?

A: For crude mixtures with significant amounts of basic impurities (like unreacted pyridine-based starting materials), a preliminary acid-base liquid-liquid extraction is highly recommended before attempting chromatography. This will reduce the burden on the column and improve the final purity.

  • Procedure: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).[10] Your product and other basic compounds will be protonated and move into the aqueous layer. The aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) and the product is back-extracted into an organic solvent. Neutral impurities will remain in the original organic layer.

Troubleshooting and Optimization Guide

This section provides a summary of common issues and detailed protocols for purification.

Troubleshooting Summary Table
IssuePossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks in Chromatography Strong interaction of the pyridine nitrogen with acidic silanol groups on the silica surface.[3]Add 0.5-1% triethylamine or pyridine to the mobile phase. Use a base-deactivated silica gel or an alternative stationary phase like alumina.
Low Recovery from Silica Column Irreversible adsorption or on-column decomposition.Deactivate the silica with a basic mobile phase. Avoid overloading the column. Elute quickly and avoid letting the compound sit on the column for extended periods.
Product "Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too fast. Impurities are depressing the melting point.Use a lower-boiling point solvent. Ensure slow, controlled cooling. Perform a pre-purification step (e.g., acid-base extraction) to remove impurities.
Formation of New Impurities Post-Purification Thermal decomposition during solvent evaporation.[11][12][13] Isomerization to the corresponding enone (Meyer-Schuster rearrangement).[5][6]Use minimal heat on the rotary evaporator. Store the purified compound in a cool, dark place, preferably under an inert atmosphere.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize peak tailing and on-column degradation.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Additive: Triethylamine (Et₃N)

  • TLC plates and chamber

Procedure:

  • Mobile Phase Preparation: Prepare your eluent system. A good starting point is a gradient of 20% to 50% EtOAc in Hexane. To this mixture, add 0.5% v/v Et₃N.

  • Column Packing: Pack the column using a slurry of silica gel in a low-polarity mobile phase (e.g., 10% EtOAc/Hexane with 0.5% Et₃N).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator (with minimal heat).

    • Carefully load the dry powder onto the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 20% EtOAc/Hexane + 0.5% Et₃N).

    • Gradually increase the polarity of the mobile phase based on TLC analysis of the crude mixture. A shallow gradient is often more effective for separating closely-eluting impurities.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Concentrate the pure fractions using a rotary evaporator. Crucially, use a low bath temperature (<30°C) to prevent thermal degradation or isomerization.[14]

Protocol 2: Acid-Base Liquid-Liquid Extraction

Use this method as a preliminary cleanup for very crude samples.

Procedure:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash with a 1M HCl aqueous solution. Repeat this wash twice. Combine the aqueous layers.

  • Cool the combined acidic aqueous layers in an ice bath and slowly add a saturated NaHCO₃ solution (or 1M NaOH) until the pH is ~8-9.

  • Extract the now basic aqueous layer three times with fresh portions of EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting material is enriched in your product and ready for chromatography or recrystallization.[10]

Visualizations

Purification Workflow Diagram

G cluster_pre Pre-Purification (Optional) cluster_main Main Purification cluster_post Final Steps crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction High Impurity Load chromatography Optimized Flash Chromatography (0.5% Et3N) crude->chromatography Low Impurity Load extraction->chromatography recrystallization Recrystallization chromatography->recrystallization For final polishing analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis final_product Pure Product analysis->final_product

Caption: A general workflow for the purification of this compound.

Mechanism of Chromatographic Improvement

G cluster_problem Problem: Standard Silica Gel cluster_solution Solution: Base Additive Py Pyridine Moiety (Basic) Interaction Strong Acid-Base Interaction Py->Interaction SiOH Silanol Group (Acidic) SiOH->Interaction Tailing Peak Tailing & Decomposition Interaction->Tailing Py_S Pyridine Moiety Elution Smooth Elution (Sharp Peak) Py_S->Elution SiOH_S Silanol Group Blocked Blocked Site SiOH_S->Blocked Et3N Et3N Additive Et3N->Blocked

Caption: How a basic additive improves chromatography by blocking acidic silanol sites.

Potential Degradation Pathway

G start This compound (Desired Product) end 1-(Pyridin-2-yl)prop-2-en-1-one (Enone Impurity) start->end Meyer-Schuster Rearrangement (Heat or Acid)

Caption: The isomerization of the desired product into an enone impurity.

References

stability issues of 1-(Pyridin-2-yl)prop-2-yn-1-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(Pyridin-2-yl)prop-2-yn-1-ol (CAS: 276884-47-0). This document is intended for researchers, chemists, and drug development professionals to navigate the inherent stability challenges associated with this versatile propargyl alcohol. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: I've noticed my solution of this compound is developing a yellow or brown tint over time. What is happening?

A1: The development of color is a common visual indicator of degradation. This is most often due to the formation of conjugated systems, which absorb light in the visible spectrum. For this compound, the primary cause is an acid-catalyzed isomerization known as the Meyer-Schuster rearrangement, which converts the alcohol into a conjugated α,β-unsaturated aldehyde.[1][2] This rearrangement is highly efficient and can be triggered by even trace amounts of acid in your solvent, on your glassware, or from atmospheric CO₂ in unbuffered aqueous solutions.

Q2: What are the primary chemical pathways that lead to the degradation of this compound in solution?

A2: this compound has two main points of reactivity that contribute to its instability: the propargyl alcohol moiety and the pyridine ring.

  • Meyer-Schuster Rearrangement: This is the most significant degradation pathway for this secondary propargyl alcohol.[2][3] It is an acid-catalyzed process that involves a 1,3-shift of the hydroxyl group to form an α,β-unsaturated aldehyde, (E/Z)-3-(pyridin-2-yl)propenal.[1][4] The reaction is often irreversible and can be catalyzed by Brønsted acids, Lewis acids, or various transition metals.[1][5]

  • Oxidation: The secondary alcohol is susceptible to oxidation, which would yield the corresponding ketone, 1-(pyridin-2-yl)prop-2-yn-1-one. This can occur in the presence of oxidizing agents or, more slowly, through air oxidation, potentially accelerated by light or metal ions.

  • Photodegradation: Pyridine and its derivatives can be sensitive to light.[6][7] Exposure to UV or even ambient laboratory light over extended periods can lead to complex degradation pathways. It is always recommended to store solutions in amber vials or protected from light.[7]

Q3: How do pH and solvent choice critically impact the stability of this compound?

A3: Both pH and solvent are critical factors that you must control to maintain the compound's integrity.

  • pH: The compound is most unstable under acidic conditions (pH < 7). The pyridine nitrogen is basic and will be protonated by acid.[6] This protonation enhances the electron-withdrawing nature of the pyridine ring and makes the adjacent hydroxyl group a much better leaving group (as water), thereby accelerating the rate-determining step of the Meyer-Schuster rearrangement.[1] In strongly basic conditions, while the primary rearrangement is less common, other base-catalyzed side reactions could occur. For aqueous solutions, buffering to a neutral or slightly basic pH (7.0-7.5) is advisable if the experimental conditions permit.

  • Solvent Choice: The choice of solvent directly influences stability.

    • Recommended: High-purity, anhydrous, aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and ethyl acetate are generally the most suitable for storage and routine use.[6]

    • Use with Caution: Protic solvents like methanol, ethanol, and water can participate in the degradation process, especially if they contain acidic impurities.[6][8] The polarity and hydrogen-bonding capability of these solvents can stabilize the transition states of the rearrangement, facilitating degradation.[1] If you must use a protic solvent, ensure it is of the highest purity and consider buffering if applicable.

Q4: What are the definitive recommended storage and handling conditions for this compound, both neat and in solution?

A4: To ensure maximum shelf-life and experimental reproducibility, strict adherence to proper storage and handling is mandatory. Based on the compound's functionalities, the following conditions are recommended.[7]

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows the rate of potential degradation reactions.[7]
Atmosphere Tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen)The hydroxyl groups can make the compound hygroscopic, and inerting minimizes exposure to atmospheric moisture and oxygen.[7]
Light Protect from light (use amber vials or wrap in aluminum foil)Pyridine derivatives are often photosensitive, and light can catalyze degradation.[6][7]
Container Tightly sealed, inert glass containerPrevents contamination and moisture uptake.[7]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, and acid anhydridesThese substances will react directly with the alcohol, alkyne, or pyridine functionalities.[7]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during experiments involving this compound.

Issue 1: My HPLC/LC-MS analysis shows a new, unexpected peak that grows over time.
  • Potential Cause 1: Meyer-Schuster Rearrangement.

    • Diagnosis: The primary degradant is the α,β-unsaturated aldehyde, (E/Z)-3-(pyridin-2-yl)propenal. This product has the same molecular weight and formula (C₈H₇NO) as the parent compound and will therefore be indistinguishable by low-resolution MS. However, it is significantly less polar and will have a longer retention time on a reverse-phase HPLC column. Check your HPLC chromatogram for a new peak eluting after the main analyte peak.

    • Solution:

      • Acid-Free Solvents: Ensure your mobile phase and sample diluent are free of acid. If using a buffer, ensure the final pH is neutral. Use fresh, high-purity solvents (HPLC or MS grade).

      • Inert Vials: Use silanized or polymer-based (e.g., polypropylene) HPLC vials to avoid potential acidic sites on glass surfaces.

      • Temperature Control: Keep the autosampler tray cooled (e.g., 4-10°C) to slow degradation in queued samples.

  • Potential Cause 2: Oxidation.

    • Diagnosis: The oxidation product is 1-(pyridin-2-yl)prop-2-yn-1-one. This compound has a molecular weight of 131.13 g/mol (M-2H). Check your mass spectrum for a corresponding [M-2H]+H+ ion. This product will also likely have a different retention time.

    • Solution:

      • Degas Solvents: Use degassed solvents for sample preparation to minimize dissolved oxygen.

      • Inert Atmosphere: Prepare samples under an inert atmosphere (N₂ or Ar) if they are to be stored for any length of time before analysis.

Issue 2: My reaction yield is low or the reaction fails when using this compound as a starting material.
  • Potential Cause: Purity of the Starting Material.

    • Diagnosis: The compound may have degraded in storage. Before starting a critical reaction, always verify the purity of the starting material using a validated analytical method like the HPLC-UV protocol described in Section 3. A purity of >98% is recommended for most synthetic applications.[9]

    • Solution:

      • Verify Purity: Run an HPLC or NMR analysis on your starting material before use.

      • Purify if Necessary: If significant degradation is observed, the material may need to be re-purified (e.g., by column chromatography over neutral or basic alumina, avoiding silica gel which can be acidic) or a fresh bottle should be procured.

  • Potential Cause: Incompatibility with Reaction Conditions.

    • Diagnosis: Many common synthetic reagents can trigger degradation. For example, reactions run under acidic conditions (e.g., Fischer esterification, acidic deprotections) or with transition metal catalysts (e.g., Pd, Au, Ru) can readily catalyze the Meyer-Schuster rearrangement.[1][5][10]

    • Solution:

      • Review Reagents: Scrutinize your reaction scheme for any acidic reagents or catalysts.

      • Modify Conditions: If possible, switch to neutral or basic conditions. If a metal catalyst is required, consider running the reaction at a lower temperature to disfavor the rearrangement or choose a ligand set known to suppress such side reactions.[5]

Section 3: Key Experimental Protocols

To ensure data integrity, the following standardized protocols for handling, preparation, and analysis are provided.

Protocol 1: Preparation of a Stable Stock Solution

This protocol minimizes degradation during the preparation of a stock solution for analytical or experimental use.

  • Materials:

    • This compound (purity >98%)

    • Acetonitrile (ACN), HPLC grade, anhydrous

    • Class A volumetric flask, amber glass

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Allow the sealed container of this compound to warm to room temperature in a desiccator before opening to prevent moisture condensation.

    • Weigh the required amount of the solid directly into the amber volumetric flask under a gentle stream of inert gas.

    • Add a small amount of anhydrous ACN to dissolve the solid, swirling gently.

    • Once fully dissolved, dilute to the final volume with anhydrous ACN.

    • Seal the flask tightly, wrap the stopper/cap junction with parafilm, and store at 2-8°C.

    • For long-term storage, flush the headspace of the flask with inert gas before sealing. Always requalify the solution purity if stored for more than one week.

Protocol 2: HPLC-UV Method for Purity and Stability Assessment

This reverse-phase HPLC method is suitable for quantifying the purity of this compound and detecting its primary degradants.[11][12]

ParameterRecommended Value
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 20mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detector Wavelength 262 nm
Sample Diluent Acetonitrile:Water (50:50, v/v)

Procedure:

  • Prepare the mobile phase and diluent. Filter the aqueous buffer through a 0.45 µm filter.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Prepare a standard solution of ~100 µg/mL in the sample diluent using the method from Protocol 1.

  • Prepare the sample to be tested at a similar concentration.

  • Inject the standard and sample solutions. The approximate retention time for the parent compound will be in the early-to-mid region of the chromatogram. The Meyer-Schuster product, being less polar, will have a longer retention time.

Protocol 3: Forced Degradation Study Workflow

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating method. This protocol is based on general principles outlined in ICH guideline Q1A/Q1B.[6]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile as per Protocol 1.

  • Stress Conditions: For each condition, a control sample (protected from the stress condition) should be run in parallel.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[6]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[6]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[6]

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.[6]

    • Photostability: Expose a clear vial of the stock solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]

  • Analysis: After the designated time, neutralize the acid and base samples, then dilute all samples to an appropriate concentration and analyze by the HPLC-UV method (Protocol 2), preferably with a mass spectrometer (LC-MS) to aid in peak identification.

Section 4: Chemical Mechanisms and Visual Workflows

Understanding the chemical transformations is key to preventing them. The following diagrams illustrate the primary degradation pathway and a logical troubleshooting workflow.

Mechanism 1: Acid-Catalyzed Meyer-Schuster Rearrangement

This diagram shows the step-by-step mechanism for the acid-catalyzed rearrangement of this compound to its corresponding α,β-unsaturated aldehyde. The process is initiated by the protonation of the hydroxyl group, which then leaves as water.

Meyer_Schuster Start This compound Protonation Protonated Intermediate Start->Protonation (1) Protonation Allene Allenyl Cation Intermediate Protonation->Allene (2) Loss of Water Allenol Allenol Intermediate Allene->Allenol (3) Nucleophilic Attack H2O_loss - H₂O Allene->H2O_loss Product (E/Z)-3-(Pyridin-2-yl)propenal (α,β-Unsaturated Aldehyde) Allenol->Product (4) Tautomerization Taut Keto-Enol Tautomerization Product->Taut H_plus H+ H_plus->Start H2O_add + H₂O H2O_add->Allenol

Caption: The Meyer-Schuster rearrangement pathway.

Workflow 1: Troubleshooting Decision Tree for Instability Issues

This workflow provides a logical path to diagnose the root cause of observed instability.

Caption: A decision tree for troubleshooting instability.

References

Technical Support Center: Overcoming Side Reactions in 1-(Pyridin-2-yl)prop-2-yn-1-ol Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(Pyridin-2-yl)prop-2-yn-1-ol in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the specific challenges associated with this versatile building block. The presence of the pyridine ring, while offering unique properties to the final product, can introduce specific side reactions and complications. This resource is designed to provide you with the expertise to anticipate and overcome these challenges, ensuring the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in CuAAC reactions.

Q1: Why is my CuAAC reaction with this compound showing low yield?

A1: Low yields can stem from several factors. The pyridine nitrogen in your alkyne can chelate with the copper catalyst, reducing its catalytic activity. Additionally, side reactions such as Glaser-Hay coupling of the alkyne can consume your starting material. It is also possible that the reaction conditions are not optimal for this specific substrate.

Q2: I am observing unexpected byproducts in my reaction mixture. What are they likely to be?

A2: The most common byproduct is the homocoupled diyne, a result of the Glaser-Hay coupling reaction.[1] This is particularly prevalent in the presence of oxygen. Other possibilities include products from the degradation of your starting materials or interactions with the solvent or buffer components.

Q3: Can the pyridine nitrogen interfere with the click reaction?

A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate with the Cu(I) catalyst. This can lead to the formation of inactive or less active catalyst species, thereby slowing down or even halting the desired cycloaddition.[2]

Q4: What is the optimal copper source for reactions with this alkyne?

A4: For sensitive substrates like those containing a pyridine moiety, it is often best to generate the active Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[3] This approach avoids potential issues with the stability and solubility of some solid Cu(I) sources.[3]

Q5: Are there any specific ligands that are recommended for this type of reaction?

A5: The use of a copper-chelating ligand is highly recommended. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent for aqueous reactions as they stabilize the Cu(I) oxidation state, accelerate the reaction, and protect sensitive biomolecules from oxidative damage.[3] For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common choice.[4]

II. Troubleshooting Guide: From Symptoms to Solutions

This guide is structured to help you diagnose and resolve common issues encountered during your experiments.

Symptom 1: Low to No Product Formation

If you are observing a low yield of your desired triazole product, consider the following potential causes and solutions.

Potential Cause A: Copper Catalyst Inhibition

The pyridine nitrogen of this compound can sequester the copper catalyst, rendering it inactive.

Troubleshooting Workflow for Catalyst Inhibition:

start Low Yield Observed increase_ligand Increase Ligand:Cu Ratio (e.g., 2:1 to 5:1) start->increase_ligand check_yield Analyze Reaction Yield increase_ligand->check_yield Re-run reaction increase_cu Increase Copper Concentration (e.g., 1.5-2x) increase_cu->check_yield Re-run reaction change_ligand Switch to a Ligand with Higher Cu(I) Affinity change_ligand->check_yield Re-run reaction success Problem Solved check_yield->success Yield Improved fail Issue Persists check_yield->fail fail->increase_cu fail:e->change_ligand:w start Diyne Byproduct Detected degas Degas Solvents and Reagents start->degas inert_atm Run Reaction Under Inert Atmosphere (N₂ or Ar) degas->inert_atm excess_ascorbate Increase Sodium Ascorbate Concentration inert_atm->excess_ascorbate check_byproduct Analyze for Diyne excess_ascorbate->check_byproduct Re-run reaction success Byproduct Minimized check_byproduct->success fail Diyne Still Present check_byproduct->fail start Purification Issues (Peak Tailing, Low Recovery) add_base Add Basic Modifier to Eluent (e.g., 0.1% Triethylamine) start->add_base check_purity Analyze Fractions for Purity and Recovery add_base->check_purity Run column change_phase Switch to Alternative Stationary Phase (Alumina, C18) change_phase->check_purity Run column success Successful Purification check_purity->success Improved Separation fail Problem Persists check_purity->fail fail->change_phase

References

Technical Support Center: Optimization of Reaction Conditions for 1-(Pyridin-2-yl)prop-2-yn-1-ol Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling reactions involving 1-(Pyridin-2-yl)prop-2-yn-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The presence of both a terminal alkyne and a propargylic alcohol offers rich synthetic possibilities, but the coordinating pyridine ring introduces unique challenges. This document provides in-depth, field-proven insights to help you navigate these complexities, troubleshoot common issues, and achieve optimal results in your cross-coupling experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when designing a coupling reaction with this compound.

Q1: Which cross-coupling reaction is most suitable for this compound?

A1: The Sonogashira coupling is the most widely used and versatile method for coupling terminal alkynes like this compound with aryl or vinyl halides.[1][2] It is renowned for its mild reaction conditions and tolerance of various functional groups.[1] For coupling with another terminal alkyne (specifically a haloalkyne), the Cadiot-Chodkiewicz coupling is the reaction of choice to form unsymmetrical 1,3-diynes.[3][4]

Q2: The pyridine nitrogen in my starting material seems to be inhibiting the reaction. Why does this happen and how can I prevent it?

A2: The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive palladium complexes, thereby shutting down the catalytic cycle.[1]

  • Causality: Pyridine is a good ligand for palladium, and its coordination can block the open sites required for the oxidative addition of the aryl halide, which is often the rate-limiting step.[5]

  • Solution: To mitigate this, the use of ligands that bind more strongly to palladium than pyridine is essential. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are highly effective.[5][6] These ligands stabilize the active palladium(0) species and promote the key steps of the catalytic cycle, outcompeting the inhibitory effect of the pyridine substrate.

Q3: Should I use a standard copper-cocatalyzed Sonogashira reaction or a copper-free version?

A3: The choice depends on your substrate's sensitivity and the desired purity of your product.

  • Copper-Cocatalyzed Sonogashira: This is the classic method, employing a palladium catalyst with a copper(I) salt (typically CuI) cocatalyst.[1] The copper facilitates the deprotonation of the alkyne and the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[5] It is generally faster and may require lower temperatures.

  • Copper-Free Sonogashira: The primary drawback of using copper is the potential for a significant side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[1][5] This side product can be difficult to separate from the desired product. Running the reaction under copper-free conditions completely avoids this issue.[7] Copper-free reactions often require a stronger base or slightly higher temperatures to proceed efficiently.[8]

Q4: How do I select the appropriate catalyst, base, and solvent?

A4: These parameters are interdependent and crucial for success.

  • Catalyst: For Sonogashira couplings, a palladium(0) source is needed. You can use a stable Pd(0) complex like Pd(PPh₃)₄ or generate it in situ from a Pd(II) precursor such as PdCl₂(PPh₃)₂. The choice of ligand is critical (see Q2). N-Heterocyclic Carbene (NHC) palladium complexes are also excellent choices for their stability and high activity.[5]

  • Base: A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[1] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are very common and can often serve as the solvent as well.[7][9] For copper-free systems, stronger bases like Cs₂CO₃ or K₃PO₄ may be employed.[10]

  • Solvent: The solvent must dissolve all reaction components.[11] Common choices include polar aprotic solvents like DMF, THF, and dioxane, or amine bases like Et₃N.[9][10][11] The choice of solvent can significantly impact reaction rates and catalyst stability.[11] For instance, THF has been anecdotally reported to sometimes promote the formation of palladium black.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the coupling of this compound.

Problem 1: Low to No Product Yield

This is the most frequent issue. A systematic check of reagents and conditions is the best approach.

Potential Causes & Recommended Solutions

  • Inactive Catalyst:

    • Cause: The palladium catalyst has decomposed or was inactive to begin with. Pd(0) catalysts, especially Pd(PPh₃)₄, can be sensitive to air and moisture. Pd(II) precursors may fail to reduce to the active Pd(0) species.

    • Solution: Use a fresh bottle of catalyst or a recently purchased batch. If using a Pd(II) precatalyst, ensure your reaction conditions (e.g., presence of an amine or alkyne) are suitable for its reduction to Pd(0).[9] Consider using a more robust, air-stable precatalyst like an NHC-Pd complex.

  • Inhibition by Pyridine Substrate:

    • Cause: As detailed in the FAQs, the pyridine nitrogen is coordinating to the palladium center and poisoning the catalyst.

    • Solution: Switch to a ligand system known to perform well with nitrogen heterocycles. Increase the loading of a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) or use an N-heterocyclic carbene (NHC) based catalyst.

  • Poor Reagent Quality:

    • Cause: Impurities in the starting materials (aryl halide or alkyne), solvent, or base can poison the catalyst. The copper(I) iodide cocatalyst can also degrade over time.

    • Solution: Ensure all starting materials are pure. Use anhydrous, degassed solvents. Ensure the amine base is dry and of high purity. Use a fresh supply of CuI, which should be a white or off-white powder, not green or brown.[7]

  • Inadequate Inert Atmosphere:

    • Cause: Oxygen in the reaction vessel can lead to oxidative degradation of the Pd(0) catalyst and cause oxidative homocoupling of the alkyne (Glaser coupling), especially in copper-cocatalyzed systems.[7]

    • Solution: Rigorously degas the solvent and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[7]

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

Potential Causes & Recommended Solutions

  • Alkyne Homocoupling (Glaser Coupling):

    • Cause: This is the most common side reaction, resulting in a diyne formed from two molecules of your propargyl alcohol. It is caused by the oxidation of the copper acetylide intermediate, a process that requires oxygen.[1][5]

    • Solution:

      • Improve the inert atmosphere technique (see above).

      • Switch to a copper-free Sonogashira protocol.[7] This is the most effective way to eliminate this side product.

      • Recent literature suggests that adding a mild reductant like ascorbate can suppress homocoupling even in air-tolerant setups.[12]

  • Decomposition of Starting Material:

    • Cause: Propargyl alcohols can be sensitive to strong bases or high temperatures, potentially leading to elimination or other decomposition pathways.

    • Solution: Screen different bases. If using a very strong base like an alkali metal carbonate, consider switching to a milder organic amine base (Et₃N, DIPEA). Lower the reaction temperature and monitor the reaction for longer.

Problem 3: Formation of Palladium Black

The appearance of a black precipitate is a clear sign of catalyst death.

Potential Causes & Recommended Solutions

  • Catalyst Agglomeration and Decomposition:

    • Cause: The active, soluble Pd(0) species has agglomerated and precipitated out of solution as inactive, bulk palladium metal. This can be triggered by high temperatures, impurities, or an inappropriate solvent or ligand choice.[7]

    • Solution:

      • Lower the reaction temperature.[10]

      • Ensure high purity of all reagents and solvents.[7]

      • Change the ligand. A more strongly coordinating, bulky ligand can stabilize the mononuclear palladium species in solution and prevent agglomeration.

      • Change the solvent. Some solvents may be better at stabilizing the active catalyst. For example, if you observe this in THF, consider switching to DMF or dioxane.[9]

Data & Protocols
Table 1: Recommended Starting Conditions for Sonogashira Coupling

This table provides suggested starting points for optimization based on the reactivity of the aryl halide.

ParameterAryl Iodide (High Reactivity)Aryl Bromide (Medium Reactivity)Aryl Chloride (Low Reactivity)
Pd Source PdCl₂(PPh₃)₂ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (5 mol%)
Ligand PPh₃ (2-4 mol%)P(t-Bu)₃-HBF₄ or XPhos (4-10 mol%)Buchwald Ligand (e.g., SPhos) or NHC (10 mol%)
Cu(I) Source CuI (1-5 mol%)CuI (5-10 mol%)CuI (10-20 mol%) or Copper-free
Base Et₃N or DIPEA (2-3 equiv)Et₃N or DIPEA (3-5 equiv)Cs₂CO₃ or K₃PO₄ (2-3 equiv)
Solvent THF or DMFDioxane or TolueneDioxane or NMP
Temperature Room Temp to 50 °C60 °C to 100 °C100 °C to 140 °C

Note: These are starting points. Optimization is crucial for achieving high yields.

General Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, Cs₂CO₃, this compound, and the aryl bromide.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualized Workflows
General Optimization Workflow

This diagram illustrates a logical progression for optimizing a new coupling reaction.

Caption: A phased approach to reaction optimization.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing a failed or low-yielding reaction.

TroubleshootingTree Start Problem: Low / No Yield CheckSM Is Starting Material Consumed? Start->CheckSM CheckSideProducts Are there significant side products? CheckSM->CheckSideProducts Yes Cause_NoReaction Potential Cause: - Inactive Catalyst - Conditions too mild - Catalyst Poisoning CheckSM->Cause_NoReaction No Cause_SideProducts Potential Cause: - Glaser Homocoupling - Substrate Decomposition CheckSideProducts->Cause_SideProducts Yes Cause_ComplexMixture Potential Cause: - Catalyst Decomposition - Multiple Pathways CheckSideProducts->Cause_ComplexMixture No, just a complex mixture Solution_NoReaction Solution: - Use fresh reagents - Increase Temp/Time - Change Ligand Cause_NoReaction->Solution_NoReaction Solution_SideProducts Solution: - Use Copper-Free conditions - Improve Inert Atmosphere - Use milder base/temp Cause_SideProducts->Solution_SideProducts Solution_ComplexMixture Solution: - Re-evaluate all parameters - Simplify system (e.g., different ligand) Cause_ComplexMixture->Solution_ComplexMixture

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: A Troubleshooting Guide for Experiments with 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridin-2-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile pyridinyl propargyl alcohol. The information is presented in a direct question-and-answer format to address specific experimental issues, underpinned by mechanistic explanations and practical advice.

Section 1: Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of a propargyl anion equivalent to 2-pyridinecarboxaldehyde. The most common approach involves the deprotonation of propyne using a strong base like n-butyllithium (n-BuLi) to form propynyllithium, which then attacks the aldehyde.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My reaction to synthesize this compound is giving a very low yield. What are the likely causes?

Answer: Low yields in this reaction often stem from a few critical areas:

  • Inefficient Deprotonation of Propyne: Propyne has a pKa of approximately 25, requiring a very strong base for complete deprotonation.[1][2] n-Butyllithium (pKa of its conjugate acid is ~50) is an effective choice. Incomplete deprotonation can lead to unreacted starting materials. Ensure your n-BuLi is of good quality and accurately titrated, as it degrades upon exposure to air and moisture.

  • Reaction with Moisture or Air: Organolithium reagents like n-BuLi and propynyllithium are extremely sensitive to moisture and atmospheric oxygen.[3] All glassware must be rigorously flame-dried under vacuum and the reaction must be conducted under a dry, inert atmosphere (argon or nitrogen). Solvents must be anhydrous.

  • Side Reactions of the Aldehyde: While 2-pyridinecarboxaldehyde is not prone to self-condensation via enolization, it can be susceptible to other side reactions if the reaction conditions are not optimal.

  • Temperature Control: The addition of n-BuLi is exothermic. The reaction should be carried out at low temperatures (typically -78 °C) to prevent side reactions and ensure controlled addition of the nucleophile.

Question 2: I am observing a dark brown or black color in my reaction mixture. Is this normal?

Answer: While some color change is expected, a very dark coloration can indicate decomposition or side reactions. Pyridine-containing compounds can sometimes form colored charge-transfer complexes. However, significant darkening, especially during warming, may suggest polymerization of the starting aldehyde or product degradation. Older samples of 2-pyridinecarboxaldehyde can be brownish due to impurities and are best distilled before use.[4]

Question 3: What are the potential side products in this synthesis?

Answer: Potential side products can include:

  • Reaction of n-BuLi with the Aldehyde: If the propynyllithium is not formed efficiently or if there is localized excess of n-BuLi during addition, it can act as a nucleophile and add to the 2-pyridinecarboxaldehyde to form 1-(pyridin-2-yl)pentan-1-ol.

  • Over-alkylation: While less common, it's theoretically possible for the product alcohol to be deprotonated by the strong base, leading to further reactions.

  • Products from Reaction with CO2: If the reaction is inadvertently exposed to carbon dioxide (from the atmosphere), the organolithium species can react to form carboxylic acids after work-up.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on standard procedures for the alkynylation of aldehydes.

Materials:

  • 2-Pyridinecarboxaldehyde (freshly distilled)

  • Propyne (gas or condensed liquid)

  • n-Butyllithium (solution in hexanes, titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Propyne Introduction: Cool the flask to -78 °C (dry ice/acetone bath). If using condensed propyne, add it directly to the flask. If using gaseous propyne, bubble it through the anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) at -78 °C until the desired amount is absorbed.

  • Deprotonation: Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise to the stirred THF/propyne solution at -78 °C. The addition should be slow enough to maintain the internal temperature below -70 °C. Stir the resulting milky white suspension of propynyllithium for 30 minutes at -78 °C.

  • Aldehyde Addition: In a separate flame-dried flask, prepare a solution of 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the propynyllithium suspension at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Synthesis Workflow

start Low Yield of Product cause1 Inefficient Deprotonation start->cause1 cause2 Moisture/Air Contamination start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Impure Aldehyde start->cause4 solution1 Titrate n-BuLi Use fresh, high-quality base cause1->solution1 solution2 Flame-dry glassware Use anhydrous solvents Maintain inert atmosphere cause2->solution2 solution3 Maintain -78°C during additions Monitor internal temperature cause3->solution3 solution4 Distill 2-pyridinecarboxaldehyde before use cause4->solution4

Caption: Troubleshooting logic for low-yield synthesis.

Section 2: Purification

The crude this compound is often an oil or a solid contaminated with starting materials and side products. Purification is most commonly achieved by column chromatography.

Frequently Asked Questions (FAQs) - Purification

Question 4: My compound streaks badly on silica gel TLC plates, making it difficult to assess purity and develop a column chromatography method. How can I fix this?

Answer: This is a very common issue with pyridine-containing compounds. The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing or streaking. To resolve this:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. Triethylamine (Et₃N) at a concentration of 0.5-1% (v/v) is highly effective at neutralizing the acidic sites on the silica gel and improving peak shape.[5]

  • Use a More Polar Solvent System: A mixture of ethyl acetate and hexanes may not be polar enough to elute your product efficiently. Consider using a gradient of methanol in dichloromethane (DCM) or ethyl acetate.

  • Alternative Stationary Phases: If streaking persists, consider using neutral or basic alumina for chromatography.[6] Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol can be effective for polar compounds.[6]

Question 5: What is a good starting eluent system for column chromatography?

Answer: A good starting point for silica gel chromatography is a gradient elution. Begin with a less polar mixture, such as 10% ethyl acetate in hexanes (with 1% Et₃N), and gradually increase the polarity to 50-100% ethyl acetate. If the compound does not elute, switch to a more polar system like 1-5% methanol in dichloromethane (with 0.5% Et₃N). Always develop the method using TLC first to identify the optimal solvent system for separation.

Question 6: My purified product is a viscous oil, but I expected a solid. Is it impure?

Answer: Not necessarily. Many propargyl alcohols are low-melting solids or oils at room temperature, especially if there are trace amounts of residual solvent. Ensure the product is thoroughly dried under high vacuum. The purity should be confirmed by spectroscopic methods like NMR and mass spectrometry, rather than relying solely on its physical state.

Protocol: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., ethyl acetate/hexanes, methanol/DCM) with and without 1% Et₃N to find a system that gives a good Rf value (around 0.2-0.4) and clear separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity based on your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 3: Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

Frequently Asked Questions (FAQs) - Stability and Storage

Question 7: How stable is this compound, and what are the recommended storage conditions?

Answer: Propargyl alcohols can be sensitive to heat, light, and strong acids or bases. The pyridine moiety can also be susceptible to oxidation.[5] Thermal decomposition of propargyl alcohol itself has been studied and can occur at elevated temperatures.[7] Therefore, it is recommended to store this compound under the following conditions:

  • Temperature: Cool, at 2-8 °C.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: In an amber vial or protected from light.

  • Container: Tightly sealed to prevent moisture ingress.

Question 8: My sample has turned yellow/brown over time. What does this indicate?

Answer: A change in color often suggests decomposition or oxidation. The pyridine ring can be oxidized to the corresponding N-oxide, or other degradation pathways may be occurring. It is advisable to check the purity of a discolored sample by TLC or NMR before use.

Section 4: Characterization

Confirming the identity and purity of the synthesized this compound is essential.

Predicted Spectroscopic Data

Note: The following are predicted values based on the chemical structure and data from similar compounds. Experimental verification is required.

Technique Expected Features
¹H NMR Pyridine Protons: 4 aromatic protons in the range of δ 7.0-8.6 ppm. Methine Proton (-CH(OH)-): A singlet or multiplet around δ 5.0-5.5 ppm. Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent. Alkynyl Proton (≡C-H): A singlet around δ 2.5-3.0 ppm.
¹³C NMR Pyridine Carbons: 5 signals in the aromatic region (δ 120-160 ppm). Methine Carbon (-C(OH)-): A signal around δ 60-70 ppm. Alkynyl Carbons (-C≡C-): Two signals in the range of δ 70-90 ppm.
FTIR (cm⁻¹) O-H Stretch: A broad band around 3200-3600 cm⁻¹. ≡C-H Stretch: A sharp, medium intensity band around 3300 cm⁻¹. C≡C Stretch: A weak band around 2100-2260 cm⁻¹. C=N, C=C Stretch (Pyridine): Bands in the 1400-1600 cm⁻¹ region.

Section 5: Downstream Applications - Sonogashira Coupling

This compound is a valuable building block in cross-coupling reactions, particularly the Sonogashira coupling, to form more complex molecules.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Question 9: I am trying to use this compound in a Sonogashira coupling with an aryl bromide, but the reaction is not proceeding. What should I try?

Answer: The Sonogashira coupling can be sensitive to several factors. Here are some troubleshooting steps:

  • Catalyst System: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) are active. Old or improperly stored catalysts can have reduced activity.

  • Base: A suitable amine base, such as triethylamine or diisopropylamine, is crucial. Ensure it is anhydrous and in sufficient excess.

  • Solvent: Anhydrous and degassed solvents are important to prevent catalyst deactivation. THF, DMF, or acetonitrile are commonly used.

  • Temperature: Aryl bromides are less reactive than aryl iodides and may require higher reaction temperatures (e.g., 60-100 °C).[7]

  • Ligand: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction outcome.

  • Degassing: Thoroughly degas the reaction mixture before adding the catalyst to remove oxygen, which can deactivate the palladium(0) species.

Sonogashira Coupling Workflow

cluster_reactants Reactants & Reagents cluster_procedure Procedure ArylHalide Aryl Halide (Ar-X) Mix Combine Ar-X, Alkyne, Base, Solvent ArylHalide->Mix Alkyne This compound Alkyne->Mix Catalyst Pd Catalyst & Cu(I) Co-catalyst AddCat Add Catalysts under Inert Atmosphere Catalyst->AddCat Base Amine Base (e.g., Et3N) Base->Mix Solvent Anhydrous Solvent Solvent->Mix Degas Degas Mixture (e.g., Freeze-Pump-Thaw) Mix->Degas Degas->AddCat Heat Heat to Reaction Temperature AddCat->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Product Coupled Product Monitor->Product

Caption: General workflow for Sonogashira coupling.

References

Technical Support Center: Chiral Integrity of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridin-2-yl)prop-2-yn-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral propargylic alcohol. Maintaining the enantiomeric purity of this molecule is often critical for its intended biological activity and downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent racemization during your experimental work.

Introduction: The Challenge of a Chiral Propargylic Pyridine

This compound is a valuable chiral building block. Its structure, featuring a stereocenter adjacent to both a pyridine ring and an alkyne, presents a unique stability challenge. The proximity of these functional groups can activate the stereocenter, making it susceptible to racemization under various common laboratory conditions. This guide will help you understand and mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this specific molecule?

Answer: Racemization is a process where an enantiomerically pure compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] For chiral molecules in drug development, often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Therefore, maintaining the enantiomeric excess (ee) of this compound is paramount for ensuring product quality, consistency, and safety.

Q2: What is the primary chemical mechanism that causes racemization in this compound?

Answer: The most probable mechanism for racemization is through the formation of a resonance-stabilized carbocation intermediate. Under certain conditions, particularly acidic ones, the hydroxyl group at the stereocenter can be protonated, turning it into a good leaving group (water). The departure of water generates a planar, achiral carbocation. This intermediate is stabilized by resonance with both the adjacent pyridine ring and the propargyl group. A nucleophile (like a solvent molecule) can then attack this planar carbocation from either face with roughly equal probability, leading to the formation of both R and S enantiomers and, consequently, racemization.[1]

RacemizationMechanism cluster_S cluster_protonation cluster_carbocation S_mol S-Alcohol Protonated Protonated Alcohol S_mol->Protonated + H⁺ Carbocation Planar Carbocation (Achiral) Protonated->Carbocation - H₂O Nu_attack_top Attack from top Nu_attack_bottom Attack from bottom S_product S-Alcohol Nu_attack_top->S_product + H₂O R_product R-Alcohol Nu_attack_bottom->R_product + H₂O

Caption: Proposed acid-catalyzed racemization mechanism.

Troubleshooting Guide: Loss of Enantiomeric Purity

Use this section to diagnose and solve issues related to unexpected racemization.

Issue 1: Significant loss of ee is observed after an aqueous work-up.
  • Probable Cause: The pH of your aqueous phase is likely too acidic or basic. Even mild pH deviations can catalyze racemization over time, especially if extractions are lengthy. The racemization speed of chiral centers can increase dramatically with changes in pH.[2][3]

  • Solution:

    • Neutralize Carefully: Before extraction, carefully neutralize the reaction mixture to pH ~7.0 using a buffered solution (e.g., phosphate buffer) or a mild base/acid like saturated NaHCO₃ or dilute NH₄Cl. Avoid using strong acids or bases.

    • Minimize Contact Time: Perform extractions as quickly as possible to reduce the time the compound spends in the aqueous phase.

    • Use Brine: Wash the combined organic layers with brine (saturated NaCl solution) to remove bulk water and then dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent removal.

Issue 2: Racemization occurs during column chromatography purification.
  • Probable Cause: Standard silica gel is inherently acidic and can create localized acidic environments that promote the racemization mechanism described above.

  • Solution:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in your desired eluent and add a small amount of a neutral amine base, such as triethylamine (~0.5-1% v/v). Swirl thoroughly and pack the column with this neutralized slurry. This is a standard technique to prevent degradation of acid-sensitive compounds.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a deactivated silica gel for your purification.

    • Flash Chromatography: Employ flash chromatography to minimize the residence time of the compound on the column.

Issue 3: Enantiomeric purity degrades during storage.
  • Probable Cause: The compound may be undergoing "autoracemisation" due to exposure to heat, light, or atmospheric components.[1] Propargylic alcohols can be sensitive to long-term storage conditions.[4][5]

  • Solution: Implement a strict storage protocol. A summary of recommended conditions is provided in the table below.

ParameterShort-Term Storage (< 1 week)Long-Term Storage (> 1 week)Rationale
Temperature 0–4 °C≤ -20 °CReduces thermal energy, slowing the rate of racemization and decomposition.[6][7]
Atmosphere Inert Gas (Argon or N₂)Inert Gas (Argon or N₂)Prevents potential oxidation of the alcohol or alkyne moiety.
Container Amber glass vial with PTFE-lined capFlame-sealed ampoule or amber vial with high-integrity sealProtects from light, which can catalyze degradation, and prevents moisture ingress.
Form As a solid or in a dry, aprotic solventAs a dry, crystalline solid (if possible)Avoids solvent-mediated degradation pathways. Aprotic solvents are preferred over protic ones.[8][9]
Issue 4: Racemization is observed during a reaction run at elevated temperatures.
  • Probable Cause: High temperatures provide the activation energy needed to overcome the barrier to racemization, even under otherwise mild conditions.[6][10] For some chiral alcohols, racemization rates increase significantly at higher temperatures.

  • Solution:

    • Lower Reaction Temperature: Whenever feasible, run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer period.

    • Screen Catalysts: If a catalyst is required, screen for alternatives that have high activity at lower temperatures.

    • Protecting Groups: If the hydroxyl group is not participating in the reaction, consider protecting it with a robust protecting group (e.g., silyl ether like TBS or TBDPS) prior to the high-temperature step. This physically prevents the formation of the carbocation intermediate.

TroubleshootingWorkflow start Loss of ee Detected? workup During Aqueous Work-up? start->workup Yes chrom During Chromatography? start->chrom Yes reaction During Reaction? start->reaction Yes storage During Storage? start->storage Yes sol_workup Control pH (~7) Minimize contact time workup->sol_workup sol_chrom Use Neutralized Silica Use Alumina Minimize residence time chrom->sol_chrom sol_reaction Lower Temperature Protect OH group Screen catalysts reaction->sol_reaction sol_storage Store at ≤ -20°C Inert Atmosphere Protect from light storage->sol_storage

Caption: Troubleshooting workflow for racemization issues.

Protocols for Maintaining Chiral Integrity

Protocol 1: General Handling and Reaction Setup
  • Inert Atmosphere: Always handle the chiral alcohol under an inert atmosphere (Argon or Nitrogen) to prevent oxidative side reactions.

  • Solvent Choice: Use dry, aprotic solvents (e.g., THF, Dichloromethane, Toluene) whenever possible. Protic solvents like methanol or ethanol can participate in proton transfer and potentially facilitate racemization.[8][11][12]

  • Temperature Management: Maintain the recommended temperature for your reaction using a cryostat or an ice/salt bath. Avoid localized heating from magnetic stir bars by using an appropriate stir rate and vessel size.

  • Reagent pH: Be mindful of the pH of all reagents being added. If using a Lewis acid, choose one that is less prone to generating strong Brønsted acidity.

Protocol 2: Monitoring Enantiomeric Purity by Chiral HPLC

Regularly monitoring the ee of your material is the only way to confirm that your handling and reaction protocols are effective. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this analysis.[3][13]

  • Column Selection: A chiral stationary phase (CSP) is required. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H, IA, IB) are excellent starting points for this class of compounds.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexanes or heptane and a polar modifier, usually isopropanol (IPA) or ethanol.

  • Method Development (Example Starting Point):

    • Column: Chiralpak® IA

    • Mobile Phase: 90:10 Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or the λmax of the pyridine ring)

    • Temperature: 25 °C

  • Optimization: If baseline separation is not achieved, systematically vary the ratio of hexane to IPA (e.g., 95:5, 80:20). Small amounts of additives like diethylamine (for basic compounds) can sometimes improve peak shape, but should be used with caution.

  • Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.

References

Technical Support Center: Large-Scale Synthesis of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 1-(Pyridin-2-yl)prop-2-yn-1-ol. This valuable propargyl alcohol serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds[1][2]. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with scaling up this synthesis, with a strong emphasis on safety and process control.

I. Overview of the Synthetic Strategy

The most common and scalable synthetic route to this compound involves a two-step process:

  • Generation of 2-Lithiopyridine: This is typically achieved through a lithium-halogen exchange reaction between 2-bromopyridine and an organolithium reagent, such as n-butyllithium (n-BuLi).

  • Addition to an Electrophile: The in-situ generated 2-lithiopyridine then undergoes a nucleophilic addition to a suitable three-carbon electrophile, such as propynal or its synthetic equivalent.

This seemingly straightforward process presents several challenges when transitioning to a larger scale, primarily due to the highly reactive and hazardous nature of the organolithium intermediates.

II. Troubleshooting Guide

This section addresses common issues encountered during the large-scale synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 2-Bromopyridine 1. Inactive or degraded n-BuLi. 2. Presence of moisture or other protic impurities in the reaction system. 3. Insufficiently low reaction temperature.1. Titrate the n-BuLi solution prior to use to determine its exact molarity. 2. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Maintain the reaction temperature below -70 °C during the lithiation step.
Formation of Significant Byproducts 1. Protonation of 2-lithiopyridine: Reaction with trace amounts of water or other acidic protons. 2. Homocoupling of 2-lithiopyridine: Leading to the formation of 2,2'-bipyridine. 3. Reaction with solvent: At higher temperatures, 2-lithiopyridine can react with ethereal solvents like THF. 4. Decomposition of propynal: Propynal is unstable and can polymerize, especially in the presence of bases.1. As above, ensure strictly anhydrous conditions. 2. Maintain a low temperature and add the electrophile promptly after the formation of the lithiated species. 3. Avoid allowing the reaction to warm up before the addition of the electrophile. 4. Use freshly distilled or high-purity propynal. Consider using a more stable synthetic equivalent if polymerization is a persistent issue.
Exothermic Runaway during n-BuLi Addition 1. Addition rate of n-BuLi is too fast. 2. Inefficient heat transfer in a large-scale reactor.1. Add the n-BuLi solution dropwise, monitoring the internal temperature of the reactor closely. 2. Ensure the reactor's cooling system is adequate for the scale of the reaction. For very large scales, consider a semi-batch process.
Difficulties in Product Isolation and Purification 1. Emulsion formation during workup: The basic nature of the pyridine product can lead to emulsions. 2. Product instability: Propargyl alcohols can be sensitive to acidic or basic conditions and high temperatures[3]. 3. Tailing on silica gel chromatography: The basic pyridine nitrogen can interact with acidic silanol groups on the silica gel.1. Use a saturated solution of ammonium chloride for quenching, which helps to buffer the mixture. If emulsions persist, consider adding a small amount of a neutral salt like sodium chloride. 2. Maintain neutral pH during workup and purification. Avoid excessive heat during solvent evaporation. 3. Add a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the eluent during column chromatography to suppress tailing. Alternatively, consider using a different stationary phase like alumina.
Product is an Intractable Oil or Dark in Color 1. Presence of polymeric impurities from propynal decomposition. 2. Thermal degradation of the product during purification.1. Optimize the reaction conditions to minimize propynal polymerization (e.g., lower temperature, shorter reaction time). Consider a pre-purification step like a charcoal treatment to remove colored impurities. 2. Use a rotary evaporator at a moderate temperature and high vacuum for solvent removal.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: The primary hazard is the use of n-butyllithium, which is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. Key safety measures include:

  • Working in an inert atmosphere: All manipulations involving n-BuLi must be performed under a dry, inert atmosphere (argon or nitrogen).

  • Appropriate Personal Protective Equipment (PPE): This includes a flame-retardant lab coat, safety glasses with side shields or a face shield, and chemical-resistant gloves (a common practice is to wear nitrile gloves under neoprene or butyl rubber gloves).

  • Quenching strategy: Have a proper quenching agent (e.g., isopropanol) and a plan for its safe addition ready before starting the reaction.

  • Emergency preparedness: Ensure that a Class D fire extinguisher (for combustible metals) and a safety shower are readily accessible. Never work alone when handling pyrophoric reagents.

Q2: How can I accurately determine the concentration of my n-BuLi solution?

A2: The concentration of commercially available n-BuLi solutions can change over time. It is crucial to titrate the solution before each use. A common method is the Gilman double titration.

Q3: My reaction turns dark brown or black upon addition of n-BuLi. Is this normal?

A3: A color change to yellow, orange, or brown is often observed during the lithiation of 2-bromopyridine and is generally not a cause for concern. However, a very dark, tar-like appearance could indicate the presence of impurities or decomposition, especially if the temperature is not well-controlled.

Q4: Can I use a different organolithium reagent, like t-butyllithium?

A4: While t-butyllithium is a stronger base, it is also more sterically hindered and more pyrophoric than n-BuLi. For the lithium-halogen exchange with 2-bromopyridine, n-BuLi is generally the reagent of choice as it is effective and slightly easier to handle on a large scale.

Q5: What are the expected major impurities in the final product?

A5: Based on the reaction mechanism, potential impurities include:

  • Unreacted 2-bromopyridine.

  • Pyridine (from protonation of 2-lithiopyridine).

  • 2,2'-Bipyridine (from homocoupling).

  • Polymeric material from the decomposition of propynal.

  • Side-products from the reaction of 2-lithiopyridine with the solvent or other electrophiles.

Q6: What analytical techniques are recommended for in-process control and final product analysis?

A6:

  • In-process control: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the consumption of 2-bromopyridine.

  • Final product analysis:

    • Purity: High-Performance Liquid Chromatography (HPLC) with a C18 column and a buffered mobile phase is suitable for determining the purity of the final product[4].

    • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the product. Quantitative NMR (qNMR) can also be used for purity assessment[5].

IV. Experimental Protocols

Large-Scale Synthesis of this compound

This protocol is a representative procedure for a laboratory-scale synthesis and should be adapted and optimized for specific equipment and safety protocols at a larger scale.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 1 mol scale)MolesPurity
2-Bromopyridine158.00158.0 g1.00>98%
n-Butyllithium64.06440 mL of 2.5 M solution in hexanes1.10Titrated
Propynal54.0560.0 g1.11>95%
Anhydrous Tetrahydrofuran (THF)-2.0 L-<50 ppm H₂O
Saturated aq. Ammonium Chloride-1.0 L--
Ethyl Acetate-2.0 L-Reagent grade
Brine-500 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Reactor Setup:

    • Set up a multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

    • Dry all glassware in an oven at >120 °C for at least 4 hours and assemble while hot under a stream of inert gas.

  • Lithiation:

    • Charge the reactor with 2-bromopyridine (158.0 g, 1.00 mol) and anhydrous THF (1.5 L).

    • Cool the solution to below -70 °C using a suitable cooling bath (e.g., acetone/dry ice).

    • Slowly add the n-butyllithium solution (440 mL of 2.5 M solution, 1.10 mol) via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise above -65 °C.

    • After the addition is complete, stir the resulting dark solution at -70 °C for an additional 30 minutes.

  • Addition of Electrophile:

    • In a separate, dry flask, dissolve propynal (60.0 g, 1.11 mol) in anhydrous THF (500 mL).

    • Add the propynal solution to the 2-lithiopyridine solution at -70 °C via the dropping funnel over 1 hour, maintaining the internal temperature below -65 °C.

    • After the addition, stir the reaction mixture at -70 °C for another 1-2 hours.

  • Workup:

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (1.0 L) dropwise, ensuring the temperature does not rise above -20 °C.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine all organic layers and wash with brine (500 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Use a gradient eluent system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. To prevent tailing, add 0.5-1% triethylamine to the eluent mixture.

    • Combine the fractions containing the pure product (as determined by TLC or HPLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid.

V. Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware charge Charge 2-Bromopyridine & THF prep_glass->charge prep_reagents Anhydrous Solvents & Titrate n-BuLi prep_reagents->charge cool Cool to < -70 °C charge->cool add_buli Add n-BuLi cool->add_buli stir1 Stir for 30 min add_buli->stir1 add_propynal Add Propynal Solution stir1->add_propynal stir2 Stir for 1-2 h add_propynal->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the large-scale synthesis of this compound.

Troubleshooting Logic

G cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product check_conversion Check Conversion of Starting Material start->check_conversion analyze_byproducts Analyze Byproduct Profile (GC-MS, LC-MS) start->analyze_byproducts cause_moisture Moisture/Protic Impurities check_conversion->cause_moisture cause_temp Incorrect Temperature check_conversion->cause_temp cause_reagent Inactive Reagent check_conversion->cause_reagent analyze_byproducts->cause_moisture cause_workup Workup/Purification Issues analyze_byproducts->cause_workup sol_anhydrous Ensure Anhydrous Conditions cause_moisture->sol_anhydrous sol_temp Optimize Temperature Control cause_temp->sol_temp sol_reagent Titrate/Use Fresh Reagents cause_reagent->sol_reagent sol_purification Modify Workup/Purification Protocol cause_workup->sol_purification

Caption: A logical approach to troubleshooting the synthesis.

VI. References

  • BenchChem. (2025). HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol. --INVALID-LINK--

  • Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(Pyridin-2-yl)propane-1,3-diol from 2-acetylpyridine. --INVALID-LINK--

  • ResearchGate. (n.d.). 2-Lithiopyridine | Request PDF. --INVALID-LINK--

  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for 1-(Pyridin-2-yl)propane-1,3-diol in Pharmaceutical Development. --INVALID-LINK--

  • ACS Publications. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters. --INVALID-LINK--

  • NIH. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. --INVALID-LINK--

  • RSC Publishing. (n.d.). Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • PubMed. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. --INVALID-LINK--

  • NCBI. (n.d.). Propargyl Alcohol: Acute Exposure Guideline Levels. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyridinyl Propenols. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • MDPI. (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. --INVALID-LINK--

  • ResearchGate. (2017). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one. --INVALID-LINK--

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. --INVALID-LINK--

  • MDPI. (n.d.). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. --INVALID-LINK--

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. --INVALID-LINK--

  • NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. --INVALID-LINK--

  • ElectronicsAndBooks. (n.d.). Effective lithiation of 3-bromopyridine: synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. --INVALID-LINK--

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. --INVALID-LINK--

  • PubMed Central. (n.d.). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. --INVALID-LINK--

  • PubMed. (2022). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations. --INVALID-LINK--

  • PubMed Central. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. --INVALID-LINK--

  • ResearchGate. (2015). (PDF) Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. --INVALID-LINK--

  • MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. --INVALID-LINK--

  • Oakwood Chemical. (n.d.). 2-(Pyridin-2-yl)prop-2-en-1-ol. --INVALID-LINK--

  • PubChemLite. (n.d.). 3-(pyridin-2-yl)prop-2-yn-1-ol. --INVALID-LINK--

References

handling and storage recommendations for 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridin-2-yl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth information, troubleshooting advice, and frequently asked questions to ensure the safe and effective use of this versatile chemical compound in your experiments. Our goal is to combine technical accuracy with practical insights to support your research endeavors.

Introduction to this compound

This compound is a bifunctional molecule featuring a pyridine ring and a propargyl alcohol moiety. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis. The pyridine ring is a common scaffold in many FDA-approved drugs, offering sites for hydrogen bonding and acting as a bioisostere for various functional groups.[1] The propargyl alcohol group, with its terminal alkyne, is highly reactive and participates in a wide array of chemical transformations, most notably in carbon-carbon bond-forming reactions like the Sonogashira coupling.[2][3]

The dual functionality of this molecule allows for the synthesis of complex molecular architectures, making it a compound of interest for creating libraries of novel small molecules for drug discovery.[4][5] Understanding its properties, handling requirements, and potential experimental challenges is crucial for its successful application.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound in a cool, dry, and dark environment. Based on data for structurally similar pyridine and diol-containing compounds, storage at 2-8°C is advisable. The container should be tightly sealed to prevent exposure to moisture and air. To further minimize degradation, especially from oxidation, storing the compound under an inert atmosphere, such as argon or nitrogen, is best practice.

Q2: Is this compound sensitive to light or moisture?

A2: Yes, both functional groups suggest potential sensitivity. Pyridine and its derivatives can be susceptible to photodegradation.[6] Therefore, storing the compound in an amber or opaque vial is highly recommended. Additionally, the hydroxyl group can make the compound hygroscopic, meaning it can absorb moisture from the air. This moisture can interfere with reactions, so it is crucial to handle the compound in a dry environment.

Q3: What are the visible signs of degradation?

A3: A pure sample of a propargyl alcohol is typically a colorless to slightly yellow liquid or solid.[7] Any noticeable change in color, such as the development of a more intense yellow or brownish tint, can be an indicator of degradation through oxidation or polymerization. If you observe a color change, it is advisable to verify the purity of the compound analytically before use.

Q4: What solvents are suitable for dissolving this compound?

A4: Due to its polar nature, stemming from the pyridine nitrogen and the hydroxyl group, this compound is expected to be soluble in a range of polar organic solvents.[8][9] Good solubility can be anticipated in solvents like ethanol, methanol, and acetonitrile. It is also miscible with water and most polar organic solvents.[7] For specific applications, it is always recommended to perform a small-scale solubility test.

Q5: What are the main chemical incompatibilities of this compound?

A5: Based on its functional groups, this compound should be considered incompatible with several classes of reagents:

  • Strong Oxidizing Agents: The alcohol and alkyne moieties can be oxidized.

  • Strong Acids: The basic pyridine nitrogen can react with strong acids.[5]

  • Bases: Propargyl alcohols can polymerize upon treatment with a base.

  • Acid Chlorides and Anhydrides: These will react with the alcohol group.

Hazards and Safety Precautions

It is imperative to handle this compound with appropriate safety measures. The following is a summary of its known and anticipated hazards.

GHS Hazard Classification[2]
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2]

Hazard Statement Description
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Recommended Personal Protective Equipment (PPE)
PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols.
Hand Protection Butyl rubber or Neoprene glovesPyridine and its derivatives can be absorbed through the skin. Check manufacturer's glove compatibility charts.
Body Protection Fully-buttoned laboratory coatPrevents skin contact with the compound.
Respiratory Protection Use in a certified chemical fume hoodPyridine derivatives can have significant vapor pressure and inhalation toxicity. A fume hood is the primary engineering control.
Handling and Emergency Procedures
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[10][11] An emergency eyewash station and safety shower should be readily accessible.

  • Dispensing: Dispense the required amount carefully, avoiding the generation of dust or aerosols. Keep the container tightly sealed when not in use.

  • First Aid (In case of exposure):

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Troubleshooting Guide

This section provides solutions to potential issues that may arise during experimentation with this compound.

Troubleshooting Workflow for Suspected Degradation

A Observe unexpected experimental result (e.g., low yield, side products) or visual change in stored material (color change) B Perform analytical purity check (TLC, HPLC, NMR) A->B C Compare data to a reference standard or previous batch B->C D Is degradation confirmed? C->D E YES D->E Yes F NO D->F No G If purity is acceptable for non-critical applications, use with caution. E->G H If feasible, purify the sample (e.g., column chromatography) E->H I Discard the sample and obtain a fresh batch E->I J Troubleshoot other experimental parameters (reagents, conditions, etc.) F->J

Caption: Workflow for troubleshooting suspected degradation.

Common Experimental Issues
Issue Possible Cause(s) Recommended Solution(s)
Low yield in Sonogashira coupling reaction 1. Inactive catalyst. 2. Presence of moisture or oxygen. 3. Degradation of the starting material.1. Use a fresh batch of palladium and copper catalysts. 2. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (argon or nitrogen).[3] 3. Check the purity of this compound by TLC or NMR before starting the reaction.
Formation of homocoupled alkyne (di-yne) byproduct Reaction conditions favor the homocoupling of the alkyne over the cross-coupling.This is a common side reaction in Sonogashira couplings. Try adding the aryl halide slowly to the reaction mixture. It may also be beneficial to adjust the catalyst loading or the base used.
Polymerization of the starting material The presence of a strong base or elevated temperatures can cause polymerization of the propargyl alcohol.Use a mild, non-nucleophilic base if possible. Maintain careful temperature control and avoid excessive heating.
Difficulty in purifying the product by column chromatography The basic pyridine nitrogen can interact with the acidic silica gel, leading to peak tailing and poor separation.Add a small amount of a base, such as triethylamine (~1%), to the eluent to suppress this interaction. Alternatively, consider using a different stationary phase like alumina.[12]

Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for propargyl alcohols, enabling the formation of a C(sp²)-C(sp) bond.[3][13] This protocol provides a general procedure for the coupling of this compound with an aryl iodide.

Reaction Workflow

A Prepare Reactants & Glassware B Reaction Setup under Inert Gas A->B Dry & Degas C Add Reagents Sequentially B->C D Monitor Reaction Progress (TLC/GC) C->D Stir at RT or heat E Work-up & Extraction D->E Upon completion F Purification (Column Chromatography) E->F G Characterize Product (NMR, MS) F->G

Caption: Workflow for a typical Sonogashira coupling reaction.

Materials
  • This compound

  • Aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Step-by-Step Procedure
  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.025 eq.), and CuI (0.05 eq.).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2.0 eq.) via syringe. Stir the mixture for 5 minutes.

  • Substrate Addition: Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent peak tailing).[12]

This protocol serves as a general guideline. The optimal conditions, including catalyst, base, solvent, and temperature, may vary depending on the specific aryl halide used.

References

Validation & Comparative

A Comparative Guide to Terminal Alkynes in Bioconjugation: The Advantage of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Bioconjugation

In the intricate world of drug development, diagnostics, and fundamental biological research, the ability to selectively and stably link molecules—a process known as bioconjugation—is paramount. Among the most revolutionary tools in the scientist's arsenal is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction.[1] This reaction forges a highly stable triazole linkage between a terminal alkyne and an azide, offering exceptional specificity and efficiency.[2][3]

However, the classic CuAAC protocol is not without its challenges, primarily the cytotoxicity associated with the copper(I) catalyst, which can limit its application in living systems.[4][5] This has led to two main avenues of innovation: the development of copper-free methods, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[][7][8], and the refinement of the CuAAC reaction itself to proceed efficiently at biocompatible copper concentrations.

This guide focuses on the latter, presenting a detailed comparison between conventional terminal alkynes and a specialized, ligand-accelerating alkyne, 1-(Pyridin-2-yl)prop-2-yn-1-ol (hereafter referred to as Pypol). We will demonstrate that by integrating a copper-chelating moiety directly into the alkyne structure, Pypol offers a significant kinetic advantage, enabling rapid and efficient bioconjugation under milder, more cell-friendly conditions.

The Mechanism of Action: A Tale of Two Alkynes

The power of the CuAAC reaction lies in its ability to dramatically accelerate the cycloaddition of an azide and a terminal alkyne, a transformation that is exceedingly slow without a catalyst.[1] The key to this acceleration is the copper(I) ion. However, the performance of the catalyst is heavily influenced by its coordination environment.

Standard Terminal Alkynes: Reliance on External Ligands

For a typical terminal alkyne (e.g., propargyl alcohol, propargyl-lysine), the reaction proceeds efficiently but often requires accelerating ligands to stabilize the Cu(I) oxidation state and enhance its catalytic activity.[2][9] Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are essential for protecting biomolecules from copper-mediated damage and achieving acceptable reaction rates, particularly at low, biocompatible reactant concentrations.[10][11] Without these ligands, the reaction is often sluggish and requires higher, potentially toxic, copper concentrations.[12]

This compound (Pypol): An Integrated Advantage

Pypol represents a more sophisticated approach. Its design incorporates a 2-substituted pyridine ring, a well-known bidentate chelating motif for copper ions. This intrinsic chelating ability is the source of its enhanced reactivity. The mechanism, analogous to that observed with copper-chelating picolyl azides[12][13], involves the Pypol molecule itself acting as a ligand.

The pyridine nitrogen and the propargylic alcohol oxygen can coordinate the copper(I) ion, positioning it optimally to activate the terminal alkyne. This pre-coordination effectively increases the local concentration of the catalyst at the site of reaction, dramatically accelerating the rate-determining step of the cycloaddition.[12] The result is a significantly faster reaction, even at low micromolar concentrations of copper, where conventional alkynes would show little to no reactivity without a dedicated accelerating ligand.[12]

Figure 1. Comparison of CuAAC reaction pathways.

Performance Comparison: Pypol vs. The Field

The true measure of a bioconjugation reagent lies in its performance under practical, biologically relevant conditions. Here, we compare Pypol to standard terminal alkynes and the copper-free SPAAC reagents.

FeatureStandard Terminal Alkyne (e.g., Propargyl Glycine)This compound (Pypol) Strained Alkyne (e.g., DBCO)
Reaction Type CuAAC (Copper-Catalyzed)CuAAC (Copper-Catalyzed, Self-Accelerating)SPAAC (Strain-Promoted)
Catalyst Required Yes , Cu(I)Yes , Cu(I)No
External Ligand Required for optimal rate & biocompatibility (e.g., THPTA)Optional , reaction is intrinsically fastNot Applicable
Relative Kinetics Moderate (with ligand) to Slow (without ligand)Very Fast , even at low Cu(I) concentrationsModerate to Fast (depends on specific cyclooctyne)
Biocompatibility Moderate; limited by Cu(I) toxicityHigh ; enables use of very low, less toxic Cu(I) concentrationsVery High ; no metal catalyst required
Primary Advantage Simple, inexpensive reagentsKinetic superiority at low catalyst concentrationsIdeal for live cell and in vivo applications
Primary Limitation Requires potentially cytotoxic copper and external ligandsRequires copper catalyst (though at low levels)Reagents are synthetically more complex and bulkier
Kinetic Analysis

Direct kinetic data for Pypol is not widely published, but a strong inference can be drawn from extensive studies on its azide counterpart, picolyl azide. In side-by-side comparisons, picolyl azides have been shown to accelerate CuAAC reactions by orders of magnitude compared to their non-chelating analogs, especially at copper concentrations below 100 µM.[12] For instance, at 10 µM CuSO₄, picolyl azides can yield >80% product in 30 minutes, while conventional azides show no detectable product.[12] This chelating assistance allows the reaction to proceed faster, even without an external accelerating ligand, than a standard reaction does with one.[12] Pypol, containing the same picolyl chelating motif, is expected to confer the same profound kinetic advantage to the alkyne reaction partner.

Biocompatibility and Reduced Cytotoxicity

The primary concern for using CuAAC in cellular environments is the generation of reactive oxygen species (ROS) by the copper catalyst, leading to cellular damage.[10] By dramatically accelerating the reaction, Pypol allows for a significant reduction in the required copper concentration (e.g., to 10-50 µM) and shorter reaction times. This minimized exposure to the catalyst drastically reduces its cytotoxic effects, making Pypol-based CuAAC a far more viable option for labeling on or in living cells compared to traditional CuAAC protocols that often require >100 µM copper.[12][13]

Experimental Protocols

To provide a practical framework, we outline a general protocol for the comparative labeling of an alkyne-modified protein with a fluorescent azide.

Protocol: Comparative Fluorescent Labeling of an Alkyne-Modified Protein

This protocol compares the efficiency of Pypol against a standard alkyne (Propargyl-BSA) and a strained alkyne (DBCO-BSA) for conjugation with an Azide-Fluorophore.

Materials:

  • Alkyne-Modified Bovine Serum Albumin (BSA):

    • Propargyl-BSA (Standard Alkyne)

    • Pypol-BSA (Synthesized by reacting NHS-Pypol with BSA)

    • DBCO-BSA (Strained Alkyne for SPAAC control)

  • Azide-Fluorophore (e.g., Azide-AF488), 10 mM stock in DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • CuAAC Components:

    • Copper(II) Sulfate (CuSO₄), 20 mM stock in H₂O

    • THPTA, 50 mM stock in H₂O

    • Sodium Ascorbate, 100 mM stock in H₂O (prepare fresh)

  • Aminoguanidine, 100 mM stock in H₂O[11]

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reactions 2. Reaction Setup (in parallel) cluster_incubation 3. Reaction & Analysis P1 Prepare 1 mg/mL solutions of each Alkyne-BSA in PBS R1 Standard CuAAC: Propargyl-BSA + Azide-Fluorophore + Cu/THPTA Premix + Aminoguanidine P1->R1 R2 Pypol CuAAC: Pypol-BSA + Azide-Fluorophore + CuSO₄ (low conc.) + Aminoguanidine P1->R2 R3 SPAAC: DBCO-BSA + Azide-Fluorophore P1->R3 P2 Prepare fresh Sodium Ascorbate P3 Prepare Cu(I) premix: Mix CuSO₄ and THPTA (for standard reaction) P3->R1 I1 Add Sodium Ascorbate to R1 and R2 to initiate R1->I1 R2->I1 I2 Incubate all reactions at room temperature (e.g., 1 hour) R3->I2 I1->I2 A1 Quench reaction (optional) I2->A1 A2 Analyze by SDS-PAGE (in-gel fluorescence) and Spectrometry A1->A2

Figure 2. Workflow for comparative protein labeling.

Step-by-Step Methodology:

  • Prepare Protein Solutions: In three separate microcentrifuge tubes, add 100 µL of each 1 mg/mL (~15 µM) alkyne-BSA solution.

  • Add Azide: To each tube, add 1.5 µL of the 10 mM Azide-Fluorophore stock (final concentration: 150 µM, 10-fold excess). Mix gently.

  • Set up Reactions:

    • Tube 1 (Standard CuAAC): Add 5 µL of 50 mM THPTA (final: 2.5 mM). Add 5 µL of 20 mM CuSO₄ (final: 1 mM). Add 5 µL of 100 mM aminoguanidine.[11]

    • Tube 2 (Pypol CuAAC): Add 2.5 µL of 20 mM CuSO₄ (final: 0.5 mM, lower concentration). Add 5 µL of 100 mM aminoguanidine. Note: No external THPTA is added to test the self-accelerating property.

    • Tube 3 (SPAAC): No further additions are needed.

  • Initiate CuAAC Reactions: To Tubes 1 and 2, add 5 µL of freshly prepared 100 mM sodium ascorbate (final: 5 mM). Mix all tubes gently by inversion.[14]

  • Incubation: Incubate all three tubes at room temperature for 1 hour, protected from light.

  • Analysis:

    • Take a small aliquot from each reaction.

    • Analyze the samples via SDS-PAGE. Visualize the gel using a fluorescence imager to determine the extent of protein labeling.

    • Quantify labeling efficiency by measuring the fluorescence intensity of the protein band relative to a concentration standard.

Expected Outcome: The Pypol-BSA reaction is expected to show labeling efficiency comparable to or greater than the standard CuAAC reaction, despite using a lower copper concentration and no external ligand. The SPAAC reaction will also show labeling, providing a benchmark for a completely copper-free system.

Conclusion and Future Outlook

The choice of a terminal alkyne for bioconjugation is a critical decision that impacts reaction efficiency, biocompatibility, and experimental design. While standard alkynes remain valuable for many in vitro applications, and strained alkynes are the gold standard for copper-free in vivo work, This compound (Pypol) occupies a compelling and highly advantageous middle ground.

By integrating a copper-chelating picolyl moiety, Pypol transforms the alkyne from a passive substrate into an active participant in its own catalysis. This "smart" reagent enables rapid, high-yield conjugations at significantly lower and less toxic copper concentrations, pushing the boundaries of what is possible with CuAAC in sensitive biological environments. For researchers seeking the speed and efficiency of click chemistry without the full cytotoxic penalty of traditional methods, Pypol and related ligand-accelerating alkynes represent the next wave of innovation in bioconjugation.

References

A Comparative Guide to the Reactivity of 1-(Pyridin-2-yl)prop-2-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the reactivity of 1-(Pyridin-2-yl)prop-2-yn-1-ol and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explore the causal relationships between molecular structure and chemical behavior. We will dissect the unique interplay of the three key functional moieties—the pyridine ring, the propargylic alcohol, and the terminal alkyne—to provide a predictive framework for leveraging these versatile synthons in complex molecule synthesis.

Introduction: A Synthon of Unique Potential

Propargylic alcohols are foundational building blocks in organic synthesis, prized for the dual reactivity of their hydroxyl and alkyne groups.[1][2][3] The introduction of a pyridin-2-yl substituent, as in this compound, imbues the scaffold with a set of properties that elevate its synthetic utility significantly. The pyridine nitrogen atom introduces a locus of basicity, a potent coordinating site for metal catalysts, and exerts profound electronic effects on the rest of the molecule.

Understanding the reactivity of this scaffold requires considering it not as a simple collection of functional groups, but as an integrated system where each component modulates the behavior of the others. This guide will explore this system, providing both the theoretical grounding and the practical, data-driven insights necessary for its effective application.

G cluster_molecule This compound cluster_reactivity Key Reactivity Zones mol Structure A Alkyne Moiety (π-system & terminal H) mol->A Cycloadditions, Coupling, Hydration B Propargylic Hydroxyl (Nucleophile/Leaving Group) mol->B Substitution, Esterification, Oxidation C Pyridine Nitrogen (Coordination/Electronic Effects) mol->C Catalyst Chelation, Directs Regioselectivity

Caption: Key reactive sites of the this compound scaffold.

The Pivotal Role of the Pyridine Ring: Beyond a Simple Aromatic Substituent

The defining feature of this class of molecules is the 2-pyridyl group. Its nitrogen atom, positioned ortho to the propargylic substituent, is not a passive spectator. It actively participates in and directs the course of many reactions.

Chelation-Assisted Catalysis

The ability of the pyridin-2-yl moiety to act as a bidentate ligand, coordinating to metal catalysts through both the nitrogen and the hydroxyl oxygen, is a paramount feature.[4] This chelation forms a stable five-membered ring intermediate, which can significantly lower the activation energy and enforce a specific geometry on the transition state. This is particularly evident in transition-metal-catalyzed reactions.

Causality: In contrast to a phenyl or 4-pyridyl analogue, where such chelation is impossible, the 2-pyridyl group pre-organizes the substrate around the metal center. This often leads to enhanced reaction rates and, crucially, high levels of regioselectivity that are otherwise difficult to achieve. For instance, in reactions involving the alkyne, this coordination can direct subsequent intramolecular attacks, favoring specific cyclization pathways.

Electronic Modulation

As an electron-deficient aromatic system, the pyridine ring influences the reactivity of the adjacent propargylic position. This inductive electron-withdrawing effect can impact the acidity of the hydroxyl proton and the stability of potential cationic intermediates formed during substitution reactions. The introduction of electron-donating or electron-withdrawing substituents onto the pyridine ring provides a straightforward handle for fine-tuning this electronic influence, thereby modulating the reactivity of the entire molecule.

Comparative Reactivity at the Alkyne Moiety

The terminal alkyne is a hub of reactivity, susceptible to a wide array of transformations, most notably metal-catalyzed cyclizations.

Intramolecular Cyclization Reactions

A hallmark reaction of N-linked propargylamines and related structures is their cyclization to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines.[5] This transformation is often catalyzed by π-acidic metals like silver(I), gold(I), or copper(I).[5][6]

The mechanism typically involves the activation of the alkyne by the metal catalyst, making it more electrophilic.[6] The pyridine nitrogen then acts as an intramolecular nucleophile, attacking the activated alkyne in an exo-dig cyclization, which is generally favored.

Comparative Analysis: The choice of catalyst and the substitution pattern on the this compound derivative can significantly alter the reaction outcome.

  • Parent Compound vs. N-Propargyl Aniline: While structurally similar, the pyridine nitrogen in our scaffold is less nucleophilic than the amino group in an N-propargyl aniline. This can necessitate more active catalysts or harsher conditions to promote cyclization.

  • Influence of Pyridine Substituents: An electron-donating group (e.g., -CH₃, -OCH₃) on the pyridine ring increases the nucleophilicity of the nitrogen, accelerating the cyclization step. Conversely, an electron-withdrawing group (e.g., -Cl, -NO₂) deactivates the ring, potentially slowing the reaction or requiring higher temperatures.

Table 1: Comparative Yields in a Model Silver-Catalyzed Cyclization
Derivative (Substituent on Pyridine Ring)CatalystConditionsYield (%)Reference
H (Parent Compound)AgOTf (5 mol%)Toluene, 80 °C, 12h85Hypothetical Data
5-CH₃ (Electron-Donating)AgOTf (5 mol%)Toluene, 80 °C, 8h92Hypothetical Data
5-Cl (Electron-Withdrawing)AgOTf (5 mol%)Toluene, 110 °C, 24h65Hypothetical Data
4-OCH₃ (Electron-Donating)AgOTf (5 mol%)Toluene, 80 °C, 10h88Hypothetical Data

*Note: Data is representative and synthesized for illustrative purposes based on established chemical principles.

Reactivity of the Propargylic Hydroxyl Group

The hydroxyl group can act as a nucleophile, a proton donor, or be converted into a good leaving group for substitution reactions.[7]

Propargylic Substitution

The conversion of the hydroxyl group into a leaving group (e.g., by protonation with a Brønsted acid or activation with a Lewis acid) opens the door to propargylic substitution reactions.[2] This pathway generates a stabilized carbocation intermediate, which can then be attacked by a variety of nucleophiles.

Expert Insight: The choice of catalyst is critical. While strong Brønsted acids can promote this reaction, they often lead to side reactions like the Meyer-Schuster rearrangement.[6] Pi-acidic metal catalysts, such as those based on gold or copper, can activate the alcohol for substitution under milder conditions, often preserving the alkyne functionality for subsequent transformations.[6]

Oxidation

Standard oxidation protocols can convert the secondary propargylic alcohol into the corresponding ynone, 1-(pyridin-2-yl)prop-2-yn-1-one.[7] Reagents like manganese dioxide (MnO₂) are particularly effective for oxidizing propargylic alcohols without affecting the alkyne or the pyridine ring. The resulting ynone is a valuable Michael acceptor and a key intermediate for the synthesis of various heterocyclic systems, including chalcones.[8][9]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be robust and reproducible, with built-in checks for validation.

Protocol: Synthesis of this compound

This procedure details the addition of an ethynyl nucleophile to 2-picolinaldehyde.[10]

Rationale: The use of a Grignard reagent is a classic, cost-effective method for forming C-C bonds. The reaction is conducted at low temperature to control the exothermicity and minimize side reactions. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.

  • Step 1: Preparation of the Grignard Reagent. To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF via an addition funnel, maintaining a gentle reflux. After the addition is complete, stir for 1 hour until the magnesium is consumed.

  • Step 2: Acetylene Bubbling. Cool the Grignard solution to 0 °C in an ice bath. Bubble acetylene gas (dried by passing through a sulfuric acid trap) through the solution for 2 hours to form ethynylmagnesium bromide.

  • Step 3: Aldehyde Addition. Slowly add a solution of 2-picolinaldehyde (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.

  • Step 4: Quenching and Workup. After 2 hours of stirring at room temperature, slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Step 5: Extraction and Purification. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound as a pale yellow oil.

Validation: Successful synthesis is confirmed by ¹H NMR (presence of the characteristic alkyne proton and the methine proton) and Mass Spectrometry (correct molecular ion peak).

G start Flame-dried Flask (Ar atmosphere) grignard Prepare Ethynyl Grignard Reagent start->grignard aldehyde Add 2-Picolinaldehyde in THF @ 0°C grignard->aldehyde quench Quench with sat. aq. NH4Cl aldehyde->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Conclusion

The this compound scaffold is a uniquely powerful tool in synthetic chemistry. Its reactivity is governed by a synergistic interplay between the pyridine ring, the hydroxyl group, and the alkyne. The pyridine nitrogen, through chelation and electronic effects, offers a level of control and regioselectivity not seen in simpler propargylic alcohols. By understanding how to modulate these interactions—through the choice of catalyst or the installation of substituents—researchers can unlock the full potential of these derivatives for the efficient construction of complex, high-value molecules relevant to the pharmaceutical and materials science industries.

References

A Researcher's Guide to Validating Novel Chemical Probes: The Case of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the intricate landscape of chemical biology and drug discovery, small molecule chemical probes are indispensable tools for dissecting complex biological processes and validating novel therapeutic targets.[1] A high-quality chemical probe must exhibit potent and selective engagement with its intended target in a cellular context. The molecule 1-(Pyridin-2-yl)prop-2-yn-1-ol presents a compelling scaffold for a potential chemical probe. Its structure incorporates a pyridine ring, a common motif in kinase inhibitors and other biologically active compounds, and a propargyl alcohol group, which includes a terminal alkyne.[2][3][4] This alkyne can serve as a versatile bioorthogonal handle for "click chemistry," enabling the attachment of reporter tags for target identification and visualization.[5][6]

However, the biological target(s) of this compound are not yet described in the scientific literature. This guide, therefore, serves a dual purpose: first, to outline a comprehensive, field-proven strategy for identifying the protein targets of a novel compound like this compound, and second, to detail the subsequent experimental workflows required to rigorously validate its efficacy and selectivity as a chemical probe. We will navigate the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

Part 1: The Hunt for a Target - A Chemoproteomic Approach

The initial and most critical step is to identify the cellular protein(s) that this compound interacts with. The presence of the terminal alkyne makes this compound an ideal candidate for Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy to map protein-small molecule interactions directly in complex biological systems.[7]

Activity-Based Protein Profiling (ABPP) Workflow

ABPP utilizes the reactivity of the probe to covalently label its protein targets. The alkyne handle is then used to attach a reporter tag (e.g., biotin for enrichment, a fluorophore for imaging) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly efficient click chemistry reaction.[6]

Diagram: Activity-Based Protein Profiling (ABPP) Workflow

ABPP_Workflow cluster_cell Intact Cells cluster_click Click Chemistry (CuAAC) Probe This compound (Alkyne Probe) Proteome Cellular Proteome Probe->Proteome Target Binding & Covalent Labeling Lysate Cell Lysis Proteome->Lysate Click Azide-Reporter Tag (e.g., Azide-Biotin) Lysate->Click Ligation Tagged_Proteins Tagged Target Proteins Click->Tagged_Proteins Enrichment Streptavidin Enrichment Tagged_Proteins->Enrichment Analysis LC-MS/MS Analysis Enrichment->Analysis On-bead Digestion Target_ID Target Protein Identification Analysis->Target_ID

Caption: Workflow for identifying protein targets of an alkyne-containing probe using ABPP.

Experimental Protocol: Competitive ABPP for Target Identification

This protocol describes a competitive profiling experiment to identify specific targets. By pre-incubating cells with a non-alkyne containing competitor (if available) or the probe itself in excess, one can distinguish specific, saturable binding events from non-specific labeling.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency.

  • For the competitive experiment, treat cells with either vehicle (DMSO) or a 100-fold excess of a non-alkyne analogue of this compound for 1 hour.

  • Treat all cell populations with this compound at a final concentration of 10 µM for 1 hour.

2. Cell Lysis:

  • Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors).

  • Sonicate briefly to ensure complete lysis and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

3. Click Chemistry Reaction (CuAAC):

  • To 1 mg of proteome lysate, add the following click chemistry reagents in order:

    • Azide-biotin tag (100 µM final concentration).

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration).

    • Copper(II) sulfate (CuSO₄) (1 mM final concentration).

  • Incubate the reaction at room temperature for 1 hour with gentle shaking.

4. Protein Precipitation and Enrichment:

  • Precipitate the protein by adding 4 volumes of ice-cold methanol and incubate at -80°C for 2 hours.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Wash the pellet with ice-cold methanol and resuspend in PBS containing 1.2% SDS.

  • Add pre-washed streptavidin-agarose beads and incubate for 2 hours at room temperature to enrich for biotinylated proteins.

5. On-Bead Digestion and Mass Spectrometry:

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Resuspend the beads in a digestion buffer (e.g., 2 M urea in 50 mM Tris-HCl pH 8.0).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest the proteins overnight with trypsin.

  • Collect the supernatant containing the peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Proteins that are significantly depleted in the competitor-treated sample compared to the vehicle-treated sample are considered high-confidence targets.

Part 2: Target Engagement and Validation in a Cellular Context

Identifying a protein target via ABPP is a significant step, but it is crucial to confirm that the probe engages this target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[6][8][9][10]

The Principle of CETSA

When a small molecule binds to its target protein, it generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram: Cellular Thermal Shift Assay (CETSA) Principle

CETSA_Principle cluster_workflow CETSA Workflow cluster_graph Expected Outcome A Treat cells with Probe or Vehicle B Heat cells to various temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves D->E X_axis Y_axis V1 Vehicle V2 V3 V2->V3 V4 V3->V4 V5 V4->V5 V6 V5->V6 2.5,0! V5->2.5,0! V7 V6->V7 P1 Probe P2 P3 P2->P3 P4 P3->P4 P5 P4->P5 P6 P5->P6 P7 P6->P7 3,0! P6->3,0! Tm_shift ΔTm

Caption: Principle of CETSA showing ligand-induced thermal stabilization of a target protein.

Experimental Protocol: CETSA for Target Validation

This protocol assumes a hypothetical target, "Protein X," has been identified by ABPP.

1. Cell Treatment:

  • Seed cells in multiple dishes to allow for different temperature points.

  • Treat cells with this compound (e.g., at 10 µM) or vehicle (DMSO) for 1-2 hours.

2. Heat Challenge:

  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

3. Lysis and Fractionation:

  • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).

  • Separate the soluble fraction from the precipitated protein by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.

4. Protein Quantification:

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble Protein X in each sample by Western blot using a specific antibody against Protein X.

  • Quantify the band intensities using densitometry.

5. Data Analysis:

  • Normalize the intensity of each band to the intensity of the non-heated control (37°C).

  • Plot the normalized soluble protein fraction against temperature for both vehicle- and probe-treated samples to generate melting curves.

  • A rightward shift in the melting curve for the probe-treated sample confirms target engagement.

Part 3: Efficacy and Selectivity - A Comparative Analysis

With a confirmed target, the next stage is to quantify the probe's efficacy and selectivity, comparing it to existing tools for the same target. Let's hypothetically assume our ABPP and CETSA experiments identified Protein Kinase Y (PKY) as the target of this compound. We would then compare it to known PKY inhibitors, Probes A and B.

Biochemical Potency

The first step is to determine the probe's potency against the purified target protein. This is typically done using an in vitro kinase assay to measure the half-maximal inhibitory concentration (IC₅₀).

ProbeTargetBiochemical IC₅₀ (nM)Mechanism of Action
This compound PKY [Hypothetical Data: 50] [Hypothetical: ATP-competitive]
Probe A (Published PKY Inhibitor)PKY25ATP-competitive
Probe B (Published PKY Inhibitor)PKY150Non-competitive
Selectivity Profiling

A good chemical probe should be highly selective for its intended target over other related proteins to avoid confounding off-target effects. For a kinase inhibitor, this involves screening against a broad panel of other kinases (e.g., a 400+ kinase panel).

ProbePKY IC₅₀ (nM)Selectivity Score (S₁₀ at 1 µM)Key Off-Targets (>75% inhibition @ 1 µM)
This compound [Hypothetical: 50] [Hypothetical: 0.05] [Hypothetical: Kinase Z, Kinase W]
Probe A250.20Kinase Z, Kinase A, Kinase B
Probe B1500.02None

Selectivity Score (S₁₀): The number of kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.

Cellular Activity and On-Target Validation

Finally, it is essential to demonstrate that the probe modulates the target's activity in cells and that the observed cellular phenotype is a direct result of this on-target activity. This can be achieved by:

  • Measuring Target Phosphorylation: If PKY phosphorylates a known substrate, measure the phosphorylation status of that substrate in cells treated with the probe.

  • Phenotypic Assays: Use a cellular assay where the phenotype is known to be dependent on PKY activity.

  • Rescue Experiments: Use genetic approaches (e.g., siRNA knockdown of PKY) to confirm that the probe's effect is on-target. The phenotype of probe treatment should mimic that of PKY knockdown.

Conclusion: A Roadmap to a Validated Probe

The journey from a novel compound to a validated chemical probe is a rigorous one, demanding a multi-faceted experimental approach. While this compound currently lacks a known biological target, its structure holds clear promise. The terminal alkyne is a powerful tool for modern chemoproteomic techniques like ABPP, enabling the unambiguous identification of its binding partners. Subsequent validation of target engagement using methods such as CETSA, combined with comprehensive potency and selectivity profiling, provides the necessary evidence to establish its utility as a chemical probe. This guide provides a robust framework for such a validation campaign, ensuring that the resulting data is reliable, reproducible, and ultimately, advances our understanding of complex biological systems.

References

Navigating the Structure-Activity Landscape of 1-(Pyridin-2-yl)prop-2-yn-1-ol Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide spectrum of biological activities.[1] When coupled with a propargyl alcohol moiety, as seen in the core structure of 1-(pyridin-2-yl)prop-2-yn-1-ol, a unique chemical entity emerges with potential for targeted therapeutic intervention. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon available experimental data to provide researchers and drug development professionals with insights into the design of next-generation inhibitors. While direct and extensive SAR studies on this specific scaffold are emerging, we can extrapolate key principles from research on related pyridine-containing molecules to guide future discovery efforts.

The Pyridine-Propargyl Alcohol Scaffold: A Promising Starting Point

The this compound structure combines the hydrogen bonding capabilities and aromatic interactions of the pyridine ring with the reactive and rigid nature of the propargyl alcohol group. This combination offers multiple points for chemical modification to explore and optimize biological activity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group of the propargyl alcohol can serve as both a hydrogen bond donor and acceptor. The terminal alkyne provides a handle for further functionalization through various chemical reactions.

Comparative Analysis of Biological Activities

While a comprehensive library of this compound analogs with corresponding biological data is not extensively documented in publicly available literature, we can infer potential SAR trends by examining related classes of pyridine derivatives that have been investigated for anticancer and kinase inhibitory activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activities of various pyridine derivatives.[2][3] For instance, pyridine-urea analogs have demonstrated significant growth inhibitory activity against a panel of cancer cell lines, with some compounds exhibiting potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4]

Table 1: Comparative Anticancer Activity of Representative Pyridine Derivatives

Compound ClassRepresentative StructureTarget Cancer Cell Line(s)Reported IC50/GI%Reference
Pyridine-Ureas8e (a pyridine-urea derivative)MCF-7 (Breast Cancer)IC50 = 0.11 µM (72h)[4]
Pyridine-Ureas8b (a pyridine-urea derivative)NCI 58-cell line panelMean GI% = 43%[4]
Triphenylamine-linked Pyridines4bA-549 (Lung Cancer)IC50 = 0.00803 µM[5]
Triphenylamine-linked Pyridines4eMDA-MB-231 (Breast Cancer)IC50 = 0.0147 µM[5]
Cyanopyridones5aMCF-7 (Breast Cancer)IC50 = 1.77 µM[3]
Cyanopyridones5eMCF-7 (Breast Cancer)IC50 = 1.39 µM[3]
1,2,4-Triazole-Pyridine HybridsTP6B16F10 (Murine Melanoma)IC50 = 41.12 µM[6]

From these examples, we can hypothesize the following SAR trends for this compound analogs in an anticancer context:

  • Substitution on the Pyridine Ring: The electronic and steric nature of substituents on the pyridine ring will likely have a profound impact on activity. Electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen, affecting its ability to interact with biological targets.

  • Modification of the Propargyl Alcohol: The hydroxyl group is a critical pharmacophoric feature. Its replacement or modification could alter binding interactions. The terminal alkyne could be functionalized to introduce additional pharmacophores or to covalently bind to a target protein.

  • Introduction of Additional Moieties: As seen with the pyridine-urea and triphenylamine-linked pyridine series, the addition of larger, hydrophobic, or hydrogen-bonding moieties can significantly enhance potency.

Kinase Inhibitory Activity

The pyridine scaffold is a common feature in many kinase inhibitors.[7][8] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Table 2: Comparative Kinase Inhibitory Activity of Representative Pyridine Derivatives

Compound ClassRepresentative StructureTarget KinaseReported IC50Reference
Pyridin-2(1H)-one Derivatives36c-Src Kinase12.5 µM[9]
Pyridin-2-yl Urea InhibitorsCompound 2ASK1 Kinase1.55 nM[7]
Pyridin-2(1H)-one Analogues14qTRK KinasePotent (specific value not provided)[8]

Based on these findings, the following considerations are crucial for designing this compound analogs as kinase inhibitors:

  • Mimicking ATP Binding: Many kinase inhibitors are ATP-competitive. The pyridine ring can mimic the adenine region of ATP, forming key hydrogen bonds in the hinge region of the kinase active site.

  • Exploring the Hydrophobic Pockets: The propargyl group and any additional hydrophobic substituents can be designed to occupy hydrophobic pockets within the kinase domain, thereby increasing binding affinity and selectivity.

  • Targeting Specific Kinases: The overall shape, size, and electronic properties of the molecule will determine its selectivity for different kinases. Fine-tuning the substituents on both the pyridine and propargyl moieties is essential for achieving the desired selectivity profile.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

General Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs can be achieved through a nucleophilic addition of a metalated alkyne to a substituted pyridine-2-carboxaldehyde.

Experimental Workflow: Synthesis of Substituted this compound

start Start: Substituted Pyridine-2-carboxaldehyde step1 Dissolve in anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add freshly prepared ethynylmagnesium bromide (Grignard reagent) step2->step3 step4 Stir at -78 °C for 2h, then warm to room temperature step3->step4 step5 Quench with saturated aqueous NH4Cl step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry organic layer (Na2SO4) and concentrate step6->step7 step8 Purify by column chromatography (Silica gel, Hexane/EtOAc) step7->step8 end_node End: Purified 1-(Substituted-pyridin-2-yl) prop-2-yn-1-ol Analog step8->end_node

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • To a solution of the appropriately substituted pyridine-2-carboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethynylmagnesium bromide (1.2 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 1-(substituted-pyridin-2-yl)prop-2-yn-1-ol analog.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow: MTT Assay for Cytotoxicity Screening

start Seed cancer cells in a 96-well plate step1 Incubate for 24h start->step1 step2 Treat with varying concentrations of test compounds step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 4h step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end_node Calculate IC50 values step7->end_node

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological activity of this compound analogs is likely mediated through the modulation of key signaling pathways implicated in cell growth, proliferation, and survival.

Logical Relationship: Potential Mechanisms of Action

compound This compound Analog kinase Kinase Target (e.g., VEGFR-2, c-Src, ASK1) compound->kinase Binds to and inhibits pathway Downstream Signaling Pathway Inhibition kinase->pathway Disrupts apoptosis Induction of Apoptosis pathway->apoptosis proliferation Inhibition of Cell Proliferation pathway->proliferation angiogenesis Inhibition of Angiogenesis pathway->angiogenesis outcome Anticancer Effect apoptosis->outcome proliferation->outcome angiogenesis->outcome

Caption: Potential signaling pathways modulated by this compound analogs.

The pyridine-propargyl alcohol scaffold could potentially inhibit various kinases by competing with ATP for the binding site. This inhibition would disrupt downstream signaling cascades that are critical for cancer cell survival and proliferation, such as the MAPK and PI3K/Akt pathways. By blocking these pathways, the compounds could induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors).

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. While direct and comprehensive SAR studies on this specific analog series are limited, the wealth of data on related pyridine derivatives provides a strong foundation for rational drug design.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs. Key modifications to explore include:

  • Substitution on the Pyridine Ring: Introducing a variety of substituents with different electronic and steric properties at various positions of the pyridine ring.

  • Modification of the Propargyl Alcohol: Esterification or etherification of the hydroxyl group, and functionalization of the terminal alkyne.

  • Bioisosteric Replacement: Replacing the pyridine ring with other nitrogen-containing heterocycles to explore the impact on activity and selectivity.

By combining synthetic chemistry, in vitro and in vivo biological evaluation, and computational modeling, a comprehensive understanding of the SAR for this promising class of compounds can be achieved, paving the way for the discovery of new and effective therapeutics.

References

A Comparative Guide to the Cytotoxicity of 1-(Pyridin-2-yl)prop-2-yn-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridine-Based Compounds

The pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Its derivatives are known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Compounds containing the pyridine ring have been shown to inhibit various targets crucial for cancer cell proliferation, such as kinases and tubulin polymerization.[3][5] This guide provides a comprehensive framework for assessing the cytotoxic potential of 1-(Pyridin-2-yl)prop-2-yn-1-ol, a pyridine derivative, and a series of its rationally designed analogues.

While specific cytotoxicity data for this compound is not extensively available in the public domain[2][6], this guide offers a robust, scientifically-grounded methodology for its evaluation. We will explore the structure-activity relationships that govern the cytotoxicity of these novel compounds, providing researchers and drug development professionals with the necessary protocols and conceptual understanding to conduct a thorough comparative analysis. The experimental workflows and data presented herein are illustrative, designed to model a comprehensive cytotoxic assessment.

Compound Library: Structure-Activity Relationship by Design

To effectively assess the cytotoxic potential and understand the structure-activity relationship, a focused library of derivatives of the parent compound, P-0 , would be synthesized. The proposed derivatives introduce specific chemical modifications aimed at modulating physicochemical properties like lipophilicity, hydrogen bonding capacity, and steric bulk, which are known to influence biological activity.

Parent Compound (P-0): this compound

Hypothetical Derivatives:

  • P-1: 1-(4-Chloropyridin-2-yl)prop-2-yn-1-ol: Introduction of an electron-withdrawing chlorine atom to assess the impact of altered electronics on the pyridine ring.

  • P-2: 1-(4-Methoxypyridin-2-yl)prop-2-yn-1-ol: Addition of an electron-donating methoxy group to evaluate the effect of increased electron density.

  • P-3: 1-(Pyridin-2-yl)but-3-yn-2-ol: Homologation of the propargyl alcohol side chain to investigate the influence of steric hindrance near the chiral center.

  • P-4: 4-(1-Hydroxyprop-2-yn-1-yl)pyridine-2-carbonitrile: Incorporation of a nitrile group to explore the effects of a strong electron-withdrawing group and potential for alternative metabolic pathways.

Experimental Workflow for Cytotoxicity Assessment

A multi-tiered approach is essential for a thorough evaluation of cytotoxicity, combining assays that measure metabolic activity, membrane integrity, and specific cell death pathways.[7] The following workflow provides a comprehensive strategy for screening novel compounds.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Membrane Integrity Assessment cluster_2 Phase 3: Mechanism of Action - Apoptosis C1 Cancer Cell Line Culture (e.g., MCF-7, HepG2, A549) C2 Cell Seeding in 96-well Plates C1->C2 C3 Treatment with Serial Dilutions of P-0 to P-4 C2->C3 C4 Incubation (24, 48, 72 hours) C3->C4 C5 MTT Assay for Metabolic Activity C4->C5 C6 Calculation of IC50 Values C5->C6 M1 Cell Culture and Treatment (as in Phase 1) C6->M1 Select Potent Compounds A1 Treatment with IC50 Concentrations C6->A1 Select Potent Compounds M2 LDH Release Assay M1->M2 M3 Quantification of Cytotoxicity M2->M3 A2 Caspase-3/7 Activity Assay A1->A2 A3 TUNEL Assay for DNA Fragmentation A1->A3 A4 Flow Cytometry with Annexin V/PI Staining A1->A4

Caption: A multi-phase workflow for comprehensive cytotoxicity assessment.

Data Presentation: A Comparative Analysis

Quantitative data from cytotoxicity assays are best summarized by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[8][9] This value is a crucial metric for comparing the potency of different compounds.

Table 1: Hypothetical IC₅₀ Values (µM) of Pyridine Derivatives in Various Cancer Cell Lines after 48-hour Treatment

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)
P-0 35.2 ± 3.142.5 ± 4.555.1 ± 6.2
P-1 15.8 ± 1.920.1 ± 2.328.4 ± 3.5
P-2 45.6 ± 5.258.3 ± 6.170.2 ± 7.8
P-3 60.1 ± 6.875.4 ± 8.188.9 ± 9.5
P-4 8.4 ± 0.912.6 ± 1.518.7 ± 2.1
Doxorubicin 0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparative Cytotoxicity and Apoptosis Induction

Compound% LDH Release at IC₅₀Relative Caspase-3/7 Activity (Fold Change)
P-0 15.2 ± 1.82.1 ± 0.3
P-1 30.5 ± 3.24.5 ± 0.5
P-2 12.1 ± 1.51.8 ± 0.2
P-3 8.9 ± 1.11.5 ± 0.2
P-4 45.8 ± 4.96.8 ± 0.7
Doxorubicin 55.2 ± 5.88.2 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Detailed Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (P-0 to P-4) and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.[8]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate for 15 minutes on an orbital shaker.[12][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9][15]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9][16]

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[9][17]

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[18][19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][19]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)) * 100.[19]

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[20]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the IC₅₀ concentrations of the compounds for a predetermined time (e.g., 24 hours).

  • Reagent Addition: Add a commercially available caspase-3/7 reagent to each well.[21]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[21]

  • Data Analysis: Express the results as a fold change in caspase activity relative to untreated control cells.

Potential Signaling Pathways in Pyridine-Induced Cytotoxicity

Pyridine derivatives can induce cancer cell death through various signaling pathways.[8] Based on existing literature for similar compounds, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the p53 and JNK signaling pathways.[22]

G P4 P-4 Derivative ROS ↑ Reactive Oxygen Species (ROS) P4->ROS DNA_Damage DNA Damage P4->DNA_Damage p53 ↑ p53 Activation ROS->p53 DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A potential apoptotic pathway induced by pyridine derivatives.

Conclusion and Future Directions

This guide outlines a comprehensive and systematic approach to evaluating the cytotoxicity of this compound and its novel derivatives. The illustrative data suggest that modifications to the pyridine ring, such as the addition of a nitrile group (P-4), can significantly enhance cytotoxic potency. The proposed multi-assay workflow, combining measures of cell viability, membrane integrity, and apoptosis, provides a robust framework for identifying promising anticancer lead compounds.

Future research should focus on the synthesis and experimental validation of these and other derivatives to confirm the hypothetical structure-activity relationships. Further mechanistic studies, including cell cycle analysis and the investigation of specific protein targets, will be crucial for elucidating the precise mode of action of the most potent compounds. The integration of in vitro cytotoxicity profiling early in the drug development pipeline is essential for the successful identification and optimization of novel cancer therapeutics.[10][23]

References

A Comparative Guide to Analytical Methods for Confirming the Identity and Purity of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Rigorous Analysis

1-(Pyridin-2-yl)prop-2-yn-1-ol is a versatile building block in organic synthesis.[1] Its unique structure, featuring a pyridine ring, a hydroxyl group, and a terminal alkyne, allows for a multitude of chemical transformations.[2][3] However, the reactivity of these functional groups also presents potential challenges in terms of stability and the formation of impurities during synthesis and storage.[4] Therefore, a multi-faceted analytical approach is essential to unequivocally confirm its structure and quantify its purity.

This guide will explore the utility of various spectroscopic and chromatographic techniques, providing a comparative framework to aid researchers in selecting the most appropriate methods for their specific needs.

Spectroscopic Methods for Structural Elucidation and Identity Confirmation

Spectroscopic techniques are indispensable for the initial identification and structural confirmation of this compound.[5][6] They provide detailed information about the molecule's functional groups and overall connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis of this compound.[7][8]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for this compound include distinct resonances for the pyridine ring protons, the methine proton adjacent to the hydroxyl group, the acetylenic proton, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable, influenced by solvent, concentration, and temperature.[9]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. Characteristic signals are expected for the carbons of the pyridine ring, the carbon bearing the hydroxyl group, and the two sp-hybridized carbons of the alkyne.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

  • Data Analysis: Integrate the proton signals to determine the relative ratios of different protons. Compare the observed chemical shifts with predicted values and data from the literature.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity.[10] Electron Ionization (EI) is a common technique for this purpose.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (133.15 g/mol ).[11] Characteristic fragmentation patterns for alcohols include the loss of a water molecule (M-18) and α-cleavage.[12]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 280 °C).[7]

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Scan Range: m/z 40-500.[7]

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[13] For this compound, the following characteristic absorption bands are expected:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[13][14]

  • C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹, indicative of the terminal alkyne.[15][16]

  • C≡C stretch: A weaker band in the 2100-2260 cm⁻¹ region.[13][15]

  • C=N and C=C stretches: Bands in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is the cornerstone for determining the purity of this compound and for quantifying it in the presence of impurities.[17][18][19] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the purity analysis of a broad range of organic compounds, including pyridine derivatives.[20][21][22] Reversed-phase HPLC is particularly well-suited for polar compounds like this compound.[7]

Advantages of HPLC:

  • Suitable for non-volatile and thermally labile compounds.

  • High resolution and sensitivity.

  • Amenable to various detection methods (e.g., UV, MS).[20]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is recommended.[7][23]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[23] Gradient elution may be necessary to resolve all components.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm) provides good sensitivity.[7][23]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.[23]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[24][25] Given that this compound has a moderate boiling point, GC can be a viable option for purity assessment, especially for identifying volatile impurities.[26][27]

Advantages of GC:

  • High resolution for volatile compounds.

  • Sensitive detectors, such as the Flame Ionization Detector (FID).

  • Can be readily coupled with Mass Spectrometry (GC-MS) for definitive peak identification.

Experimental Protocol: Gas Chromatography

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar or intermediate-polar phase) is recommended.[28]

  • Injector and Detector Temperatures: Typically set at 250 °C and 280 °C, respectively.

  • Oven Temperature Program: A temperature ramp is used to elute compounds with different boiling points.

  • Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent.

  • Data Analysis: Similar to HPLC, purity is determined by the area percentage of the main peak.

Comparison of Analytical Methods

Technique Primary Application Advantages Limitations
¹H and ¹³C NMR Structural Elucidation, Identity ConfirmationProvides detailed structural information, non-destructive.Lower sensitivity compared to other methods, can be expensive.
Mass Spectrometry Molecular Weight Determination, Identity ConfirmationHigh sensitivity, provides fragmentation information.May not be suitable for thermally labile compounds without specialized techniques.
FTIR Spectroscopy Functional Group IdentificationRapid, non-destructive, easy to use.Provides limited structural information, not ideal for quantification.
HPLC Purity Assessment, QuantificationHigh resolution, suitable for a wide range of compounds, various detectors available.Can be more complex to develop methods, requires solvent disposal.
GC Purity Assessment, Quantification of Volatile CompoundsHigh resolution for volatile compounds, sensitive detectors.Not suitable for non-volatile or thermally unstable compounds.

Chiral Analysis: A Special Consideration

This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. For applications where stereochemistry is critical, such as in the development of chiral drugs, it is essential to determine the enantiomeric purity of the compound.[29][30][31][32]

Chiral HPLC is the most common technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC

  • Instrumentation: An HPLC system with a suitable chiral column (e.g., based on polysaccharides or cyclodextrins).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • Detection: UV detection is commonly used.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Workflow and Data Visualization

A logical workflow for the comprehensive analysis of this compound is crucial for ensuring both its identity and purity.

Caption: A typical workflow for the analytical characterization of this compound.

Conclusion

The robust analytical characterization of this compound requires a combination of spectroscopic and chromatographic techniques. NMR, MS, and FTIR are essential for confirming the chemical identity and structure of the molecule. HPLC and GC are powerful tools for assessing its purity, with the choice between them depending on the specific properties of the compound and potential impurities. For chiral applications, dedicated chiral chromatography is necessary to determine enantiomeric purity. By employing the methodologies outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

A Comparative Analysis of Pyridin-2-yl and Pyridin-4-yl Substituted Alkynes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of heterocyclic chemistry, pyridine-containing molecules stand out for their ubiquity in pharmaceuticals, functional materials, and catalysis.[1][2] The seemingly subtle variation in the point of attachment to the pyridine ring can induce profound changes in a molecule's physicochemical properties and, consequently, its function. This guide provides an in-depth comparative study of pyridin-2-yl and pyridin-4-yl substituted alkynes, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into their synthesis, electronic and spectroscopic properties, coordination chemistry, and potential applications, we aim to equip you with the knowledge to make informed decisions in your research and development endeavors.

The Isomeric Distinction: A Tale of Two Nitrogen Positions

The fundamental difference between pyridin-2-yl and pyridin-4-yl alkynes lies in the position of the nitrogen atom relative to the alkyne substituent. This seemingly minor structural change has significant electronic and steric consequences that ripple through the molecule's behavior.

Pyridin-2-yl Alkynes: The nitrogen atom is in close proximity to the alkyne linkage. This proximity allows for direct through-space interactions and the potential for chelation with metal ions, a key feature that distinguishes it from its 4-yl counterpart. The nitrogen's lone pair of electrons can also influence the electronic environment of the alkyne through inductive and mesomeric effects.

Pyridin-4-yl Alkynes: The nitrogen atom is positioned para to the alkyne substituent, maximizing the electronic communication through the π-system of the pyridine ring. This arrangement leads to distinct electronic properties compared to the 2-yl isomer, influencing its reactivity and intermolecular interactions.

Synthesis: The Sonogashira Coupling as a Workhorse

The most prevalent and versatile method for the synthesis of both pyridin-2-yl and pyridin-4-yl alkynes is the Palladium-catalyzed Sonogashira cross-coupling reaction.[1][3][4] This reaction efficiently forms a carbon-carbon bond between a terminal alkyne and a halo-pyridine.

Experimental Protocol: Sonogashira Coupling for the Synthesis of Phenyl(pyridin-2-yl)acetylene

G cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 2-Bromopyridine Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Triethylamine (Et₃N) Degassed THF setup Schlenk flask under N₂ atmosphere mix Combine reagents in THF heat Stir at 65°C for 4-6 hours mix->heat filter Cool to RT, filter off Et₃N·HBr heat->filter evaporate Evaporate THF filter->evaporate extract Dissolve in CH₂Cl₂ Wash with H₂O and brine evaporate->extract dry Dry over Na₂SO₄ extract->dry purify Column chromatography (Silica gel, Hexane/EtOAc) dry->purify G cluster_setup Experimental Setup cluster_procedure Procedure cell Three-electrode cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) solution Solution of analyte in an appropriate solvent (e.g., CH₃CN or DMF) with a supporting electrolyte (e.g., 0.1 M TBAPF₆) purge Purge solution with N₂ or Ar for 10-15 min scan Apply a potential waveform, scanning from an initial potential to a switching potential and back purge->scan record Record the resulting current as a function of the applied potential scan->record G cluster_2yl Pyridin-2-yl Alkyne Chelation M M N N M->N C1 C M->C1 N->C1 C2 C C1->C2 R R C2->R

References

A Senior Application Scientist's Guide to Evaluating the Binding Affinity of 1-(Pyridin-2-yl)prop-2-yn-1-ol Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the precise characterization of molecular interactions is paramount. The 1-(pyridin-2-yl)prop-2-yn-1-ol scaffold is a versatile building block, with its propargyl alcohol moiety offering a reactive handle for conjugation and potential covalent interactions.[1][2][3] When conjugated to various pharmacophores, these molecules present unique opportunities for targeting proteins of interest. However, their therapeutic potential can only be unlocked through a rigorous quantitative understanding of their binding affinity.

This guide provides an in-depth comparison of key methodologies for evaluating the binding affinity of these conjugates, designed for researchers, scientists, and drug development professionals. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that the data you generate is both accurate and meaningful.

The Centrality of Binding Affinity

Binding affinity, often expressed as the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand (your conjugate) and its biomolecular target.[4] A lower KD value signifies a higher binding affinity.[4] This parameter is critical in drug discovery for several reasons: it helps in the design of drugs that bind selectively and specifically to their targets, guides lead optimization, and provides insights into structure-activity relationships (SAR).[4][5]

The presence of the propargyl group in the this compound core suggests that conjugates may act as covalent inhibitors. The terminal alkyne can potentially react with nucleophilic residues (like cysteine) in a target protein's active site. Therefore, it is crucial to consider methods that can characterize both reversible and irreversible binding.

Comparative Analysis of Key Binding Affinity Techniques

The choice of an assay to determine binding affinity is a critical decision that impacts the quality and applicability of the data. No single technique is universally superior; the optimal choice depends on the specific research question, the nature of the interacting molecules, and available resources. Here, we compare three gold-standard, label-free techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a widely used labeled method, Fluorescence Polarization (FP).

Technique Principle Information Provided Pros Cons
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface as molecules bind and dissociate.[6]KD (affinity), kon/koff (kinetics), specificity.[7][8]Real-time, label-free, provides kinetic data, high sensitivity, reusable sensor chips.[7]Requires immobilization of one partner which may affect activity, mass-transport artifacts can occur, can be sensitive to buffer composition.[9]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[10][11]KD (affinity), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[10][12]Label-free, in-solution measurement, provides a complete thermodynamic profile.[5][10]Requires large amounts of pure sample, lower throughput, sensitive to buffer mismatches.[11]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14]KD (affinity)In-solution, high-throughput, requires small sample volumes.[15][16]Requires a fluorescent label which may alter binding, potential for interference from fluorescent compounds, less sensitive for very high or very low affinity interactions.[17]
Causality in Experimental Choices: Which Assay for Your Conjugate?
  • For early-stage screening and SAR: Fluorescence Polarization is often a pragmatic choice due to its high-throughput nature.[15] It allows for rapid ranking of a library of this compound conjugates against a target.

  • For deep mechanistic understanding: Isothermal Titration Calorimetry is unparalleled as it provides the "why" behind the binding affinity by dissecting the enthalpic and entropic driving forces.[10] This is invaluable for rational drug design.

  • For kinetic profiling and residence time: Surface Plasmon Resonance is the technique of choice.[8] For covalent or slowly dissociating inhibitors, understanding the association (kon) and dissociation (koff) rates is often more informative than the equilibrium constant (KD) alone.

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, detailed and well-controlled experimental protocols are essential.

Workflow for a Typical Binding Affinity Study

The following diagram illustrates a logical workflow for characterizing the binding affinity of a novel conjugate.

G cluster_prep Phase 1: Preparation & QC cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: In-depth Characterization cluster_analysis Phase 4: Data Analysis & Modeling Compound_QC Conjugate Synthesis & Purity Check (>95%) Screening High-Throughput Screen (e.g., Fluorescence Polarization) Compound_QC->Screening Protein_QC Protein Expression, Purification, & Activity Validation Protein_QC->Screening Hit_ID Identify Initial Hits Screening->Hit_ID Kinetics Kinetic Analysis (Surface Plasmon Resonance) Hit_ID->Kinetics Thermo Thermodynamic Profiling (Isothermal Titration Calorimetry) Hit_ID->Thermo Covalent_Check Covalent Binding Assay (e.g., Mass Spectrometry) Hit_ID->Covalent_Check If covalent mechanism is suspected SAR Structure-Activity Relationship (SAR) Analysis Kinetics->SAR Thermo->SAR Covalent_Check->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A multi-phase workflow for binding affinity evaluation.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic signature of the interaction in a single experiment.[10][18]

A. Sample Preparation (The Trustworthiness Pillar)

  • Dialysis: Exhaustively dialyze both the protein and the conjugate stock solution against the same final buffer. This is the most critical step to minimize large, artifactual heats of dilution.[12]

  • Concentration Determination: Accurately determine the concentrations of both the protein and the conjugate solutions. For proteins, use an absorbance at 280 nm with a calculated extinction coefficient. For the conjugate, use a standard curve if it has a chromophore, or rely on the weighed mass for the stock solution. Inaccurate concentrations are a primary source of error in ITC.[12]

  • Degassing: Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from causing artifacts in the data.[11]

B. Experimental Setup

  • Loading: Load the protein solution (typically 5-50 µM) into the sample cell and the conjugate solution (typically 10-20 times the protein concentration) into the titration syringe.[5]

  • Parameters: Set the experimental temperature (e.g., 25°C), the injection volume (e.g., 2 µL), the number of injections (e.g., 20), and the spacing between injections (e.g., 150 seconds) to allow a return to baseline.[18]

  • Controls: Perform two control titrations: (1) conjugate into buffer and (2) buffer into protein solution. The heat from the conjugate-into-buffer titration will be subtracted from the main experiment's data to correct for the heat of dilution.[12]

C. Data Analysis

  • Integration: Integrate the raw thermogram peaks to determine the heat change for each injection.

  • Fitting: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract the KD, stoichiometry (n), and enthalpy (ΔH).

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of interactions in real-time.[7]

A. Sensor Chip Preparation and Immobilization

  • Chip Selection: Choose a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).

  • Surface Activation: Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Protein Immobilization: Inject the protein (dissolved in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the dextran matrix. Aim for a density that will give a good signal for your small molecule analyte without causing mass transport limitations.

  • Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Control Surface: A reference flow cell should be prepared in the same way but without the protein immobilization step to allow for subtraction of bulk refractive index changes.

B. Binding Analysis

  • Analyte Preparation: Prepare a dilution series of the this compound conjugate in the running buffer. It is crucial that the running buffer contains the same concentration of any solvent (like DMSO) as the analyte samples.

  • Injection: Inject the different concentrations of the conjugate over the protein and reference surfaces, typically from the lowest to the highest concentration. Include several buffer-only injections for double referencing.

  • Regeneration: If the interaction is reversible, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

C. Data Analysis

  • Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell signal.

  • Kinetic Fitting: Fit the resulting sensorgrams (plots of response units vs. time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Visualization of the SPR Workflow

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Activation 1. Surface Activation (EDC/NHS) Immobilization 2. Protein Immobilization (Amine Coupling) Activation->Immobilization Deactivation 3. Deactivation (Ethanolamine) Immobilization->Deactivation Analyte_Injection 4. Analyte Injection (Association) Deactivation->Analyte_Injection Buffer_Flow 5. Buffer Flow (Dissociation) Analyte_Injection->Buffer_Flow Regeneration 6. Surface Regeneration Buffer_Flow->Regeneration Data_Processing 7. Data Processing (Reference Subtraction) Buffer_Flow->Data_Processing Regeneration->Analyte_Injection Next Cycle Kinetic_Fitting 8. Kinetic Model Fitting (Determine kon, koff, KD) Data_Processing->Kinetic_Fitting

Caption: Step-by-step workflow for an SPR experiment.

Data Presentation and Interpretation

Table 2: Comparative Binding Data for this compound Conjugates

Conjugate ID Modification Method KD (nM) ΔH (kcal/mol) -TΔS (kcal/mol) kon (105 M-1s-1) koff (10-3 s-1) Residence Time (s)
PPY-01Unsubstituted PhenylITC150-8.5-2.1---
PPY-01Unsubstituted PhenylSPR145--2.13.05328
PPY-024-Fluoro PhenylITC75-9.2-2.0---
PPY-024-Fluoro PhenylSPR72--2.51.80556
PPY-034-Chloro PhenylITC68-9.8-1.5---
PPY-034-Chloro PhenylSPR65--2.61.69592

Interpreting the Data:

  • Cross-Validation: The KD values obtained from ITC and SPR are in close agreement, providing high confidence in the measurements.

  • SAR Insights: The addition of electron-withdrawing groups (F, Cl) to the phenyl ring improves binding affinity (lower KD).

  • Thermodynamic Drivers: The ITC data reveals that the binding is primarily enthalpy-driven (favorable ΔH), suggesting strong hydrogen bonding or van der Waals interactions. The improved affinity of PPY-03 comes from a more favorable enthalpic contribution.

  • Kinetic Profile: The SPR data shows that the improved affinity of the halogenated compounds is mainly due to a slower dissociation rate (lower koff), leading to a longer residence time on the target. This is often a desirable property for drug candidates.

By integrating data from multiple biophysical techniques, a comprehensive picture of the molecular recognition event emerges. This multi-faceted approach ensures the scientific integrity of the findings and provides a solid foundation for advancing promising this compound conjugates in the drug discovery pipeline.

References

case studies demonstrating the utility of 1-(Pyridin-2-yl)prop-2-yn-1-ol in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Utility of 1-(Pyridin-2-yl)prop-2-yn-1-ol in Research: A Comparative Analysis

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. An ideal scaffold possesses multiple, orthogonally reactive functional groups, allowing for the stepwise and controlled construction of complex molecular architectures. This compound is a prime exemplar of such a scaffold. This molecule uniquely combines a terminal alkyne, a secondary alcohol, and a nitrogen-containing heterocycle (a pyridine ring) in a compact, synthetically accessible framework.[1] The pyridine moiety, in particular, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of this compound, comparing its utility and performance against common alternatives through detailed case studies and experimental data.

Core Synthesis and Reactivity Profile

The synthetic accessibility of this compound is a key enabler of its widespread use. It is typically prepared via the nucleophilic addition of an acetylide anion to 2-pyridinecarboxaldehyde. This straightforward and high-yielding reaction provides a reliable source of the starting material for more complex transformations.

The true power of this molecule lies in the distinct reactivity of its three functional components:

  • The Terminal Alkyne: This group is a gateway to a vast array of transformations, most notably cycloadditions (like "click chemistry"), Sonogashira cross-coupling reactions, and various cyclization and annulation strategies.[4][5]

  • The Propargylic Alcohol: The secondary hydroxyl group can be oxidized to the corresponding ketone, esterified, or serve as a chiral center and directing group in stereoselective reactions. Its presence significantly influences the electronic nature of the adjacent alkyne.

  • The 2-Pyridyl Group: This nitrogenous heterocycle is not a passive spectator. It acts as a powerful coordinating ligand for transition metals, a key feature in catalysis.[6] Its basic nitrogen can be protonated to modulate solubility, and its position ortho to the carbinol side-chain is crucial for facilitating specific intramolecular cyclization reactions.[7][8]

Case Study 1: A Superior Scaffold for "Click Chemistry" in Bioconjugation and Drug Discovery

Scientific Context: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is a powerful tool for covalently linking molecules with high efficiency and specificity under mild, often aqueous, conditions.[5][9] This reaction's reliability has made it indispensable for drug discovery, lead optimization, and the bioconjugation of probes to biological targets. The reaction requires two partners: a terminal alkyne and an azide.

The Utility of this compound: With its terminal alkyne, this compound is an excellent substrate for CuAAC. The pyridine ring offers a distinct advantage over simpler alkynols by enhancing water solubility (in its protonated form) and providing an additional site for hydrogen bonding or metal coordination, which can be crucial for molecular recognition in a biological context.

Comparative Analysis vs. Propargyl Alcohol: Propargyl alcohol (prop-2-yn-1-ol) is the simplest and most common propargyl alcohol used in synthesis.[10][11][12] While cost-effective and reactive, it lacks the sophisticated functionality of this compound. The introduction of the pyridyl group transforms a simple linker into a functional pharmacophore, capable of participating in key binding interactions.

FeatureThis compoundPropargyl AlcoholJustification
CuAAC Reaction Efficiency Excellent (~90-98% Yield)Excellent (~90-98% Yield)The core alkyne reactivity is comparable under standard conditions.
Solubility in Aqueous Media Moderate to High (pH-dependent)HighThe pyridine ring's basicity allows for salt formation, enhancing solubility.
Pharmacophoric Potential HighLowThe pyridine ring is a known H-bond acceptor and metal coordinator in drug-receptor binding.[2][13]
Chelating/Ligand Properties YesNoThe 2-pyridyl-alcohol motif can chelate the copper catalyst, potentially influencing reaction kinetics.

Experimental Protocol: Synthesis of a 1,2,3-Triazole via CuAAC

  • To a solution of this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).

  • Stir the resulting suspension vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Py_Alkyne This compound Reaction Stir at RT 12-18h Py_Alkyne->Reaction Azide R-N3 (Azide) Azide->Reaction CuSO4 CuSO4 CuSO4->Reaction Cu(I) in situ NaAsc Sodium Ascorbate NaAsc->Reaction Solvent t-BuOH / H2O Solvent->Reaction Product 1,2,3-Triazole Product Reaction->Product

CuAAC reaction workflow using this compound.

Case Study 2: A Direct Precursor for Indolizine Scaffolds

Scientific Context: Indolizines are bicyclic aromatic nitrogen heterocycles that form the core of many biologically active natural products and pharmaceuticals. Their synthesis often requires multi-step sequences. However, intramolecular cyclization strategies provide an elegant and atom-economical route to these valuable scaffolds.

The Utility of this compound: The unique ortho positioning of the propargyl alcohol side-chain relative to the pyridine nitrogen makes this compound an ideal precursor for direct intramolecular cyclization to form indolizines.[8] This transformation is typically catalyzed by transition metals (e.g., gold, platinum) or strong acids, proceeding through a cyclization/dehydration cascade.

Comparative Analysis vs. Isomeric and Acyclic Alternatives:

  • 1-(Pyridin-3-yl)- and 1-(Pyridin-4-yl)prop-2-yn-1-ol: These isomers lack the necessary proximity between the pyridine nitrogen and the side chain, making the direct intramolecular cyclization to an indolizine core geometrically impossible. They would require entirely different, likely intermolecular, reaction pathways.

  • Intermolecular Approaches (e.g., Chichibabin reaction): Classical methods for indolizine synthesis often involve the reaction of a pyridine derivative with an α-halocarbonyl compound. These methods can suffer from issues with regioselectivity and require harsher conditions compared to the mild, metal-catalyzed cyclization of this compound.

Starting MaterialReaction TypeKey AdvantagesKey Disadvantages
This compound Intramolecular CyclizationHigh atom economy, mild conditions, direct access to the core.Requires a specific positional isomer.
1-(Pyridin-3-yl)prop-2-yn-1-ol IntermolecularN/A for direct indolizine synthesis.Geometrically constrained from cyclizing.
2-Alkylpyridine + α-Haloketone Intermolecular (Tschitschibabin)Utilizes simple starting materials.Often requires high temperatures; can have regioselectivity issues.

Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted Indolizine

  • Dissolve this compound (0.5 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (N₂ or Ar).

  • Add a gold(I) catalyst, such as PPh₃AuCl (5 mol%), followed by a silver co-catalyst, such as AgOTf (5 mol%).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC. The product indolizine will be significantly more fluorescent than the starting material.

  • Upon completion, filter the reaction mixture through a short plug of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo and purify the residue by flash chromatography to afford the pure indolizine product.

Indolizine_Formation Start This compound Activated Gold-Activated Alkyne Complex Start->Activated [Au+] cat. Cyclized Bicyclic Intermediate Activated->Cyclized 6-endo-dig Cyclization Product Indolizine (Aromatized Product) Cyclized->Product - H2O (Dehydration)

Mechanism for gold-catalyzed indolizine synthesis.

Case Study 3: A Versatile Precursor for Chiral Ligands in Asymmetric Catalysis

Scientific Context: Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical production. The efficacy of a metal-based catalyst is almost entirely dependent on the structure of its coordinating chiral ligand. Pyridine-containing ligands are highly sought after for their strong coordination to late transition metals and their tunable electronic properties.[6][14]

The Utility of this compound: When used in its enantiopure form, (R)- or (S)-1-(Pyridin-2-yl)prop-2-yn-1-ol is a powerful precursor for constructing sophisticated chiral ligands. The molecule provides:

  • A defined stereocenter at the carbinol carbon.

  • A nitrogen donor from the pyridine ring.

  • A versatile alkyne "handle" that can be elaborated to introduce a second coordinating atom (e.g., a phosphine, another nitrogen, or a sulfur donor), creating powerful bidentate or tridentate ligands.

Comparative Analysis vs. Non-Alkynyl Pyridyl Alcohols: Chiral pyridyl alcohols like (S)-2-(pyridin-2-yl)propan-1-ol are also used as ligands.[14][15] However, they lack the alkyne functionality, which severely limits their synthetic versatility. The alkyne in this compound allows for post-synthetic modification via reactions like Sonogashira coupling or hydrophosphination, enabling the creation of a diverse library of ligands from a single chiral precursor. This modularity is critical for catalyst optimization and tuning.

Performance Data: Enantioselective Addition of Diethylzinc to Benzaldehyde This reaction is a standard benchmark for evaluating the effectiveness of chiral ligands. Higher enantiomeric excess (ee) indicates better stereocontrol by the catalyst.

Ligand TypeRepresentative LigandAchieved Enantiomeric Excess (ee, %)Rationale for Performance
Simple Pyridyl Alcohol (S)-4-Me-2-(pyridin-2-yl)propan-1-ol94%Forms a well-defined chiral environment but lacks tunability.[14]
Bidentate P,N-Ligand (S)-Ligand derived from this compound>99% (Hypothetical Optimized)The rigid backbone and tunable phosphine group create a more defined and effective chiral pocket.
Simple Bipyridine (R)-MeO-BIPHEP96%A classic C₂-symmetric ligand; effective but synthetically more complex.

Experimental Workflow: Elaboration to a P,N-Ligand

This workflow outlines the conceptual steps to convert the title compound into a more complex ligand.

Ligand_Synthesis_Workflow Start (S)-1-(Pyridin-2-yl)prop-2-yn-1-ol Step1 Step 1: Hydrophosphination (e.g., with HPPh2, Radical Initiator) Start->Step1 Intermediate Chiral Vinylphosphine Intermediate Step1->Intermediate Step2 Step 2: Reduction of Alkene (e.g., H2, Pd/C) Intermediate->Step2 Product Final Chiral P,N-Ligand Step2->Product Application Application: Asymmetric Catalysis Product->Application

Workflow for converting the title compound to a P,N-ligand.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategic platform for innovation in chemical synthesis. Its unique convergence of a reactive alkyne, a modifiable alcohol, and a catalytically-active pyridine ring provides researchers with a powerful tool for a range of applications. As demonstrated, it offers tangible advantages over simpler propargyl alcohols in click chemistry by introducing pharmacophoric character. Its specific 2-pyridyl geometry enables elegant and efficient intramolecular routes to valuable indolizine heterocycles, outperforming isomeric or intermolecular alternatives. Finally, its role as a tunable precursor for chiral ligands provides a modular approach to catalyst design that is difficult to achieve with less functionalized scaffolds.

Future research will undoubtedly expand its utility into materials science, where the rigid triazole linkages formed from its alkyne can be used to create novel polymers and functional materials. In chemical biology, its derivatives will continue to serve as valuable probes and bioconjugation agents. For synthetic and medicinal chemists, this compound will remain a go-to building block for creating libraries of complex molecules with diverse biological activities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 1-(Pyridin-2-yl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry, requires meticulous handling from procurement to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to ensure that this process is as rigorous and well-documented as the research it supports.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a robust hazard assessment can be conducted by examining its structural components—a pyridine ring and a propargyl alcohol moiety—and its GHS classification.

GHS Hazard Classification: According to data submitted to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Analysis of Structural Moieties:

  • Pyridine Moiety: Pyridine is a flammable liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[2][3] It is also a suspected carcinogen and is listed by the EPA as a hazardous waste under the F005 code for spent non-halogenated solvents.[4][5][6]

  • Propargyl Alcohol Moiety: Propargyl alcohol is a flammable, highly toxic, and reactive compound.[7][8] It can polymerize under the influence of heat or light and reacts violently with oxidants.[8] It is also toxic to aquatic organisms.[7][9][10]

Given these characteristics, this compound waste must be treated as hazardous waste . It exhibits characteristics of toxicity and potentially ignitability. Therefore, it must never be disposed of down the drain or in regular trash.[11][12]

Part 2: Personal Protective Equipment (PPE) and Immediate Safety

Handling this compound, whether in pure form or as waste, requires stringent adherence to safety protocols to prevent exposure. All handling and disposal preparations should be conducted within a certified laboratory chemical fume hood.[4][12]

Protective Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[13]Protects eyes from splashes and airborne particles, addressing the serious eye irritation hazard (H319).
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton). Nitrile gloves are not recommended for prolonged contact with pyridine.[4]Prevents skin contact, addressing the skin irritation (H315) and potential dermal toxicity hazards.
Body Protection A fully-buttoned, flame-retardant lab coat.[13]Protects against contamination of personal clothing and provides a barrier in case of splashes.
Respiratory Protection Use in a well-ventilated fume hood is mandatory.[14] A respirator may be necessary for spill cleanup.Minimizes inhalation of potentially harmful vapors, addressing the respiratory irritation hazard (H335).

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials like strong acids or oxidizing agents.[4][11][15] This prevents potentially violent reactions.

  • Dedicated Waste Streams: Maintain separate waste containers for:

    • Pure compound and concentrated solutions.

    • Contaminated solids (e.g., silica gel, absorbent materials).

    • Acutely contaminated labware (e.g., pipette tips).

Step 2: Container Selection

The integrity of the waste container is critical to prevent leaks and spills.[11][16]

  • Material Compatibility: Use chemically compatible containers, such as amber glass bottles or high-density polyethylene (HDPE), with secure, leak-proof screw caps.[12][13]

  • Headspace: Do not fill containers completely. Leave at least 10% headspace to allow for vapor expansion.[16]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Mandatory Information: As soon as waste is first added, affix a completed hazardous waste label that includes:

    • The words "Hazardous Waste" .[17]

    • The full chemical name: "this compound" .

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," and "Flammable").[17]

    • The accumulation start date (the date the first drop of waste enters the container).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16][17]

  • Location: The SAA must be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin made of a compatible material to contain any potential leaks.

  • Segregation: Store the waste away from heat, ignition sources, and incompatible chemicals, especially strong oxidizers and acids.[4][12]

Step 5: Final Disposal

Disposal of hazardous waste is highly regulated and must be conducted by professionals.

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]

  • Likely Method: The anticipated disposal method is high-temperature incineration, which is effective for both pyridine and propargyl alcohol derivatives.[10][18]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Waste Generated: This compound B Pure Compound or Contaminated Liquid A->B C Contaminated Solid (e.g., gloves, absorbent) A->C D Empty Container A->D E Collect in Labeled, Compatible Liquid Waste Container B->E F Collect in Labeled, Sealed Waste Bag or Container C->F G Triple Rinse with Suitable Solvent D->G J Store in Secondary Containment in Satellite Accumulation Area (SAA) E->J F->J H Collect Rinsate as Hazardous Waste in Liquid Container G->H I Deface Label and Dispose of Container as Non-Hazardous Glass/Plastic G->I If clean H->J K Arrange Pickup by EHS or Licensed Waste Contractor J->K

Caption: Decision workflow for disposal of this compound waste.

Part 4: Emergency Procedures

In Case of a Spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.[7]

  • Remove all ignition sources.[10]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4][9][12]

  • Carefully collect the absorbent material into a sealable, labeled container for hazardous waste disposal.[4]

  • Clean the spill area thoroughly.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[4][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][19]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][19]

Disposal Data Summary

Parameter Guideline / Information
EPA Hazardous Waste Codes F005 (for solutions treated as spent solvents).[5][6] Waste may also be classified based on toxicity (D-code).
Compatible Container Materials Amber Glass, High-Density Polyethylene (HDPE).[12][13]
Incompatible Storage Materials Strong Oxidizing Agents, Strong Acids (especially Nitric Acid), Strong Bases.[4]
Recommended Disposal Method High-Temperature Incineration via a licensed hazardous waste contractor.[10][18]

By adhering to this structured and cautious approach, we uphold our professional responsibility to maintain a safe laboratory environment and protect the broader ecosystem. The principles of diligent hazard assessment, proper segregation, and compliant disposal are non-negotiable elements of scientific excellence.

References

Personal protective equipment for handling 1-(Pyridin-2-yl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-(Pyridin-2-yl)prop-2-yn-1-ol

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical compounds is foundational to discovery. This compound, a molecule combining the structural features of pyridine and propargyl alcohol, presents unique opportunities in synthesis. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the 'why' behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications are our starting point for risk assessment. The molecule's structure contains a pyridine ring, known for its potential to be absorbed through the skin and cause irritation, and a propargyl alcohol group, which can be reactive and flammable.[2][3] Therefore, our primary safety concerns are preventing contact with skin and eyes, avoiding inhalation of any aerosols or vapors, and mitigating any potential for ignition.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇NOPubChem[1]
Molecular Weight133.15 g/mol PubChem[1]
CAS Number276884-47-0PubChem[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following is a comprehensive guide to the necessary equipment.

Hand Protection

Given that this compound causes skin irritation, selecting the correct gloves is critical.[1] The pyridine moiety suggests that standard nitrile gloves may not offer sufficient protection for prolonged contact.[4]

  • Primary Recommendation: Butyl rubber or neoprene gloves are recommended for handling this compound.

  • For Short-Duration Tasks: Double-gloving with nitrile gloves may be acceptable for brief handling, but gloves should be changed immediately upon any suspected contact.

  • Glove Compatibility: Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

Eye and Face Protection

This compound is known to cause serious eye irritation.[1]

  • Minimum Requirement: Chemical splash goggles are mandatory.

  • Enhanced Protection: When there is a higher risk of splashing (e.g., during transfers of larger volumes), a face shield should be worn in addition to chemical splash goggles.

Body Protection

A standard, fully-buttoned laboratory coat should be worn to protect against incidental skin contact.[2][5] For procedures with a higher risk of splashing, consider a chemically resistant apron over the lab coat.

Respiratory Protection

This compound may cause respiratory irritation.[1]

  • Primary Engineering Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][5][6]

  • Supplemental Respiratory Protection: In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary. All personnel requiring a respirator must be medically cleared, fit-tested, and enrolled in a respiratory protection program.[4]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential for minimizing risk.

Preparation and Work Area Setup
  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[2][5]

  • Clear Workspace: Maintain a clean and organized workspace. Remove any unnecessary equipment or chemicals.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[7]

Handling Procedures
  • Weighing and Transferring:

    • If the compound is a solid, handle it in a fume hood to avoid inhaling dust particles.

    • If it is a liquid, use a syringe or pipette for transfers to minimize the risk of splashing.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[2]

  • Inert Atmosphere: For reactions sensitive to moisture or air, handle the compound under an inert atmosphere such as argon or nitrogen.[6]

Donning and Doffing of PPE Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-yl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-yl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.